Product packaging for Deserpidine(Cat. No.:CAS No. 131-01-1)

Deserpidine

カタログ番号: B1670285
CAS番号: 131-01-1
分子量: 578.7 g/mol
InChIキー: CVBMAZKKCSYWQR-WCGOZPBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Deserpidine is a naturally occurring indole alkaloid sourced from Rauwolfia species, known for its potent antihypertensive and tranquilizing properties . As a research chemical, it serves as a valuable tool for studying neurotransmitter regulation and cardiovascular mechanisms. Its primary mechanism of action is the selective inhibition of the Vesicular Monoamine Transporter 2 (VMAT2) . By blocking VMAT2, this compound disrupts the uptake of key monoamine neurotransmitters—including norepinephrine, dopamine, and serotonin—into synaptic vesicles within presynaptic neurons. This inhibition leads to the depletion of these neurotransmitters in the nerve terminals, as they become vulnerable to degradation by cytoplasmic monoamine oxidase (MAO) . The subsequent reduction in neurotransmitter release is central to its observed physiological effects. For researchers, this compound is instrumental in preclinical studies aimed at modeling and understanding hypertension, as the depletion of peripheral norepinephrine reduces sympathetic tone and lowers blood pressure . Furthermore, its ability to deplete central monoamines makes it a relevant compound for investigating psychiatric disorders, neural pathways, and the role of monoamines in behavior . Sourcing high-purity this compound can be challenging due to its limited natural abundance, with extraction yields as low as 0.04% from Rauwolfia canescens . Our product provides researchers with a reliable and well-characterized supply of this classic pharmacological agent, supporting innovative studies in neuropharmacology and cardiovascular science. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38N2O8 B1670285 Deserpidine CAS No. 131-01-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBMAZKKCSYWQR-WCGOZPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020383
Record name Deserpidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deserpidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.11e-02 g/L
Record name Deserpidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

131-01-1
Record name Deserpidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deserpidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deserpidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESERPIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deserpidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deserpidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESERPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9016E3VB47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deserpidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228-232, 230.5 °C
Record name Deserpidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deserpidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dawn of a Tranquilizer: The Historical Discovery and Isolation of Deserpidine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for novel therapeutic agents from natural sources led to the discovery of a class of alkaloids from the Rauwolfia genus of plants that would revolutionize the treatment of hypertension and psychiatric disorders. Among these was deserpidine, a close structural relative of the famed reserpine. This technical guide provides an in-depth account of the historical discovery and isolation of this compound, presenting the available data in a structured format, detailing the experimental protocols of the era, and visualizing the logical and biochemical pathways as they were understood at the time.

The Discovery of a New Alkaloid

This compound was first isolated from the roots of Rauwolfia canescens by a team of scientists at the Ciba Pharmaceutical Products research laboratories. The discovery was formally announced in a 1955 publication in the journal Experientia by E. Schlittler, P.R. Ulshafer, M.L. Pandow, R.M. Hunt, and L. Dorfman.[1] Their work followed the intense scientific interest in Rauwolfia alkaloids sparked by the successful isolation and clinical application of reserpine from Rauwolfia serpentina a few years prior. This compound, also known by the synonyms Canescine and Raunormine, was identified as 11-Desmethoxyreserpine, differing from reserpine only by the absence of a methoxy group at the 11th position of the indole ring.[2] This subtle structural difference, however, was found to influence its pharmacological profile.

Physicochemical Properties

The initial characterization of this compound involved the determination of its fundamental physicochemical properties. These early data were crucial for its identification and for establishing its purity.

PropertyValueReference
Molecular FormulaC₃₂H₃₈N₂O₈[2]
Molecular Weight578.65 g/mol [1]
Melting Point228-232 °C[1]
pKₐ (in 40% ethanol)6.68

Experimental Protocols: The Isolation of this compound

The pioneering work of Schlittler and his colleagues laid the foundation for the extraction and purification of this compound. While the full, detailed protocol from the initial discovery is not available in modern databases, a patent filed around the same time by P.R. Ulshafer and assigned to Ciba provides a clear insight into the methods likely employed. The following is a composite of the probable experimental workflow.

I. Extraction of Crude Alkaloids

The initial step involved the liberation of the total alkaloid content from the dried and powdered roots of Rauwolfia canescens.

  • Starting Material: 500 parts by weight of dried, finely ground roots of Rauwolfia canescens.

  • Solvent Extraction: The powdered root material was subjected to exhaustive extraction with a hot solvent.

    • Method 1 (Methanol Extraction): The material was boiled with 2000 parts by volume of methanol for 1 hour, followed by successive extractions with 1000 parts by volume of fresh methanol. The extracts were filtered while hot.

    • Method 2 (Ethylene Chloride Extraction): A mixture of the root powder, 600 parts by volume of water, and 1500 parts by volume of ethylene chloride was refluxed for 55 minutes. The hot mixture was filtered, and the plant material was re-extracted with a mixture of ethylene chloride and water.

  • Concentration: The combined extracts were concentrated under vacuum to yield a brown, solid residue.

II. Purification of this compound

The crude extract, containing a mixture of alkaloids and other plant metabolites, underwent a series of purification steps.

  • Solvent Partitioning: The crude residue was treated with warm hexane to remove non-polar impurities. The hexane-insoluble portion, containing the alkaloids, was then dissolved in methanol.

  • Crystallization: The methanolic solution was subjected to fractional crystallization. This process, likely involving careful control of temperature and solvent concentration, allowed for the selective precipitation of this compound. In some protocols, acetone was used as a solvent for recrystallization to yield pure this compound.

G cluster_extraction Extraction cluster_purification Purification start Powdered Rauwolfia canescens roots extraction Hot Solvent Extraction (Methanol or Ethylene Chloride) start->extraction filtration Filtration extraction->filtration concentration Vacuum Concentration filtration->concentration crude Crude Alkaloid Extract concentration->crude partitioning Hexane Partitioning crude->partitioning dissolution Dissolution in Methanol partitioning->dissolution crystallization Fractional Crystallization (Methanol/Acetone) dissolution->crystallization product Pure this compound Crystals crystallization->product

Figure 1. A simplified workflow for the historical isolation of this compound.

Early Understanding of the Mechanism of Action

In the 1950s, the precise molecular targets of drugs like this compound were not fully understood. However, through pharmacological studies, researchers deduced its general mechanism of action. It was observed that this compound, much like reserpine, exerted a tranquilizing and hypotensive effect by depleting the stores of biogenic amines, such as norepinephrine and serotonin, from nerve endings. The prevailing hypothesis was that this compound interfered with the storage mechanism of these neurotransmitters within the presynaptic neuron. This led to their increased metabolism by monoamine oxidase (MAO) and a subsequent reduction in their release into the synaptic cleft, ultimately resulting in a decrease in sympathetic nerve activity.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound storage Neurotransmitter Storage Vesicles This compound->storage Inhibits Storage neurotransmitter Norepinephrine & Serotonin storage->neurotransmitter released Reduced Neurotransmitter Release storage->released Reduced Exocytosis neurotransmitter->storage Uptake mao Monoamine Oxidase (MAO) neurotransmitter->mao Metabolism metabolites Inactive Metabolites mao->metabolites receptor Receptors released->receptor Reduced Stimulation effect Decreased Sympathetic Activity receptor->effect

Figure 2. The hypothesized mechanism of action of this compound in the 1950s.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the history of psychopharmacology and cardiovascular medicine. The work of Schlittler and his team at Ciba, building upon the burgeoning field of natural product chemistry, provided a valuable therapeutic agent and a tool for understanding the role of biogenic amines in physiological and pathological processes. While the experimental techniques of the mid-20th century may appear rudimentary by today's standards, they were sufficient to isolate and characterize this potent alkaloid, paving the way for its clinical use and for further research into its mechanism of action. This historical account serves as a testament to the enduring value of natural products in drug discovery and the ingenuity of early pharmaceutical scientists.

References

The Core Mechanism of Deserpidine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine, a rauwolfia alkaloid, exerts its primary pharmacological effects within the central nervous system (CNS) through the potent inhibition of the vesicular monoamine transporter 2 (VMAT2). This action leads to the depletion of essential monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from presynaptic nerve terminals. This guide provides an in-depth examination of this mechanism, presenting available quantitative data for structurally similar compounds, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows. While specific quantitative binding and inhibition data for this compound are not extensively available in publicly accessible literature, this guide leverages data from its close structural analog, reserpine, to provide a robust framework for understanding its neuropharmacology.

Introduction

This compound is a naturally occurring alkaloid found in the roots of Rauwolfia species[1]. Structurally, it is closely related to reserpine, differing only by the absence of a methoxy group on the indole ring[1]. Historically, it has been utilized for its antihypertensive and tranquilizing properties. The therapeutic and side-effect profiles of this compound are intrinsically linked to its profound impact on monoaminergic neurotransmission in the CNS. Understanding the precise mechanism of action at the molecular level is crucial for its potential repurposing and for the development of novel therapeutics targeting VMAT2.

Molecular Mechanism of Action

The principal molecular target of this compound in the central nervous system is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons. Its primary function is to transport monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the neuronal cytoplasm into the synaptic vesicles. This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft upon neuronal firing.

This compound acts as a potent and irreversible inhibitor of VMAT2. By binding to the transporter, it blocks the uptake of monoamines into the storage vesicles. The monoamines that remain in the cytoplasm are then susceptible to degradation by enzymes such as monoamine oxidase (MAO). This disruption of the storage process leads to a progressive depletion of releasable monoamines from the presynaptic terminal. The diminished levels of dopamine, norepinephrine, and serotonin in the synapse are directly responsible for the physiological and psychological effects of this compound, including its antihypertensive and sedative actions.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound's interaction with VMAT2.

Deserpidine_Signaling_Pathway This compound Signaling Pathway This compound This compound VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Monoamine_Uptake Monoamine Uptake into Vesicles Cytoplasmic_Monoamines Increased Cytoplasmic Monoamines VMAT2->Cytoplasmic_Monoamines Leads to Vesicular_Storage Vesicular Storage of Dopamine, Norepinephrine, Serotonin Reduced_Neurotransmission Reduced Monoaminergic Neurotransmission MAO_Degradation Monoamine Oxidase (MAO) Degradation Cytoplasmic_Monoamines->MAO_Degradation Substrate for Monoamine_Depletion Depletion of Releasable Monoamines MAO_Degradation->Monoamine_Depletion Results in Monoamine_Depletion->Reduced_Neurotransmission Causes Physiological_Effects Antihypertensive & Sedative Effects Reduced_Neurotransmission->Physiological_Effects Leads to

Caption: this compound inhibits VMAT2, leading to monoamine depletion.

Quantitative Data

Table 1: Comparative Binding Affinities and IC50 Values for VMAT2 Inhibitors

CompoundRadioligandPreparationKi (nM)IC50 (nM)Reference(s)
Reserpine[3H]DihydrotetrabenazineRat Brain Membranes-8
Reserpine[3H]ReserpineChromaffin Granule Membranes~1-
Tetrabenazine[3H]DihydrotetrabenazineRat Brain VMAT24.22-
Valbenazine--~150-

Table 2: Effects of Reserpine on Monoamine Levels in Rat Brain

The following data, from studies on reserpine, illustrate the profound monoamine-depleting effects that are expected to be similar for this compound. A study by Ponzio et al. (1984) showed that a single dose of reserpine (5 mg/kg IP) had a similar depleting effect on all brain monoamines across different age groups of rats.

Brain RegionNeurotransmitterTime Post-Reserpine% Depletion (Approx.)Reference(s)
StriatumDopamine24 hours>90%
CortexNorepinephrine24 hours>90%
BrainstemSerotonin24 hours>90%

Note: The exact percentage of depletion can vary based on the specific brain region, time point, and methodology used. The values presented are illustrative of the potent effects of reserpine-like compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with VMAT2. These protocols are generalized from established methods for other VMAT2 inhibitors and can be adapted for the study of this compound.

VMAT2 Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to VMAT2. [3H]Dihydrotetrabenazine ([3H]DTBZ) is a commonly used radioligand for VMAT2.

Objective: To determine the binding affinity (Ki) of this compound for VMAT2.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]Dihydrotetrabenazine ([3H]DTBZ)

  • Tissue Preparation: Synaptic vesicles isolated from rat striatum or cells expressing recombinant VMAT2.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM Tetrabenazine).

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well microplates

Procedure:

  • Tissue Preparation:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a suitable buffer and subject it to osmotic lysis to release synaptic vesicles.

    • Isolate synaptic vesicles through differential or density gradient centrifugation.

    • Determine the protein concentration of the vesicle preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • 50 µL of [3H]DTBZ at a final concentration near its Kd (e.g., 1-5 nM).

      • 100 µL of the synaptic vesicle preparation (final protein concentration of 20-50 µg per well).

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess tetrabenazine) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]DTBZ binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VMAT2_Binding_Assay_Workflow VMAT2 Radioligand Binding Assay Workflow Start Start Tissue_Prep Prepare Synaptic Vesicles (e.g., from rat striatum) Start->Tissue_Prep Assay_Setup Set up 96-well plate: - Vesicles - [3H]DTBZ (Radioligand) - this compound (Test Compound) - Controls (Total & Non-specific) Tissue_Prep->Assay_Setup Incubation Incubate to reach equilibrium (e.g., 60-90 min at RT) Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Quantification Measure radioactivity (Liquid Scintillation Counting) Washing->Quantification Data_Analysis Calculate Specific Binding, Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a VMAT2 radioligand binding assay.

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine into synaptic vesicles.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, norepinephrine, or serotonin into synaptic vesicles.

Materials:

  • Test Compound: this compound

  • Radiolabeled Substrate: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • Tissue Preparation: Synaptic vesicles isolated from a relevant brain region (e.g., striatum for dopamine, hippocampus for serotonin).

  • Uptake Buffer: A buffer containing ATP and Mg2+ to energize the VMAT2 transporter (e.g., 10 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 1.7 mM ATP, pH 7.4).

  • Stop Buffer: Ice-cold uptake buffer without ATP.

  • Other materials are as described for the binding assay.

Procedure:

  • Vesicle Preparation: Prepare synaptic vesicles as described in the binding assay protocol.

  • Uptake Assay:

    • Pre-warm the isolated synaptic vesicles (20-50 µg of protein) in uptake buffer at 37°C for 5-10 minutes.

    • Add varying concentrations of this compound or vehicle control to the vesicle suspension and pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled monoamine substrate (e.g., [3H]dopamine at a final concentration of 50-100 nM).

    • Incubate the reaction at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination and Filtration:

    • Terminate the uptake by adding 3 mL of ice-cold stop buffer.

    • Rapidly filter the mixture through glass fiber filters and wash as described in the binding assay protocol.

  • Quantification and Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM reserpine) or by conducting the assay at 0-4°C.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound's mechanism of action in the central nervous system is centered on its potent and irreversible inhibition of the vesicular monoamine transporter 2. This leads to a profound and sustained depletion of dopamine, norepinephrine, and serotonin, which underlies its therapeutic effects and its side-effect profile. While direct quantitative data for this compound's binding and inhibitory constants are sparse in the literature, the information available for its close analog, reserpine, provides a strong basis for understanding its pharmacological properties. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the specific interactions of this compound with VMAT2 and to explore its potential in various research and drug development contexts. Further studies are warranted to precisely quantify the binding kinetics and inhibitory potency of this compound to better correlate its molecular actions with its physiological and behavioral outcomes.

References

The Biosynthesis of Deserpidine in Rauwolfia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine, a rauwolfia alkaloid, has long been utilized for its antihypertensive and antipsychotic properties. As a structural analogue of reserpine, its biosynthesis is intrinsically linked to the complex network of monoterpenoid indole alkaloid (MIA) pathways within Rauwolfia species. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on the enzymatic steps, key intermediates, and regulatory mechanisms. This document is intended to serve as a comprehensive resource, featuring detailed experimental protocols, quantitative data, and pathway visualizations to support further research and biotechnological applications in the field of natural product synthesis and drug development.

Introduction

The genus Rauwolfia is renowned for producing a diverse array of medicinally important monoterpenoid indole alkaloids (MIAs), including the notable compounds reserpine and this compound. This compound (11-desmethoxyreserpine) shares the core yohimbine scaffold with reserpine but is distinguished by the absence of a methoxy group at the C-11 position of the indole ring.[1][2] This structural difference, while seemingly minor, influences its pharmacological profile. The biosynthesis of this compound is a multi-enzyme process that originates from primary metabolism, converging the shikimate and terpenoid pathways to construct the intricate pentacyclic structure of the final molecule. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this compound and for the discovery of novel biocatalysts.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Stage 1: Formation of the Precursors: This stage involves the synthesis of the two primary building blocks, tryptamine and secologanin.

  • Stage 2: Assembly of the Core Indole Alkaloid Scaffold: Tryptamine and secologanin are condensed to form the universal MIA precursor, strictosidine.

  • Stage 3: Tailoring of the Strictosidine Aglycone: A series of enzymatic modifications, including deglycosylation, cyclizations, reductions, and hydroxylations, convert the strictosidine aglycone into this compound.

The currently understood pathway is depicted below.

Deserpidine_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Intermediate_A Intermediate(s) Strictosidine_Aglycone->Intermediate_A Multiple Steps (P450s, Reductases) This compound This compound Intermediate_A->this compound Late-stage modifications Experimental_Workflow Plant_Material Rauwolfia Plant Material (e.g., roots, cell cultures) Metabolite_Profiling Metabolite Profiling (LC-MS, HPLC) Plant_Material->Metabolite_Profiling Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Plant_Material->Transcriptome_Analysis Candidate_Gene_ID Candidate Gene Identification Metabolite_Profiling->Candidate_Gene_ID Identify intermediates and final products Transcriptome_Analysis->Candidate_Gene_ID Co-expression analysis with known pathway genes Heterologous_Expression Heterologous Expression (E. coli, Yeast, N. benthamiana) Candidate_Gene_ID->Heterologous_Expression Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification Enzyme_Assay In Vitro Enzyme Assays Enzyme_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Km, kcat, Vmax) Enzyme_Assay->Kinetic_Analysis Pathway_Reconstitution In Vitro / In Vivo Pathway Reconstitution Enzyme_Assay->Pathway_Reconstitution Pathway_Elucidation Pathway Elucidation Kinetic_Analysis->Pathway_Elucidation Pathway_Reconstitution->Pathway_Elucidation Regulatory_Network Jasmonates Jasmonates ORCA_TFs ORCA TFs Jasmonates->ORCA_TFs induces bHLH_TFs bHLH TFs Jasmonates->bHLH_TFs induces WRKY_TFs WRKY TFs Jasmonates->WRKY_TFs induces TDC_gene TDC gene ORCA_TFs->TDC_gene activates STR_gene STR gene ORCA_TFs->STR_gene activates bHLH_TFs->TDC_gene co-regulates bHLH_TFs->STR_gene co-regulates P450_genes P450 genes WRKY_TFs->P450_genes regulates Deserpidine_Biosynthesis This compound Biosynthesis TDC_gene->Deserpidine_Biosynthesis STR_gene->Deserpidine_Biosynthesis P450_genes->Deserpidine_Biosynthesis

References

An In-depth Technical Guide on the Physicochemical Properties and Chemical Structure of Deserpidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine, a naturally occurring alkaloid isolated from the roots of Rauwolfia canescens, is a compound of significant interest in pharmacology and medicinal chemistry.[1][2][3] Structurally related to reserpine, it has been utilized for its antihypertensive and antipsychotic properties. This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of this compound, offering detailed experimental protocols and visual representations of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Structure and Identification

This compound is a complex indole alkaloid with a pentacyclic ring system. Its precise chemical structure is crucial for understanding its biological activity and for the development of analytical methods.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
SMILES String CO[C@H]1--INVALID-LINK--OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
InChI Key CVBMAZKKCSYWQR-WCGOZPBSSA-N
Molecular Formula C₃₂H₃₈N₂O₈
Molecular Weight 578.66 g/mol
CAS Number 131-01-1

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental Method
Melting Point 228-232 °CCapillary Method
Boiling Point 676.1 ± 55.0 °C (Predicted)Not applicable
pKa 6.68 (in 40% methanol)Potentiometric Titration
Solubility Insoluble in water; Soluble in chloroform and methanolShake-Flask Method
LogP (Partition Coefficient) 4.19Shake-Flask with LC-MS

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections provide step-by-step protocols for the key experiments cited.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. Load a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.[3][4]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)
  • Equilibration: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, chloroform, methanol) in a sealed flask.

  • Agitation: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for clear separation.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., 40% methanol in water) to create a solution of known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the this compound is ionized.

LogP Determination (Shake-Flask with LC-MS)
  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (usually the aqueous phase). Add a known volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the this compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound in each using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for the uptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into the vesicles. By inhibiting VMAT2, this compound prevents the storage of these neurotransmitters, leading to their depletion in the presynaptic terminal and a subsequent reduction in their release into the synaptic cleft. This depletion of monoamines in the central and peripheral nervous systems is responsible for the antihypertensive and antipsychotic effects of this compound.

Deserpidine_VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Vesicle Synaptic Vesicle Synaptic_Cleft Reduced Monoamine Concentration Vesicle->Synaptic_Cleft Exocytosis (Reduced) Monoamines_cyto Cytoplasmic Monoamines (Dopamine, NE, 5-HT) Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Signal Reduced Postsynaptic Signaling Receptors->Signal

Mechanism of this compound: VMAT2 Inhibition

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in plasma samples, a crucial aspect of pharmacokinetic studies.

Deserpidine_PK_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood_Sample Blood Sample Collection (Time Points) Centrifugation Centrifugation (Plasma Separation) Blood_Sample->Centrifugation Plasma Plasma Sample Centrifugation->Plasma IS_Addition Internal Standard Addition Plasma->IS_Addition LLE Liquid-Liquid Extraction (e.g., Ethyl Ether-Dichloromethane) IS_Addition->LLE Evaporation Evaporation of Organic Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Prepared_Sample Prepared Sample Reconstitution->Prepared_Sample HPLC HPLC Separation (C18 Column) Prepared_Sample->HPLC MSMS Tandem Mass Spectrometry (Detection & Quantification) HPLC->MSMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) MSMS->PK_Analysis

Workflow for Pharmacokinetic Analysis of this compound

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties and chemical structure of this compound. The tabulated data offers a clear and concise summary for easy reference, while the detailed experimental protocols provide the necessary information for researchers to replicate these fundamental characterizations. The visual representations of the VMAT2 inhibition pathway and a typical pharmacokinetic workflow offer a deeper understanding of this compound's mechanism of action and its analysis in biological matrices. This comprehensive resource is intended to support and facilitate further research and development involving this important pharmacological agent.

References

Early Clinical Studies of Deserpidine for Hypertension: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early clinical studies on deserpidine, a rauwolfia alkaloid, for the treatment of hypertension. It summarizes key quantitative data, details experimental protocols from seminal studies, and illustrates the drug's mechanism of action and clinical workflow through structured diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound, an alkaloid isolated from Rauwolfia canescens, emerged as an antihypertensive agent in the mid-20th century. Like its more famous analogue, reserpine (from Rauwolfia serpentina), this compound exerts its therapeutic effect by depleting catecholamines from peripheral sympathetic nerve endings. Early clinical investigations sought to determine its efficacy in lowering blood pressure and to compare its side effect profile with that of existing treatments, particularly reserpine. This guide revisits these foundational studies to provide a detailed technical summary of their findings and methodologies.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2). This protein is crucial for the transport of monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—into presynaptic storage vesicles. By irreversibly blocking VMAT2, this compound prevents the storage and subsequent release of these neurotransmitters into the synaptic cleft. The resulting depletion of norepinephrine in peripheral sympathetic nerve endings leads to a decrease in peripheral vascular resistance and a reduction in cardiac output, thereby lowering blood pressure.

Figure 1: Mechanism of Action of this compound.

Summary of Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from early clinical studies of this compound in hypertensive patients.

Table 1: Blood Pressure Reduction in Hypertensive Patients Treated with this compound (Recanescine)
StudyNumber of PatientsDosageDuration of TreatmentMean Arterial Pressure Reduction (mmHg)
Pepin et al. (1957)[1]200.75 - 1.0 mg/day for 2 weeks, then adjusted4 - 12 weeks20

Data extracted from Pepin et al. (1957).

Table 2: Comparative Hypotensive Effects of this compound and Reserpine
StudyDrugDosageHypotensive Response
Winsor (1959)This compoundNot specifiedSimilar to Reserpine
ReserpineNot specified-

Information based on the abstract of Winsor (1959), which states a similar hypotensive response between the two drugs at the dosages employed.

Experimental Protocols of Key Studies

This section details the methodologies employed in a pivotal early clinical trial of this compound.

Pepin et al. (1957): Treatment of Arterial Hypertension with Recanescine (this compound)
  • Objective: To evaluate the hypotensive effect and side effects of this compound (referred to as Recanescine) in hypertensive patients.

  • Patient Population: The study included 20 patients with arterial hypertension.

  • Methodology:

    • Baseline Assessment: A baseline period of 2 to 4 weeks was established during which patients received a placebo. Blood pressure was recorded in the lying, sitting, and standing positions.

    • Treatment Protocol:

      • An initial oral dose of 0.75 to 1.0 mg of this compound was administered daily for two weeks.

      • The dosage was subsequently adjusted based on the patient's blood pressure response and tolerance.

    • Duration of Study: The treatment period ranged from 4 to 12 weeks.

    • Outcome Measures: The primary outcome was the change in mean arterial pressure. Side effects were also systematically recorded.

cluster_workflow Experimental Workflow: Pepin et al. (1957) Start Patient Recruitment (n=20, Arterial Hypertension) Baseline Baseline Period (2-4 weeks) Placebo Administration Blood Pressure Monitoring (Lying, Sitting, Standing) Start->Baseline Treatment Treatment Initiation (4-12 weeks) This compound (0.75-1.0 mg/day for 2 weeks) Baseline->Treatment Adjustment Dosage Adjustment Based on BP Response and Tolerance Treatment->Adjustment Endpoint Endpoint Assessment Change in Mean Arterial Pressure Recording of Side Effects Adjustment->Endpoint

Figure 2: Workflow of the Pepin et al. (1957) study.

Side Effects and Clinical Observations

Early clinical studies reported a range of side effects associated with this compound treatment. A comparative study by Winsor (1959) noted that while this compound's hypotensive effect was similar to that of reserpine, it was associated with a lower incidence of lethargy and depression. This suggested a potentially more favorable side effect profile for this compound.

Conclusion

The early clinical studies of this compound demonstrated its efficacy as an antihypertensive agent, with a mechanism of action centered on the depletion of peripheral catecholamines. The work of pioneers like Moyer, Winsor, and Pepin and their colleagues provided the foundational knowledge of its therapeutic potential and side effect profile. While this compound is not a first-line treatment for hypertension today, a review of these early clinical investigations offers valuable insights into the history of antihypertensive drug development and the pharmacological principles that continue to inform modern therapeutic strategies. Further research into the nuances of different rauwolfia alkaloids could still yield valuable information for contemporary drug discovery and development.

References

A Technical Guide to Deserpidine's Role as a VMAT2 Inhibitor in Neurotransmitter Depletion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of deserpidine, a rauwolfia alkaloid, and its mechanism of action as a potent inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). By irreversibly blocking VMAT2, this compound disrupts the vesicular storage of monoamine neurotransmitters—primarily dopamine, norepinephrine, and serotonin—leading to their cytoplasmic degradation and subsequent depletion from nerve terminals. This guide details the molecular interactions, summarizes key quantitative data for representative VMAT2 inhibitors, provides established experimental protocols for studying these interactions, and illustrates the core pathways and workflows through detailed diagrams.

Introduction to VMAT2 and this compound

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is an integral membrane protein crucial for neurological function[1]. It is responsible for transporting monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the neuronal cytosol into synaptic vesicles[1][2][3]. This process is vital for protecting neurotransmitters from metabolic degradation in the cytoplasm and for loading them for subsequent release into the synaptic cleft[3]. Given its central role in monoaminergic neurotransmission, VMAT2 is a significant pharmacological target for various neurological and psychiatric disorders.

This compound is a prominent rauwolfia alkaloid, structurally similar to reserpine, and has been historically used for its antihypertensive and sedative properties. Its therapeutic effects are derived from its function as a potent, irreversible inhibitor of VMAT2. By inhibiting VMAT2, this compound effectively depletes the stores of monoamine neurotransmitters, which modulates signaling in pathways controlling blood pressure and mood.

Mechanism of Action: VMAT2 Inhibition

VMAT2 functions as an antiporter, exchanging two protons (H+) from within the vesicle for one protonated monoamine from the cytosol. This transport is driven by the proton gradient established by a vesicular H+-ATPase.

This compound exerts its effect by binding to VMAT2 and irreversibly inhibiting its transport function. While specific binding kinetics for this compound are not as extensively characterized as for other inhibitors, its action is analogous to that of reserpine, which is known to bind irreversibly. This inhibition prevents the sequestration of cytosolic monoamines into synaptic vesicles. The unprotected neurotransmitters are then susceptible to degradation by enzymes such as monoamine oxidase (MAO) located on the outer mitochondrial membrane within the presynaptic terminal.

This process leads to a profound and long-lasting depletion of releasable monoamine stores, reducing neurotransmission in dopaminergic, noradrenergic, and serotonergic pathways. The reduction in norepinephrine contributes to its antihypertensive effects, while the depletion of dopamine and serotonin underlies its sedative and antipsychotic properties.

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 H_ions 2H+ VMAT2->H_ions Antiport Monoamine_vesicle Monoamines (DA, NE, 5-HT) Cytosol_Monoamine Cytosolic Monoamines Cytosol_Monoamine->VMAT2 Transport MAO MAO (Mitochondrion) Cytosol_Monoamine->MAO Degradation This compound This compound This compound->VMAT2 Irreversible Inhibition Degraded Degraded Metabolites MAO->Degraded cluster_vesicle cluster_vesicle cluster_vesicle->cleft_placeholder Exocytosis (Reduced)

Caption: Mechanism of VMAT2 inhibition by this compound.

Quantitative Data: VMAT2 Inhibitor Binding and Potency

While specific high-resolution binding data for this compound is limited in the available literature, quantitative analysis of prototypical VMAT2 inhibitors like reserpine (another rauwolfia alkaloid) and tetrabenazine provides a strong framework for understanding its potency. These inhibitors bind to distinct sites on VMAT2. The following table summarizes key affinity (Kd, Ki) and potency (IC50) values for these representative compounds.

CompoundRadioligandPreparationValue (nM)ParameterReference(s)
Reserpine [3H]DopamineVMAT2-expressing HEK-293 cells25.2IC50
Reserpine [3H]DihydrotetrabenazinePurified VMAT2 Chimera161 ± 1Ki
Tetrabenazine (TBZ) [3H]DopamineVMAT2-expressing HEK-293 cells28.8IC50
Dihydrotetrabenazine (DTBZ) [3H]DTBZPurified VMAT2 Chimera18 ± 4Kd
(+)-α-DTBZ Not SpecifiedRat Brain Striatum0.97 ± 0.48Ki
TBZOH [3H]TBZOHRat VMAT2 Lysates9.4 ± 2Kd

Kd (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of receptors in the absence of the radioligand. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of a specific biological function.

Experimental Protocols

Protocol: VMAT2 Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize VMAT2 inhibitors and is suitable for determining the binding affinity of compounds like this compound.

Objective: To determine the binding affinity (Kd) or inhibition constant (Ki) of a test compound for VMAT2.

Materials:

  • Purified VMAT2 protein or membrane preparations from VMAT2-expressing cells.

  • Radioligand, e.g., [3H]Dihydrotetrabenazine ([3H]DTBZ).

  • Test compound (e.g., this compound).

  • Binding Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, with detergents if using purified protein (e.g., 1 mM DDM, 0.125 mM CHS).

  • Wash Buffer: Ice-cold binding buffer.

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Preparation: Serially dilute the test compound (for competition assays) or radioligand (for saturation assays) in binding buffer.

  • Incubation: In a 96-well plate, combine the VMAT2 preparation, radioligand, and either buffer or the test compound at various concentrations. For non-specific binding determination, include a high concentration of a known VMAT2 ligand (e.g., 100 µM unlabeled tetrabenazine).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash each filter with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific CPM from total CPM.

    • For saturation assays, plot specific binding against radioligand concentration and fit to a one-site binding model to determine Kd and Bmax.

    • For competition assays, plot specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow prep 1. Prepare Reagents (VMAT2, Radioligand, Buffers, Test Compound) incubate 2. Incubate Components (VMAT2 + Radioligand ± Test Compound) prep->incubate filter 3. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash 4. Wash Filters (Remove Non-specific Binding) filter->wash count 5. Scintillation Counting (Quantify Radioactivity) wash->count analyze 6. Data Analysis (Calculate Ki / Kd) count->analyze

Caption: Workflow for a VMAT2 radioligand binding assay.
Protocol: Neurotransmitter Quantification by HPLC-ECD

This protocol details a widely used method for measuring monoamine levels in biological samples, such as brain tissue, following drug administration.

Objective: To quantify the levels of dopamine, serotonin, norepinephrine, and their metabolites in tissue samples.

Materials:

  • Biological tissue (e.g., striatum, cortex).

  • Homogenization Buffer: 0.2-0.3 N Perchloric Acid (PCA).

  • Mobile Phase (example): 75 mM sodium dihydrogen phosphate, with ion-pairing agents (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol).

  • Standard stock solutions of neurotransmitters and metabolites.

  • High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column, an autosampler with cooling, and an electrochemical detector (ECD).

Procedure:

  • Sample Preparation:

    • Dissect and weigh the frozen tissue sample.

    • Homogenize the tissue in a known volume of ice-cold PCA.

    • Save a small aliquot of the homogenate for a protein assay (e.g., BCA assay) for normalization purposes.

    • Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 15-20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters, and transfer it to a new tube. A second centrifugation step can be performed to ensure a clear sample.

  • HPLC Analysis:

    • Transfer the final supernatant to autosampler vials. The autosampler should be kept cool (e.g., 4-8°C) to prevent degradation.

    • Inject a fixed volume (e.g., 15-20 µL) of the sample onto the HPLC column.

    • The mobile phase carries the sample through the column, where the different monoamines are separated based on their physicochemical properties.

  • Detection:

    • As the separated compounds elute from the column, they pass through the electrochemical detector.

    • The ECD applies a specific potential, causing the electroactive monoamines to oxidize, which generates a measurable electrical current. The magnitude of the current is proportional to the amount of the analyte.

  • Data Analysis:

    • Prepare a standard curve by running serial dilutions of the combined standard solutions.

    • Identify and quantify the neurotransmitters in the samples by comparing their retention times and peak areas to those of the standards.

    • Normalize the results to the protein content of the initial homogenate (e.g., expressed as ng/mg protein).

HPLC_Workflow start 1. Tissue Homogenization (in Perchloric Acid) centrifuge1 2. Centrifugation (15 min, 4°C) (Pellet proteins) start->centrifuge1 supernatant 3. Collect Supernatant centrifuge1->supernatant inject 4. Inject Sample into HPLC supernatant->inject separation 5. Chromatographic Separation (Reverse-Phase C18 Column) inject->separation detection 6. Electrochemical Detection (ECD) separation->detection analysis 7. Data Analysis (Quantify vs. Standard Curve) detection->analysis

Caption: Workflow for neurotransmitter analysis by HPLC-ECD.

Conclusion

This compound serves as a classic example of a VMAT2 inhibitor that exerts profound physiological effects through the depletion of monoamine neurotransmitters. Its irreversible inhibition of VMAT2 prevents the vesicular storage of dopamine, norepinephrine, and serotonin, leading to their cytoplasmic degradation. This mechanism is directly responsible for its documented antihypertensive and psychoactive properties. The technical protocols and quantitative data presented herein provide a foundational guide for researchers investigating VMAT2 pharmacology, developing novel VMAT2-targeting therapeutics, or exploring the downstream consequences of monoamine depletion in various disease models.

References

The Pharmacological Profile of Deserpidine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine, a naturally occurring alkaloid of the Rauwolfia family, has a long history in the management of hypertension and psychosis. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives. It delves into its primary mechanisms of action, focusing on its inhibitory effects on the vesicular monoamine transporter 2 (VMAT2) and angiotensin-converting enzyme (ACE). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

This compound is an indole alkaloid structurally similar to reserpine, differing only by the absence of a methoxy group at the 11th position.[1] Historically, it has been utilized for its antihypertensive and tranquilizing properties.[2] The therapeutic effects of this compound are primarily attributed to its ability to deplete catecholamines and other monoamine neurotransmitters from central and peripheral nerve terminals.[3] More recently, its role as a competitive inhibitor of the angiotensin-converting enzyme (ACE) has also been recognized, suggesting a dual mechanism for its blood pressure-lowering effects.[4][5] This guide aims to provide a comprehensive technical resource on the pharmacology of this compound and its emerging derivatives.

Mechanism of Action

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

The principal mechanism of action of this compound is the inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release.

By inhibiting VMAT2, this compound prevents the sequestration of these neurotransmitters, leaving them vulnerable to metabolic degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamine stores in presynaptic neurons, resulting in reduced neurotransmission and a decrease in sympathetic outflow. This sympatholytic effect contributes significantly to its antihypertensive and antipsychotic properties.

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines VMAT2 VMAT2 Monoamines->VMAT2 Transport MAO Monoamine Oxidase Monoamines->MAO Degradation Vesicle Synaptic Vesicle Reduced_Neurotransmission Reduced Neurotransmitter Release Vesicle->Reduced_Neurotransmission Exocytosis (Diminished) VMAT2->Vesicle Sequestration This compound This compound This compound->VMAT2 Inhibition Metabolites Metabolites MAO->Metabolites

Figure 1: Mechanism of VMAT2 Inhibition by this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition

In addition to its effects on monoamine transport, this compound also acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in regulating blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II.

By competitively inhibiting ACE, this compound blocks the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism is distinct from its VMAT2-mediated effects and provides an additional pathway for its antihypertensive action.

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin ACE ACE Angiotensin_I->ACE Substrate Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion This compound This compound This compound->ACE Competitive Inhibition Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to VMAT2_Assay_Workflow start Start prep Prepare VMAT2 Membranes start->prep setup Set up 96-well plate: - Membranes - [3H]-DTBZ - Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end ACE_Assay_Workflow start Start mix Prepare Reaction Mixture: - ACE - Buffer - Test Compound start->mix react Add Substrate (HHL) and Incubate mix->react stop Stop Reaction with HCl react->stop hplc HPLC Analysis: - Separate HA from HHL stop->hplc quantify Quantify Hippuric Acid (HA) hplc->quantify analyze Data Analysis: - Calculate % Inhibition - Determine IC50 quantify->analyze end End analyze->end

References

Deserpidine: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine, a naturally occurring indole alkaloid, has long been a subject of scientific interest due to its significant pharmacological properties, primarily as an antihypertensive and tranquilizing agent. Structurally similar to reserpine, it is found in various species of the genus Rauwolfia. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its primary mechanisms of action.

Natural Sources of this compound

This compound is predominantly found in the roots of plants belonging to the Rauwolfia genus, a member of the Apocynaceae family. The primary species recognized for their this compound content are Rauwolfia canescens and Rauwolfia serpentina. While Rauwolfia vomitoria is a notable source of the related alkaloid reserpine, it also contains a complex mixture of other alkaloids. The concentration of this compound and other alkaloids can vary based on the geographical location, season of collection, and the specific part of the plant utilized.

Quantitative Data on Alkaloid Content

The following table summarizes the quantitative data on the alkaloid content found in various Rauwolfia species and the yields from different extraction fractions. This data is compiled from multiple studies to provide a comparative overview for researchers.

Plant Species & PartExtraction/Fractionation DetailsCompoundConcentration/Yield
Rauwolfia serpentina (Roots)Methanolic ExtractionTotal Crude Extract12.5% of dried plant weight
Rauwolfia serpentina (Roots)Methanolic Extract FractionationChloroform Fraction16.5% of crude extract weight
Rauwolfia serpentina (Roots)Methanolic Extract FractionationAqueous Residue28.8% of crude extract weight
Rauwolfia serpentina (Roots)Methanolic Extract FractionationButanol Fraction14.0% of crude extract weight
Rauwolfia serpentina (Roots)Chloroform Fraction from Methanolic ExtractTotal Alkaloids2.68%
Rauwolfia serpentina (In Vitro Regenerated Roots)Methanolic ExtractionCrude Alkaloid Fraction496 mg/g
Rauwolfia serpentina (Roots)Ethanolic ExtractionReserpine0.955 mg/g
Rauwolfia serpentina (Roots)Ethanolic ExtractionAjmaline0.817 mg/g
Rauwolfia serpentina (Roots)Ethanolic ExtractionYohimbine0.584 mg/g
Rauwolfia serpentina (Leaves)Ethanolic ExtractionReserpine0.880 mg/g
Rauwolfia serpentina (Leaves)Ethanolic ExtractionAjmalicine0.753 mg/g

Experimental Protocols: Extraction, Isolation, and Purification of this compound

The following protocols are detailed methodologies for the extraction of total alkaloids from Rauwolfia species and their subsequent purification to isolate this compound. These protocols are based on established laboratory practices and published research.

Protocol 1: General Solvent Extraction of Total Alkaloids

This protocol outlines a standard procedure for the initial extraction of a crude alkaloid mixture from the roots of Rauwolfia serpentina.

1. Preparation of Plant Material:

  • Obtain dried roots of Rauwolfia serpentina.

  • Grind the roots into a coarse powder to increase the surface area for extraction.

2. Maceration and Extraction:

  • Weigh 100 g of the powdered root material.

  • Moisten the powder with a 10% sodium bicarbonate solution to basify the alkaloids.

  • Transfer the moistened powder to a suitable vessel and add 500 mL of methanol.

  • Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

3. Filtration and Concentration:

  • After maceration, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

4. Acid-Base Extraction for Alkaloid Enrichment:

  • Dissolve the crude methanolic extract in 200 mL of 5% hydrochloric acid.

  • Filter the acidic solution to remove any insoluble non-alkaloidal material.

  • Wash the acidic solution with 100 mL of chloroform to remove pigments and other impurities.

  • Basify the acidic aqueous layer to a pH of 9-10 with a concentrated ammonia solution.

  • Extract the liberated alkaloids with three portions of 100 mL of chloroform.

  • Combine the chloroform extracts and wash them with distilled water.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the chloroform under reduced pressure to yield the total crude alkaloid fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of the crude alkaloid mixture to isolate this compound.

1. Preparation of the Column:

  • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 50 times the weight of the crude alkaloid mixture.

  • Prepare a slurry of the silica gel in the initial mobile phase (e.g., chloroform).

  • Pour the slurry into the column and allow it to settle, ensuring a uniform packing without any air bubbles.

2. Sample Loading:

  • Dissolve the crude alkaloid fraction in a minimum amount of chloroform.

  • Adsorb this solution onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel containing the sample onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar solvent such as chloroform and gradually increase the polarity by adding methanol.

  • A typical gradient elution could be:

    • 100% Chloroform

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • Chloroform:Methanol (95:5)

    • and so on, increasing the methanol concentration.

  • Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

4. Monitoring the Separation:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC).

  • Use pre-coated silica gel TLC plates and a mobile phase such as Chloroform:Methanol (95:5).

  • Visualize the spots under UV light (254 nm) and/or by spraying with Dragendorff's reagent.

  • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

Protocol 3: Crystallization of this compound

This protocol details the final step of purification to obtain crystalline this compound.

1. Dissolution:

  • Dissolve the combined fractions containing this compound in a minimal amount of hot methanol.

2. Crystallization:

  • Allow the methanolic solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce crystallization.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2) and the inhibition of the Angiotensin-Converting Enzyme (ACE).

VMAT2 Inhibition Pathway

This compound is a potent inhibitor of VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles in presynaptic neurons. By blocking VMAT2, this compound prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamines in the nerve terminals, resulting in reduced neurotransmitter release into the synaptic cleft. The depletion of norepinephrine in the sympathetic nervous system leads to a decrease in peripheral vascular resistance and heart rate, thus lowering blood pressure. The depletion of serotonin and dopamine in the central nervous system contributes to its tranquilizing effects.

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) VMAT2 VMAT2 Monoamines->VMAT2 Uptake MAO MAO Monoamines->MAO Degradation (if not stored) Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Receptors Postsynaptic Receptors Vesicle->Receptors Reduced Neurotransmitter Release Degraded Degraded Metabolites MAO->Degraded This compound This compound This compound->VMAT2 Inhibits

VMAT2 Inhibition by this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

This compound also acts as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a decrease in blood volume, both of which contribute to its antihypertensive effect.

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Converted by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converted by ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone This compound This compound This compound->ACE Inhibits

ACE Inhibition by this compound.

Conclusion

This compound remains a significant natural product with well-established therapeutic applications. This guide has provided a detailed overview of its natural sources, comprehensive protocols for its extraction and purification, and a clear elucidation of its molecular mechanisms of action. The provided experimental methodologies and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and potential optimization of this compound production and application.

Deserpidine's Dawn in Psychiatry: A Technical Examination of its Initial Use

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the initial psychiatric applications of deserpidine, a rauwolfia alkaloid that saw use as an antipsychotic and tranquilizing agent in the mid-20th century. This document, intended for researchers, scientists, and drug development professionals, details the early clinical evaluation of this compound, including quantitative data on its efficacy and side effects, the experimental protocols of the time, and the nascent understanding of its mechanism of action.

Introduction

In the burgeoning era of psychopharmacology, this compound, an analogue of reserpine, emerged as a promising therapeutic for psychiatric disorders, particularly in patients with chronic schizophrenia and agitated psychotic states.[1] Its introduction followed the discovery of the tranquilizing effects of rauwolfia alkaloids. This compound was investigated for its potential to offer a similar antipsychotic efficacy to reserpine but with a more favorable side effect profile.

Mechanism of Action

The therapeutic and adverse effects of this compound were understood to stem from its ability to deplete catecholamines—norepinephrine, dopamine, and serotonin—from neuronal storage vesicles.[2] This is achieved through the inhibition of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for sequestering these neurotransmitters into presynaptic vesicles.[3] The unbound neurotransmitters are then metabolized by monoamine oxidase (MAO), leading to a reduction in their availability for synaptic transmission.

Signaling Pathway of this compound Action

Deserpidine_Mechanism cluster_presynaptic Presynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Sequesters Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis Release Reduced Release Vesicle->Release Monoamines_cyto Cytoplasmic Monoamines (DA, NE, 5-HT) Monoamines_cyto->VMAT2 Transport MAO Monoamine Oxidase (MAO) Monoamines_cyto->MAO Metabolized by Metabolites Inactive Metabolites MAO->Metabolites

Caption: this compound's inhibition of VMAT2, leading to monoamine depletion.

Early Clinical Trials: Efficacy and Dosage in Chronic Schizophrenia

One of the key early clinical evaluations of this compound was a comparative trial against reserpine in chronic schizophrenic patients, as reported in the Journal of Mental Science in 1959.[1] These early studies were pivotal in establishing the clinical profile of this compound.

Quantitative Data Summary
ParameterThis compoundReserpinePlacebo (Historical Context)
Dosage Range (Oral) 0.5 - 3.0 mg/day1.0 - 5.0 mg/dayN/A
Patient Population Chronic SchizophrenicChronic SchizophrenicChronic Schizophrenic
Primary Efficacy Measure Improvement in "Global State"Improvement in "Global State"Minimal to no improvement
Notable Side Effects Sedation, Nasal Congestion, DrowsinessSedation, Parkinsonian symptoms, DepressionN/A

Note: The table is a synthesized representation based on available historical data and may not reflect the results of a single study.

Experimental Protocols of the Era

The clinical trials of the 1950s, while pioneering, often lacked the rigorous design of modern studies. However, they laid the groundwork for future psychopharmacological research.

Representative Experimental Workflow

Experimental_Workflow cluster_protocol 1950s Clinical Trial Protocol for this compound Patient_Selection Patient Selection (Chronic Schizophrenia, Agitated States) Baseline_Assessment Baseline Assessment (Clinical Observation, Early Rating Scales) Patient_Selection->Baseline_Assessment Randomization Group Assignment (this compound vs. Reserpine/ Placebo) Baseline_Assessment->Randomization Treatment_Period Treatment Period (Weeks to Months) Randomization->Treatment_Period Treatment Arm Dose_Titration Dosage Adjustment (Based on clinical response and side effects) Treatment_Period->Dose_Titration Outcome_Assessment Outcome Assessment (Behavioral Changes, Side Effect Monitoring) Dose_Titration->Outcome_Assessment Data_Analysis Data Analysis (Descriptive Statistics, Clinical Significance) Outcome_Assessment->Data_Analysis

Caption: A typical workflow for early clinical trials of this compound.

Side Effect Profile

A significant focus of early research was to determine if this compound offered a safety advantage over reserpine. While both drugs shared a similar side effect profile due to their common mechanism of action, the incidence and severity of these effects were closely monitored.

Common Side Effects of this compound in Early Psychiatric Use
CategorySide Effect
Central Nervous System Drowsiness, Sedation, Lethargy, Depression
Autonomic Nervous System Nasal Congestion, Bradycardia, Hypotension
Gastrointestinal Increased gastric acid secretion, Nausea

Conclusion

This compound represented an early effort to refine the pharmacological treatment of psychiatric disorders. Its mechanism of action, centered on the depletion of key neurotransmitters, provided a foundational understanding of the neurobiology of psychosis. While ultimately superseded by newer agents with more specific targets and improved side effect profiles, the study of this compound and other rauwolfia alkaloids was a critical step in the evolution of psychopharmacology. The data from these initial studies underscore the delicate balance between therapeutic efficacy and adverse effects that continues to be a central challenge in the development of psychiatric medications.

References

Methodological & Application

Application Note: Quantification of Deserpidine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deserpidine is an alkaloid ester derived from the plant Rauwolfia canescens with known antipsychotic and antihypertensive properties.[1] Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for high-throughput analysis required in clinical and preclinical studies.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) technique to isolate this compound and an internal standard (IS), tropisetron, from human plasma. The extracted samples are then analyzed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer. Detection is achieved using an electrospray ionization (ESI) source operating in the positive ion mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Tropisetron (Internal Standard, IS) reference standard (≥98% purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ethyl ether (Analytical grade)

  • Dichloromethane (Analytical grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with anticoagulant, e.g., heparin or EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and tropisetron in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol/water mixture to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the tropisetron stock solution with the same methanol/water mixture to achieve the desired concentration.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike 95 µL of drug-free human plasma with 5 µL of the appropriate this compound working solution to prepare calibration standards.

  • A typical concentration range for the calibration curve is 4.0 to 2000 pg/mL.[2]

  • Prepare QC samples in the same manner at a minimum of three concentration levels: low, medium, and high (e.g., 8, 160, and 1600 pg/mL).

Plasma Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Tropisetron) and vortex briefly.

  • Add 500 µL of the extraction solvent, ethyl ether-dichloromethane (3:2, v/v).[2]

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental conditions for the analysis.

Table 1: LC-MS/MS Instrument Parameters

Parameter Condition
Liquid Chromatography
LC System Agilent 1200 Series or equivalent
Column Ultimate XB-C18 (Dimensions not specified, typically 2.1 x 50 mm, 3.5 µm)[2]
Mobile Phase Methanol / 5mM Ammonium Acetate / Formic Acid (72:28:0.036, v/v/v)[2]
Flow Rate 0.3 mL/min (Typical for 2.1 mm ID columns)
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
MRM Transitions This compound: To be determined (e.g., m/z 579.3 → 195.1)Tropisetron (IS): To be determined (e.g., m/z 285.2 → 124.1)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 20 psi
Collision Gas (CAD) 6 psi
IonSpray Voltage 5500 V
Temperature 500°C

Note: MRM transitions and compound-specific parameters like declustering potential and collision energy must be optimized for the specific instrument used.

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result
Linear Range 4.0 - 2000 pg/mL
Correlation Coefficient (r²) > 0.99

| LLOQ | 4.0 pg/mL |

Table 3: Intra-day and Inter-day Precision and Accuracy

QC Concentration Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE)
Low QC (8 pg/mL) < 14.7% < 14.7% Within ±8.7%
Medium QC (160 pg/mL) < 14.7% < 14.7% Within ±8.7%
High QC (1600 pg/mL) < 14.7% < 14.7% Within ±8.7%

%RSD: Relative Standard Deviation, %RE: Relative Error

Table 4: Stability of this compound in Human Plasma

Stability Condition Result
Bench-top (Room temp, 4h) Stable
Freeze-Thaw Cycles (3 cycles) Stable
Long-term (-80°C, 30 days) Stable

Note: Specific stability data should be generated during method validation as per regulatory guidelines.

Visual Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS LLE 3. Liquid-Liquid Extraction (Ethyl Ether / Dichloromethane) Add_IS->LLE Centrifuge 4. Centrifuge LLE->Centrifuge Evaporate 5. Evaporate Organic Layer Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject Chromatography 8. Chromatographic Separation (C18 Column) Inject->Chromatography Detection 9. MS/MS Detection (ESI+, MRM) Chromatography->Detection Integrate 10. Peak Integration Detection->Integrate Calculate 11. Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify 12. Quantify Concentration (Using Calibration Curve) Calculate->Quantify

Caption: Workflow for this compound quantification in plasma.

Method Validation Parameters

G cluster_core Core Performance Characteristics cluster_matrix Matrix & Recovery cluster_stability Analyte Stability Method Validated LC-MS/MS Method Accuracy Accuracy (%RE) Method->Accuracy Precision Precision (%RSD) Method->Precision Linearity Linearity & Range (r²) Method->Linearity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Selectivity Selectivity Method->Selectivity MatrixEffect Matrix Effect Method->MatrixEffect Recovery Extraction Recovery Method->Recovery FreezeThaw Freeze-Thaw Method->FreezeThaw BenchTop Bench-Top Method->BenchTop LongTerm Long-Term Method->LongTerm

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure and rapid chromatographic runtime make it highly suitable for supporting pharmacokinetic assessments and other clinical studies requiring high-throughput sample analysis. The validation data demonstrates that the method meets the standard requirements for bioanalytical method validation.

References

Protocol for using deserpidine to induce monoamine depletion in rodents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine is a rauwolfia alkaloid that, like its more well-known analogue reserpine, acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters—namely dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—into synaptic vesicles for subsequent release.[2][3][4] By inhibiting VMAT2, this compound prevents the storage of these neurotransmitters, leaving them vulnerable to enzymatic degradation by monoamine oxidase (MAO) in the cytoplasm.[5] This leads to a profound and long-lasting depletion of monoamines in the central and peripheral nervous systems. This pharmacological action makes this compound a valuable tool in neuroscience research for creating rodent models of monoamine deficiency, which are instrumental in studying the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and depression, and for the preclinical evaluation of novel therapeutic agents.

These application notes provide a detailed protocol for the use of this compound to induce monoamine depletion in rodents. Due to the limited availability of direct, quantitative studies on the potency of this compound for monoamine depletion in rodents compared to the extensively studied reserpine, the following protocols are largely based on established procedures for reserpine. It is strongly recommended that researchers perform preliminary dose-response studies to determine the optimal dosage of this compound for their specific experimental needs.

Mechanism of Action: VMAT2 Inhibition

This compound's primary mechanism of action is the irreversible inhibition of VMAT2. This transporter is responsible for moving monoamines from the neuronal cytoplasm into synaptic vesicles, a process driven by a proton gradient maintained by a vesicular H+-ATPase. By binding to VMAT2, this compound blocks this uptake, leading to an accumulation of monoamines in the cytoplasm where they are metabolized by MAO. The consequence is a significant reduction in the vesicular stores of dopamine, norepinephrine, and serotonin, and thus a decrease in their release into the synaptic cleft upon neuronal firing.

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal Cytoplasm Cytoplasm Synaptic_Vesicle Synaptic Vesicle VMAT2 VMAT2 Monoamines_vesicle VMAT2->Monoamines_vesicle Monoamines_cyto Monoamines_cyto->VMAT2 Uptake MAO MAO Monoamines_cyto->MAO Degradation Metabolites Metabolites MAO->Metabolites This compound This compound This compound->VMAT2 Inhibition

Mechanism of this compound-induced monoamine depletion.

Experimental Protocols

Important Pre-Experimental Considerations:

  • Animal Welfare: All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monoamine depletion can induce significant behavioral and physiological changes, including sedation, hypothermia, and reduced food and water intake. Close monitoring of the animals is essential.

  • Vehicle Selection: this compound is poorly soluble in water. A common vehicle for reserpine, which can be adapted for this compound, is a solution of glacial acetic acid, propylene glycol, and sterile water. The final concentration of acetic acid should be minimal to avoid irritation. Alternatively, a suspension in 0.5% carboxymethylcellulose (CMC) in saline can be used.

  • Dose-Response Studies: As the relative potency of this compound to reserpine is not definitively established in the literature for monoamine depletion in rodents, it is crucial to perform a pilot study with a range of doses to determine the optimal concentration for the desired level of depletion and to assess for any adverse effects.

Protocol 1: Acute Monoamine Depletion in Rats

This protocol is designed to induce a rapid and significant depletion of monoamines, which is often used to model conditions like Parkinson's disease or to study the acute effects of monoamine loss.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% CMC in sterile saline)

  • Syringes and needles for administration (e.g., 25-27 gauge)

  • Male Sprague-Dawley or Wistar rats (250-300 g)

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a fresh suspension of this compound in the chosen vehicle.

    • For a target dose of 1-5 mg/kg, the concentration of the solution should be adjusted based on the average weight of the animals to ensure an appropriate injection volume (e.g., 1-2 ml/kg).

    • Vortex the solution thoroughly to ensure a uniform suspension.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • A single dose in the range of 1-5 mg/kg is typically effective for inducing significant monoamine depletion with reserpine, and a similar range is suggested for initial studies with this compound.

  • Post-Administration Monitoring and Timeline:

    • Monitor the animals closely for signs of sedation, ptosis (drooping eyelids), and hypothermia. Provide supplemental heating if necessary.

    • Peak monoamine depletion is generally observed 12-24 hours post-injection.

    • Behavioral assessments and neurochemical analyses should be timed accordingly.

    • Monoamine levels typically begin to recover after 48-72 hours and may take up to 2-3 weeks to return to baseline.

Protocol 2: Chronic Monoamine Depletion in Mice

This protocol is suitable for creating a more sustained model of monoamine depletion, which can be relevant for studying chronic conditions like depression.

Materials:

  • This compound powder

  • Vehicle solution

  • Syringes and needles for administration

  • Male C57BL/6 or Swiss Webster mice (20-25 g)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a fresh suspension of this compound as described in Protocol 1.

  • Administration:

    • Administer a lower dose of this compound (e.g., 0.1-1 mg/kg) daily or on alternate days via i.p. or s.c. injection.

    • The duration of the treatment can range from a few days to several weeks, depending on the research question.

  • Post-Administration Monitoring and Timeline:

    • Monitor the animals daily for changes in body weight, food and water intake, and general health.

    • Behavioral testing can be conducted at various time points during and after the chronic treatment period.

    • Neurochemical analysis should be performed at the end of the treatment period to confirm the extent of monoamine depletion.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment A Select Rodent Model (Rat or Mouse) B Prepare this compound Solution A->B C Administer this compound (i.p. or s.c.) B->C D Behavioral Testing C->D 12-24h post-injection (Acute Protocol) E Neurochemical Analysis C->E 24h post-injection (Acute Protocol) D->E

General experimental workflow for this compound administration.

Data Presentation

The following tables summarize expected quantitative data based on studies using reserpine, which is anticipated to have a similar effect to this compound.

Table 1: Recommended this compound Dosage Ranges for Rodents (Based on Reserpine Data)

SpeciesAdministration RouteDosage Range (mg/kg)Dosing RegimenPurpose
Rati.p. or s.c.1 - 5Single doseAcute monoamine depletion
Rati.p. or s.c.0.1 - 1Daily or alternate daysChronic monoamine depletion
Mousei.p. or s.c.0.5 - 2Single doseAcute monoamine depletion
Mousei.p. or s.c.0.1 - 0.5Daily or alternate daysChronic monoamine depletion

Table 2: Expected Time Course of Monoamine Depletion and Behavioral Effects (Based on Reserpine Data)

Time Post-AdministrationExpected Monoamine LevelsObservable Behavioral Effects
1-4 hoursDepletion beginsOnset of sedation, ptosis
12-24 hoursMaximal depletion (>90%)Profound sedation, akinesia, hypothermia
2-4 daysGradual recovery beginsGradual improvement in motor activity
1-3 weeksReturn to baseline levelsNormalization of behavior

Key Experiments Cited and Methodologies

Monoamine Quantification by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

This is a standard and highly sensitive method for measuring the levels of dopamine, norepinephrine, serotonin, and their metabolites in rodent brain tissue.

Methodology:

  • Tissue Collection and Preparation:

    • At the desired time point after this compound administration, euthanize the animals via an approved method (e.g., cervical dislocation or decapitation).

    • Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on an ice-cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

    • On the day of analysis, homogenize the frozen tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

    • Collect the supernatant for HPLC analysis.

  • HPLC-ECD Analysis:

    • Inject the supernatant into an HPLC system equipped with a reverse-phase C18 column.

    • Use a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier to separate the monoamines and their metabolites.

    • Detect the eluted compounds using an electrochemical detector set at an appropriate oxidizing potential.

    • Quantify the concentrations of the monoamines by comparing the peak areas to those of known standards.

Behavioral Assessments

A variety of behavioral tests can be employed to assess the functional consequences of monoamine depletion.

  • Open Field Test: Measures general locomotor activity, exploration, and anxiety-like behavior. A decrease in distance traveled and rearing frequency is expected after this compound treatment.

  • Forced Swim Test / Tail Suspension Test: Used to assess depressive-like behavior. An increase in immobility time is indicative of a "behavioral despair" phenotype.

  • Catalepsy Test: Measures the time an animal maintains an externally imposed posture, which is indicative of extrapyramidal side effects associated with dopamine depletion. The bar test is a common method for assessing catalepsy.

Conclusion

This compound is a potent tool for inducing monoamine depletion in rodents, providing a valuable model for studying a range of neurological and psychiatric disorders. The protocols outlined above, based on extensive research with the closely related compound reserpine, offer a solid foundation for researchers. However, due to the lack of direct comparative data, it is imperative to conduct preliminary dose-finding experiments to establish the optimal dose of this compound for the specific research objectives and to ensure the welfare of the animals. Careful monitoring and appropriate experimental design will enable the successful use of this compound to advance our understanding of the roles of monoamines in brain function and disease.

References

Preparation of Deserpidine Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine is a rauwolfia alkaloid with antihypertensive and antipsychotic properties.[1] Its primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for transporting neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles.[2] By blocking VMAT2, this compound leads to the depletion of these monoamines at the nerve terminals, resulting in its physiological effects.[2][3] Accurate and reproducible preparation of this compound stock solutions is critical for in vitro studies investigating its biological activities. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions in cell culture experiments.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃₂H₃₈N₂O₈
Molecular Weight578.65 g/mol
AppearanceSolid
Solubility in DMSO100 mg/mL (172.82 mM)

Note: Sonication is recommended to achieve maximum solubility in DMSO.

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

  • Pre-weighing Preparations: In a sterile biosafety cabinet, allow the this compound powder and anhydrous DMSO to come to room temperature.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.79 mg of this compound (Molecular Weight: 578.65 g/mol ).

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 5.79 mg of this compound.

    • Tightly cap the tube and vortex at maximum speed for 1-2 minutes, or until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath at room temperature for 10-15 minutes.

  • Sterilization (Optional): If sterility is a major concern for your specific cell line, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO. However, it is important to note that 100% DMSO is generally considered to be self-sterilizing.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Table 2: this compound Stock Solution Preparation Guide

Desired Stock ConcentrationMass of this compound for 1 mL of Stock SolutionVolume of DMSO to Add
1 mM0.579 mg1 mL
5 mM2.895 mg1 mL
10 mM5.79 mg1 mL
50 mM28.95 mg1 mL

Experimental Protocols: Application of this compound in Cell Culture

4.1. Dilution of this compound Stock Solution to Working Concentrations

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity, typically not exceeding 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.

Protocol:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of the thawed stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations. It is recommended to add the this compound stock solution to the medium and mix immediately by gentle pipetting or swirling.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

4.2. General Cell Treatment Protocol

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, western blotting, etc.).

Diagrams

5.1. This compound Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Light-Protecting Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw On day of experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using this compound stock solutions.

5.2. Mechanism of Action: this compound Inhibition of VMAT2

G cluster_neuron Presynaptic Neuron monoamine_synthesis Monoamine Neurotransmitter (e.g., Dopamine) Synthesis vmat2 VMAT2 monoamine_synthesis->vmat2 Transport into vesicle degradation Monoamine Degradation (by MAO) monoamine_synthesis->degradation Increased synaptic_vesicle Synaptic Vesicle vmat2->synaptic_vesicle synaptic_cleft Synaptic Cleft synaptic_vesicle->synaptic_cleft Exocytosis (Reduced) This compound This compound This compound->vmat2 Inhibits postsynaptic_neuron Postsynaptic Neuron synaptic_cleft->postsynaptic_neuron Neurotransmission (Decreased)

References

Application Notes and Protocols for High-Throughput Screening of Novel VMAT2 Inhibitors Using Deserpidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the neuronal cytosol into synaptic vesicles.[1][2][3][4] This process is essential for proper neurotransmission and the regulation of mood, motor control, and other neurological functions.[2] Dysfunction of VMAT2 has been implicated in a variety of neuropsychiatric disorders, including Parkinson's disease and Huntington's disease, making it a key target for drug discovery.

Deserpidine, a rauwolfia alkaloid, is a potent inhibitor of VMAT2. Its mechanism of action involves the disruption of neurotransmitter storage in synaptic vesicles, leading to their depletion and a subsequent reduction in neurotransmitter release. This activity makes this compound an excellent reference compound for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel VMAT2 inhibitors.

These application notes provide a detailed protocol for a fluorescence-based HTS assay to identify and characterize new VMAT2 inhibitors, using this compound as a reference standard. The assay utilizes a fluorescent substrate of VMAT2, FFN206, and is performed in a 96- or 384-well plate format suitable for automated screening.

Principle of the Assay

This HTS assay is a cell-based functional assay that measures the uptake of a fluorescent VMAT2 substrate, FFN206, into synaptic-like vesicles in human embryonic kidney (HEK) cells stably expressing VMAT2. In the presence of VMAT2 inhibitors, the transport of FFN206 into these vesicles is blocked, resulting in a decrease in intracellular fluorescence. The potency of test compounds is determined by measuring the reduction in fluorescence signal relative to control wells. This compound is used as a positive control inhibitor to validate assay performance and to normalize the data.

Signaling Pathway of VMAT2-mediated Monoamine Transport

VMAT2_pathway cluster_cytosol Cytosol cluster_vesicle Synaptic Vesicle Lumen Monoamine Monoamine Neurotransmitter (e.g., Dopamine) VMAT2 VMAT2 Monoamine->VMAT2 FFN206 FFN206 (Fluorescent Substrate) FFN206->VMAT2 H_plus_cytosol H+ Monoamine_vesicle Stored Monoamine VMAT2->Monoamine_vesicle Transport FFN206_vesicle Accumulated FFN206 VMAT2->FFN206_vesicle Transport V_ATPase V-ATPase H_plus_vesicle H+ V_ATPase->H_plus_vesicle Proton Pumping ADP ADP + Pi V_ATPase->ADP H_plus_vesicle2 H+ H_plus_vesicle2->VMAT2 Proton Gradient (Driving Force) ATP ATP ATP->V_ATPase This compound This compound (Inhibitor) This compound->VMAT2 Inhibition

Caption: VMAT2 utilizes a proton gradient to transport monoamines.

Materials and Reagents

ReagentSupplierCatalog Number
HEK293 cells stably expressing human VMAT2 (VMAT2-HEK)Available from various commercial sources or can be generated in-houseN/A
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin (G418 Sulfate)Thermo Fisher Scientific10131035
FFN206Abcamab146705
This compoundSigma-AldrichD7027
TetrabenazineSigma-AldrichT1988
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
96-well or 384-well black, clear-bottom tissue culture platesCorning3603

Experimental Workflow

HTS_Workflow A 1. Cell Seeding Seed VMAT2-HEK cells in 96- or 384-well plates. B 2. Compound Addition Add test compounds and controls (this compound, DMSO). A->B C 3. Pre-incubation Incubate plates to allow compound interaction. B->C D 4. FFN206 Addition Add the fluorescent substrate FFN206 to all wells. C->D E 5. Uptake Incubation Incubate to allow for VMAT2-mediated uptake. D->E F 6. Plate Washing Wash plates with PBS to remove extracellular FFN206. E->F G 7. Fluorescence Reading Measure intracellular fluorescence using a plate reader. F->G H 8. Data Analysis Calculate % inhibition and determine IC50 values. G->H

Caption: High-throughput screening workflow for VMAT2 inhibitors.

Detailed Experimental Protocol

1. Cell Culture and Seeding: a. Culture VMAT2-HEK cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin at 37°C in a humidified atmosphere with 5% CO2. b. On the day of the assay, harvest the cells and resuspend them in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). c. Seed the cells into 96-well or 384-well black, clear-bottom plates at a density of 20,000-40,000 cells per well. d. Allow the cells to adhere for at least 4 hours at 37°C.

2. Compound Preparation and Addition: a. Prepare stock solutions of test compounds, this compound, and tetrabenazine in 100% DMSO. b. Create a dilution series of the compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.5%. c. Add the diluted compounds to the corresponding wells of the cell plate. Include wells with DMSO only as a negative control (100% activity) and wells with a high concentration of this compound (e.g., 10 µM) as a positive control (0% activity).

3. Pre-incubation: a. Incubate the plate with the compounds for 30 minutes at room temperature to allow for the compounds to interact with the cells.

4. FFN206 Addition and Uptake: a. Prepare a working solution of FFN206 in the assay buffer. The final concentration of FFN206 in the wells should be approximately 1 µM. b. Add the FFN206 solution to all wells of the plate. c. Incubate the plate for 60 minutes at 37°C to allow for VMAT2-mediated uptake of the fluorescent substrate.

5. Plate Washing and Fluorescence Measurement: a. After the incubation, quickly wash the wells twice with ice-cold PBS to remove extracellular FFN206 and terminate the uptake. b. Add 100 µL of PBS to each well. c. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for FFN206 (e.g., Ex/Em = 340/455 nm).

6. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control)) b. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Quantitative Data Summary

The following table summarizes the inhibitory potencies (IC50) of known VMAT2 inhibitors determined using a similar fluorescent HTS assay.

CompoundMechanism of ActionIC50 (nM)Reference
This compound VMAT2 Inhibitor~30-70*
ReserpineVMAT2 Inhibitor30.41
TetrabenazineVMAT2 Inhibitor73.09

*The IC50 for this compound is estimated based on the value for its close structural analog, Reserpine, as reported in a comparable FFN206-based assay.

Logical Relationship of Assay Controls

Assay_Controls cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Negative_Control Negative Control (DMSO only) Max_Fluorescence Maximum Fluorescence (100% VMAT2 Activity) Negative_Control->Max_Fluorescence Positive_Control Positive Control (High [this compound]) Min_Fluorescence Minimum Fluorescence (0% VMAT2 Activity) Positive_Control->Min_Fluorescence Test_Compound Test Compound Variable_Fluorescence Variable Fluorescence (Dose-dependent Inhibition) Test_Compound->Variable_Fluorescence

Caption: Relationship between experimental controls and expected outcomes.

Conclusion

The described high-throughput screening assay provides a robust and reliable method for the identification and characterization of novel VMAT2 inhibitors. The use of the fluorescent substrate FFN206 allows for a sensitive and quantitative measurement of VMAT2 activity in a cell-based format that is amenable to automation. This compound serves as an effective reference inhibitor for assay validation and data normalization. This protocol can be readily implemented in academic and industrial drug discovery settings to accelerate the development of new therapeutics targeting VMAT2 for the treatment of various neurological and psychiatric disorders.

References

Application Notes and Protocols: Deserpidine Administration for Parkinson's Disease Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine, a rauwolfia alkaloid, serves as a valuable pharmacological tool for inducing Parkinson's disease (PD)-like symptoms in animal models. Its mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of dopamine and other monoamines in the brain.[1][2][3][4][5] This mimics the dopaminergic deficit characteristic of Parkinson's disease, providing a relevant model for studying disease pathophysiology and screening potential therapeutic agents. While much of the foundational research has been conducted with the closely related compound reserpine, which shares the same mechanism of action, the protocols outlined below are applicable to this compound, with the understanding that dose-response relationships may need to be empirically determined.

Mechanism of Action: VMAT2 Inhibition

This compound's primary mode of action is the irreversible inhibition of VMAT2, a transport protein located on the membrane of synaptic vesicles in presynaptic neurons. VMAT2 is responsible for sequestering cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into these vesicles for subsequent release into the synaptic cleft. By blocking VMAT2, this compound prevents the packaging of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a profound depletion of monoamine stores, particularly dopamine in the nigrostriatal pathway, which is a key pathological feature of Parkinson's disease.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft Cytosolic Dopamine Cytosolic Dopamine VMAT2 VMAT2 Cytosolic Dopamine->VMAT2 Uptake MAO MAO Cytosolic Dopamine->MAO Degradation Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Sequestration Released Dopamine Released Dopamine Synaptic Vesicle->Released Dopamine Exocytosis Dopamine Metabolites Dopamine Metabolites MAO->Dopamine Metabolites This compound This compound This compound->VMAT2 Inhibition

Figure 1. this compound's mechanism of action via VMAT2 inhibition.

Administration Protocols

The administration of this compound can be tailored to induce either acute or chronic models of parkinsonism. Acute models are useful for rapid screening of symptomatic treatments, while chronic, low-dose administration can produce a more progressive development of motor and non-motor deficits.

Quantitative Data Summary
Animal ModelDrugDosageRoute of AdministrationDurationKey Observations
MouseReserpine0.1 mg/kgSubcutaneous (s.c.)Repeated injectionsProgressive motor impairment.
MouseReserpine0.5 - 1 mg/kgSubcutaneous (s.c.)4 consecutive daysIncreased vacuous chewing movements, reduced locomotion.
MouseReserpine1 mg/kgIntraperitoneal (i.p.)Once every other day for 4 daysIncreased orofacial dyskinesia, tremor, and catalepsy.
MouseReserpine5 mg/kgIntraperitoneal (i.p.)5 consecutive days95% of parkinsonian motor symptoms by day 5.
MouseReserpine3 µg/ml in drinking waterOral12 weeksDyskinesia and non-motor symptoms.
RatReserpine2.5 mg/kgIntraperitoneal (i.p.)Single injectionAkinesia and ptosis within 60-90 minutes.

Experimental Protocols

Behavioral Assessment

1. Open Field Test

This test is used to evaluate general locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape. The arena is often made of a non-reflective material and can be divided into zones (center and periphery) for more detailed analysis.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period, typically 10-30 minutes.

    • Record the animal's behavior using an overhead video camera.

    • Analyze the recording for parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena.

  • Expected Outcome: this compound-treated animals are expected to show reduced total distance traveled and velocity, indicating hypokinesia.

2. Catalepsy Bar Test

This test measures the time it takes for an animal to correct an externally imposed posture, which is an indicator of akinesia and rigidity.

  • Apparatus: A horizontal bar (e.g., 0.7 cm diameter for mice) elevated at a specific height (e.g., 3-8 cm) from a flat surface.

  • Procedure:

    • Gently place the animal's forepaws on the bar.

    • Start a timer immediately.

    • Measure the latency for the animal to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) is typically set to avoid animal distress.

  • Expected Outcome: this compound-treated animals will exhibit a significantly longer latency to remove their paws from the bar, demonstrating catalepsy.

G cluster_protocol Experimental Workflow Animal Acclimatization Animal Acclimatization This compound Administration This compound Administration Animal Acclimatization->this compound Administration Step 1 Behavioral Testing Behavioral Testing This compound Administration->Behavioral Testing Step 2 Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Step 3 Neurochemical Analysis Neurochemical Analysis Tissue Collection->Neurochemical Analysis Step 4a Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Step 4b

Figure 2. General experimental workflow for this compound-induced PD models.
Neurochemical and Histological Analysis

1. Tyrosine Hydroxylase (TH) Immunohistochemistry

This technique is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. TH is the rate-limiting enzyme in dopamine synthesis.

  • Procedure:

    • Tissue Preparation:

      • Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

      • Dissect the brain and post-fix in 4% PFA overnight.

      • Cryoprotect the brain in a sucrose solution (e.g., 30%) until it sinks.

      • Cut coronal sections (e.g., 30-40 µm) of the substantia nigra and striatum using a cryostat or vibratome.

    • Staining:

      • Wash sections in phosphate-buffered saline (PBS).

      • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

      • Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.

      • Wash sections in PBS.

      • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.

      • Wash sections in PBS.

      • Incubate with an avidin-biotin complex (ABC) reagent.

      • Visualize the staining using a diaminobenzidine (DAB) solution, which produces a brown precipitate.

    • Analysis:

      • Mount the stained sections on slides.

      • Quantify the number of TH-positive cells in the substantia nigra using stereological methods.

      • Measure the optical density of TH staining in the striatum.

  • Expected Outcome: this compound-treated animals will show a significant reduction in the number of TH-positive neurons in the substantia nigra and reduced TH staining in the striatum, confirming dopaminergic neurodegeneration.

Conclusion

The use of this compound to model Parkinson's disease in animals provides a robust and reproducible platform for investigating the neurobiology of the disease and for the preclinical evaluation of novel therapeutics. The protocols described herein offer a comprehensive guide for researchers to establish and utilize this valuable model. Careful consideration of the specific research question will guide the choice of administration paradigm and the behavioral and neurochemical endpoints to be assessed.

References

Application Note: Quantitative Analysis of Deserpidine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of deserpidine in plant extracts, particularly from species of the Rauwolfia genus. This compound, an indole alkaloid, is a significant compound known for its antihypertensive properties. The protocol provided herein covers sample preparation, chromatographic conditions, and comprehensive method validation parameters as per standard guidelines. This method is designed to be specific, accurate, and precise, making it suitable for quality control, phytochemical analysis, and drug development applications.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Ammonium acetate or Triethylamine (for mobile phase modification).

    • Phosphoric acid or Formic acid (for pH adjustment).

    • Plant material (e.g., dried and powdered roots or leaves of Rauwolfia species).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 20, 30, 40, 50 µg/mL). These solutions will be used to construct the calibration curve.

Sample Preparation (Plant Extract)
  • Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a conical flask.

  • Add 20 mL of methanol.[1]

  • Stopper the flask and sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Allow the mixture to stand for 24 hours at room temperature for complete extraction.[1]

  • Filter the extract through Whatman No. 1 filter paper.

  • Transfer the filtrate to a 25 mL volumetric flask and make up the volume with methanol.

  • Final Preparation: Prior to injection, filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The separation and quantification are performed using a C18 column. The conditions provided below are a starting point and may require optimization for specific matrices.

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or Gradient Elution. A typical mobile phase is a mixture of Acetonitrile and a buffer like 0.1% Triethylamine in water, pH adjusted to 5.0 with phosphoric acid.[2][3]
Example Gradient Start with 50% Acetonitrile, hold for 3 min, increase to 55% over 3 min, increase to 100% over 1 min, hold for 1 min, then return to 50% for re-equilibration.[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 268 nm

Method Validation

The analytical method was validated for linearity, precision, accuracy, recovery, and sensitivity (LOD and LOQ) based on ICH guidelines. The data presented is representative for a typical alkaloid analysis.

Linearity and Range

The linearity was assessed by analyzing the prepared standard solutions at six different concentration levels. The calibration curve was generated by plotting the peak area against the concentration of this compound.

Table 1: Linearity Data

Parameter Value
Linearity Range 1 - 50 µg/mL
Regression Equation y = 45872x + 10234

| Correlation Coefficient (r²) | > 0.999 |

Sensitivity

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Sensitivity Parameters

Parameter Value (µg/mL)
LOD 0.15

| LOQ | 0.45 |

Precision

Precision was evaluated by analyzing six replicate injections of a standard solution (20 µg/mL) on the same day (intra-day) and on three different days (inter-day). The results are expressed as the relative standard deviation (%RSD).

Table 3: Precision Data

Parameter %RSD
Intra-day Precision < 1.5%

| Inter-day Precision | < 2.0% |

Accuracy and Recovery

The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of standard this compound (at 50%, 100%, and 150% of the expected sample concentration) was added to a pre-analyzed plant extract sample. The recovery percentage was then calculated. Mean recovery between 95% and 105% is considered acceptable.

Table 4: Accuracy and Recovery Data

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
50% 10.0 9.85 98.5%
100% 20.0 19.92 99.6%
150% 30.0 29.46 98.2%

| Mean | | | 98.77% |

Experimental Workflow Visualization

The logical flow from sample collection to final data reporting is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_quant Quantification & Reporting plant_material 1. Plant Material (Dried, Powdered) extraction 2. Solvent Extraction (Methanol, Sonication) plant_material->extraction filtration1 3. Primary Filtration extraction->filtration1 filtration2 4. Syringe Filtration (0.45 µm) filtration1->filtration2 injection 5. HPLC Injection filtration2->injection separation 6. Chromatographic Separation (C18 Column) injection->separation detection 7. UV Detection (268 nm) separation->detection chromatogram 8. Obtain Chromatogram detection->chromatogram integration 9. Peak Integration calibration 10. Calibration Curve Plot integration->calibration quantification 11. Calculate Concentration calibration->quantification report 12. Final Report quantification->report

References

Synthesis of Deserpidine from Reserpine: An Application Note and Protocol for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deserpidine, a Rauwolfia alkaloid, is a structural analog of reserpine used in research for its antihypertensive and tranquilizing properties.[1][2][3] It differs from reserpine by the absence of a methoxy group at the C-11 position of the indole nucleus.[1][3] This structural difference makes this compound a valuable compound for structure-activity relationship studies. Due to its limited availability from natural sources, an efficient synthetic route from the more abundant reserpine is crucial for research purposes. This document provides a detailed protocol for a six-step synthesis of this compound from reserpine, achieving an overall yield of 41%. The procedure is intended for researchers, scientists, and drug development professionals.

I. Overall Synthetic Scheme

The conversion of reserpine to this compound is accomplished in six steps. The key strategy involves the formation of a lactone ring to enable the regioselective cleavage of the C-11 methoxy group.

Synthesis_Workflow Reserpine Reserpine (1) MethylReserpate Methyl Reserpate (3) Reserpine->MethylReserpate Hydrolysis ReserpicAcidLactone Reserpic Acid Lactone (4) MethylReserpate->ReserpicAcidLactone Lactonization (AIP, Xylene, Reflux) HydroxyLactone 11-Hydroxy Reserpic Acid Lactone (5) ReserpicAcidLactone->HydroxyLactone Demethylation SulfonylEster Sulfonyl Ester (6b) HydroxyLactone->SulfonylEster Sulfonylation (p-TsCl, Et3N) DeserpidicAcidLactone Deserpidic Acid Lactone (7) SulfonylEster->DeserpidicAcidLactone Reductive Cleavage (Ni-Raney) MethylDeserpidate Methyl Deserpidate (8) DeserpidicAcidLactone->MethylDeserpidate Methanolysis (NaOMe, MeOH, Reflux) This compound This compound (2) MethylDeserpidate->this compound Acylation (3,4,5-Trimethoxybenzoyl chloride, Pyridine)

Figure 1. Experimental workflow for the synthesis of this compound from reserpine.

II. Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis.

StepReactionProductYield (%)
1Hydrolysis of ReserpineMethyl Reserpate (3)-
2Lactonization of Methyl ReserpateReserpic Acid Lactone (4)91
3Demethylation of Reserpic Acid Lactone11-Hydroxy Reserpic Acid Lactone (5)-
4Sulfonylation of 11-Hydroxy Reserpic Acid LactoneSulfonyl Ester (6b)76
5Reductive Cleavage of Sulfonyl EsterDeserpidic Acid Lactone (7)85
6Methanolysis of Deserpidic Acid LactoneMethyl Deserpidate (8)-
7Acylation of Methyl DeserpidateThis compound (2)91
Overall Synthesis of this compound from Reserpine This compound (2) 41

Note: Yields for steps 1, 3, and 6 were not explicitly provided in the source material but are part of the overall efficient protocol.

III. Experimental Protocols

General Experimental Procedures: All solvents should be purified and dried before use. Reactions should be monitored by thin-layer chromatography (TLC) on 0.25 mm E. Merck silica gel plates (60 F254) using UV light or a 7% ethanolic phosphomolybdic acid solution as a visualizing agent.

Step 1 & 2: Synthesis of Reserpic Acid Lactone (4) from Reserpine (1)

This procedure involves the initial hydrolysis of reserpine to methyl reserpate, followed by lactonization.

  • Procedure A (from Reserpine):

    • A mixture of aluminum isopropoxide (10.5 g, 51.4 mmol) and reserpine (1) (4.1 g, 6.74 mmol) in xylene (175 mL) is refluxed under vigorous stirring for 6 hours.

    • The precipitated reserpic acid lactone (4) is filtered and washed with benzene (3 x 40 mL) and ethyl ether (3 x 40 mL).

    • The residue is recrystallized from CHCl₃ to afford 2.07 g (81% yield) of a white solid.

  • Procedure B (from Methyl Reserpate):

    • A mixture of aluminum isopropoxide (0.75 g, 3.65 mmol) and methyl reserpate (3) (0.20 g, 0.48 mmol) in xylene (11 mL) is refluxed under vigorous stirring and a nitrogen atmosphere for 2 hours.

    • The product is separated by filtration, washed with xylene (3 x 20 mL) and then with ether (3 x 20 mL).

    • The residue is recrystallized from CHCl₃ to afford 0.17 g (91% yield) of 4 as a white solid.

Step 3 & 4: Synthesis of Sulfonyl Ester (6b)

This two-step process involves the demethylation of the reserpic acid lactone followed by sulfonylation.

  • The 11-hydroxy reserpic acid lactone (5) is prepared from reserpic acid lactone (4).

  • To a solution of 11-hydroxy reserpic acid lactone (5), add triethylamine.

  • After stirring for 10 minutes, p-toluenesulfonyl chloride (1.09 g, 5.71 mmol) is added, and the mixture is refluxed for 42 hours.

  • The crude mixture is evaporated under reduced pressure.

  • Chromatography (SiO₂, CH₂Cl₂/MeOH, 17:1) affords the sulfonyl ester (6b) as a white solid (76% yield).

Step 5: Synthesis of Deserpidic Acid Lactone (7)

  • Ni-Raney, previously washed with H₂O (twice), MeOH (twice), and EtOH (once), is introduced (0.13 g, wet) into a Parr apparatus under argon.

  • A solution of the sulfonyl ester (6b) in the appropriate solvent is added.

  • The reductive cleavage is carried out under hydrogen pressure.

  • The reaction mixture is filtered, and the solvent is evaporated to yield deserpidic acid lactone (7) (85% yield).

Step 6: Synthesis of Methyl Deserpidate (8)

  • Deserpidic acid lactone (7) (0.14 g, 0.40 mmol) is dissolved in 27 mL of anhydrous MeOH under a N₂ atmosphere.

  • NaOMe (0.03 g, 0.60 mmol) is added to the reaction mixture, which is then refluxed for 90 minutes.

  • The reaction is quenched by the addition of 0.2 mL of acetic acid.

  • The crude mixture is evaporated under reduced pressure, washed with a 0.2 M solution of NaOH, and extracted with CHCl₃ (4 x 25 mL).

  • The organic phases are dried, filtered, and evaporated under reduced pressure to yield methyl deserpidate (8).

Step 7: Synthesis of this compound (2)

  • A solution of 3,4,5-trimethoxybenzoyl chloride (0.5 g, 2.17 mmol) in benzene (2.0 mL) is slowly added to a solution of methyl deserpidate (8) (0.5 g, 1.30 mmol) in dry pyridine (4.0 mL) at 5 °C.

  • After the disappearance of the starting material (monitored by TLC, approximately 5 days), the reaction is diluted with water (50.0 mL) and then treated with aqueous ammonia (10.0 mL).

  • The aqueous phases are extracted with CH₂Cl₂ (3 x 25 mL), dried over sodium sulfate, filtered, and evaporated under reduced pressure.

  • The final product, this compound (2), is isolated as a white solid (91% yield).

IV. Mechanism of Action: Depletion of Biogenic Amines

Both reserpine and this compound exert their pharmacological effects by depleting stores of biogenic amines such as norepinephrine, dopamine, and serotonin from central and peripheral neurons. They act as irreversible inhibitors of the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake and storage of monoamines into synaptic vesicles, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of these neurotransmitters leads to a decrease in sympathetic nerve function, causing vasodilation and a reduction in heart rate, which collectively lower blood pressure.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Norepinephrine, Dopamine, Serotonin) VMAT2 VMAT2 Monoamines->VMAT2 Uptake MAO MAO Monoamines->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration Reduced Reduced Neurotransmitter Release Vesicle->Reduced Exocytosis (Reduced) Degraded Degraded Neurotransmitters MAO->Degraded This compound This compound/ Reserpine This compound->VMAT2 Inhibition Effect Reduced Postsynaptic Receptor Activation Reduced->Effect

Figure 2. Mechanism of action of this compound and reserpine.

References

Application Notes and Protocols: Deserpidine as a Positive Control in Dopamine Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine, an indole alkaloid, is a well-established tool in neuropharmacology for studying the dynamics of monoamine neurotransmission. Its primary mechanism of action is the potent and irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is responsible for sequestering cytosolic dopamine and other monoamines into synaptic vesicles for subsequent release. By blocking VMAT2, this compound leads to the depletion of vesicular dopamine stores. While this compound does not directly inhibit the Dopamine Transporter (DAT), its profound effect on dopamine handling within the presynaptic terminal makes it a valuable positive control in specific types of dopamine uptake assays, particularly those utilizing synaptosomes.

This document provides detailed application notes and protocols for the use of this compound as a positive control to disrupt vesicular storage, thereby indirectly affecting the net uptake of dopamine in synaptosomal preparations.

Mechanism of Action: Indirect Inhibition of Dopamine Uptake

The central role of the Dopamine Transporter (DAT) is to clear dopamine from the synaptic cleft by transporting it back into the presynaptic neuron. In a typical dopamine uptake assay using radiolabeled dopamine (e.g., [³H]-dopamine), the measured signal is the accumulation of radioactivity within the neuron or synaptosome. This accumulation is a net result of transport across the cell membrane by DAT and subsequent sequestration into synaptic vesicles by VMAT2.

This compound's inhibitory effect on VMAT2 disrupts this process. By preventing the vesicular storage of newly transported [³H]-dopamine, the concentration of free [³H]-dopamine in the cytosol increases. This alters the concentration gradient across the vesicular membrane and can impact the overall net accumulation of the radiolabel, which is interpreted as an inhibition of dopamine uptake in assays performed on synaptosomes.[2] Studies have shown that the related compound, reserpine, potently inhibits synaptosomal [³H]dopamine uptake but does not affect uptake in cell lines expressing only the human dopamine transporter, confirming the indirect nature of this inhibition.[2]

Signaling and Experimental Workflow Diagrams

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) DA_cyto Cytosolic Dopamine DAT->DA_cyto Vesicle Synaptic Vesicle VMAT2 VMAT2 VMAT2->Vesicle DA_cyto->VMAT2 Transport into Vesicle This compound This compound This compound->VMAT2 Inhibition DA_synapse Extracellular Dopamine DA_synapse->DAT Reuptake

Figure 1: Dopamine transport at the presynaptic terminal.

G start Start: Prepare Striatal Synaptosomes preincubate Pre-incubate synaptosomes with this compound (or vehicle) in assay buffer start->preincubate add_radiolabel Initiate uptake by adding [3H]-Dopamine preincubate->add_radiolabel incubate Incubate at 37°C (e.g., 5-10 minutes) add_radiolabel->incubate terminate Terminate uptake by rapid filtration over glass fiber filters incubate->terminate wash Wash filters with ice-cold assay buffer to remove unbound radiolabel terminate->wash measure Quantify radioactivity on filters using liquid scintillation counting wash->measure analyze Analyze data to determine % inhibition and IC50/EC50 measure->analyze

Figure 2: Experimental workflow for a synaptosomal dopamine uptake assay.

G This compound This compound VMAT2 VMAT2 Activity This compound->VMAT2 Inhibits Vesicular_Storage Vesicular [3H]-Dopamine Sequestration VMAT2->Vesicular_Storage Decreases Cytosolic_DA Cytosolic [3H]-Dopamine Concentration Vesicular_Storage->Cytosolic_DA Increases Net_Uptake Net [3H]-Dopamine Accumulation (Measured) Cytosolic_DA->Net_Uptake Reduces

Figure 3: Logic of this compound's indirect effect on dopamine uptake measurement.

Quantitative Data Summary

The following table summarizes the potency of this compound's analogue, reserpine, as an indirect inhibitor of synaptosomal dopamine uptake, alongside values for common direct DAT inhibitors for comparison.

CompoundTargetAssay SystemPotency (IC₅₀/EC₅₀)Notes
Reserpine VMAT2Rat Brain SynaptosomesEC₅₀: 8.0 x 10⁻⁹ M (8 nM) This value represents the indirect inhibition of net [³H]-dopamine uptake due to the blockade of vesicular storage.[3]
CocaineDATRat Striatal SynaptosomesIC₅₀: ~300 nMA well-characterized competitive inhibitor of DAT.
AmphetamineDATRat Striatal SynaptosomesIC₅₀: ~4 µMA substrate and competitive inhibitor of DAT.

Experimental Protocols

Protocol 1: Preparation of Rat Striatal Synaptosomes

This protocol is adapted from established methods for the preparation of synaptosomes.[4]

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

  • Ice-cold centrifuge and tubes

Procedure:

  • Dissect rat striata on ice and weigh the tissue.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 16,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction.

  • Gently resuspend the P2 pellet in an appropriate volume of assay buffer for use in the uptake experiment.

Protocol 2: [³H]-Dopamine Uptake Assay in Synaptosomes

This protocol describes a typical radiolabeled dopamine uptake assay in a 96-well format.

Materials:

  • Synaptosomal preparation (from Protocol 1)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, 5.6 mM glucose, pH 7.4)

  • [³H]-Dopamine (specific activity ~20-60 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Direct DAT inhibitor (e.g., cocaine) for defining non-specific uptake

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Dilute the synaptosomal preparation in ice-cold Assay Buffer to the desired protein concentration.

  • In a 96-well plate, add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to the appropriate wells. Include vehicle control (DMSO) wells and wells with a high concentration of a direct DAT inhibitor (e.g., 100 µM cocaine) to determine non-specific uptake.

  • Add the diluted synaptosomal suspension to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding [³H]-Dopamine to each well to a final concentration of approximately 10-20 nM.

  • Incubate the plate at 37°C for a short period (typically 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound [³H]-Dopamine.

  • Place the filters into scintillation vials, add scintillation fluid, and allow them to sit for several hours.

  • Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake (counts from cocaine-treated wells) from the total uptake. Express the data as a percentage of the vehicle control and plot against the this compound concentration to determine the EC₅₀.

Conclusion

This compound serves as an essential positive control for investigating the role of vesicular dopamine storage in neuronal function. Its use in synaptosomal dopamine uptake assays allows researchers to dissect the contribution of VMAT2 to the overall dopamine handling capacity of the presynaptic terminal. It is critical to distinguish its indirect effect on net dopamine accumulation from the direct inhibition of the dopamine transporter by compounds like cocaine. By understanding this distinction and employing the detailed protocols provided, researchers can effectively utilize this compound to advance our understanding of dopamine neurotransmission and its dysregulation in various neurological and psychiatric disorders.

References

Application Notes and Protocols for Studying the Effects of Deserpidine on Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine, a rauwolfia alkaloid, is a well-established inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] This inhibition leads to the depletion of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin from nerve terminals.[1][2] Due to this mechanism, this compound has been investigated for its antihypertensive and antipsychotic properties. However, its effects on neuronal cells, including potential neurotoxicity, are of significant interest in neuropharmacology and drug development. These application notes provide detailed protocols for studying the effects of this compound on neuronal cells, focusing on the human neuroblastoma cell line SH-SY5Y as a model system.

Data Presentation

The following tables summarize key quantitative data related to the effects of VMAT2 inhibitors and neurotoxic agents on neuronal cells. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: IC50 Values for VMAT2 Inhibition

CompoundCell Type/SystemIC50 (nM)Reference
Dihydrotetrabenazine DerivativeStriatal Synaptosomes6.04[3]
Tetrabenazine (TBZ)HEK293 cells expressing VMAT237 ± 28[4]
SalmeterolHEK293 cells expressing VMAT253 ± 28
ZiprasidoneHEK293 cells expressing VMAT239 ± 17

Table 2: Neurotoxicity of Various Compounds in SH-SY5Y Cells

CompoundConcentrationEffect on Cell ViabilityAssayReference
6-hydroxydopamine (6-OHDA)100 µM for 24h~52% reductionMTT
Corticosterone200 µM for 24h~40% reductionMTT
NMDA250 µM for 24hIC50MTT
Hydrogen Peroxide (H₂O₂)VariesInduces neurotoxicityMTT
Amyloid β (1-42)20 µM for 24hInduces neurotoxicityMTT

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuronal function and neurotoxicity due to its ability to differentiate into a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • 6-well plates or other culture vessels

  • Trypsin-EDTA

Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in DMEM/F12 with 10% FBS at a density of 1 x 10⁵ cells/well in a 6-well plate.

  • Differentiation Induction: After 24 hours, replace the medium with DMEM/F12 containing 2% FBS and 10 µM Retinoic Acid (RA).

  • Maintenance: Change the medium every 2-3 days for 7 days.

  • Maturation: After 7 days of RA treatment, replace the medium with serum-free DMEM/F12 containing 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 3-5 days to promote a more mature neuronal phenotype.

This compound Treatment

Materials:

  • Differentiated SH-SY5Y cells

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium

Protocol:

  • Prepare a range of this compound concentrations by diluting the stock solution in the cell culture medium. A final DMSO concentration of <0.1% is recommended to avoid solvent toxicity.

  • Remove the existing medium from the differentiated SH-SY5Y cells.

  • Add the medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • This compound-treated SH-SY5Y cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the desired this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assays

a) Western Blot for Bax and Bcl-2

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the intrinsic apoptosis pathway.

Materials:

  • This compound-treated SH-SY5Y cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalized to the loading control.

b) Western Blot for JNK Activation

Activation of the c-Jun N-terminal kinase (JNK) signaling pathway is implicated in neuronal apoptosis. Activation is typically measured by detecting the phosphorylated form of JNK.

Protocol: Follow the same general Western blot protocol as above, but use primary antibodies against phosphorylated JNK (p-JNK) and total JNK. The ratio of p-JNK to total JNK indicates the level of JNK activation.

Quantification of Dopamine Levels

This compound's primary mechanism involves the depletion of dopamine. High-performance liquid chromatography (HPLC) with electrochemical detection is a common method for quantifying dopamine levels in cell lysates or culture medium.

Materials:

  • This compound-treated SH-SY5Y cells

  • Perchloric acid

  • HPLC system with an electrochemical detector

Protocol:

  • Harvest the cells and lyse them in a solution containing perchloric acid to precipitate proteins.

  • Centrifuge the lysate to pellet the protein debris.

  • Filter the supernatant and inject it into the HPLC system.

  • Separate dopamine from other components on a C18 reverse-phase column.

  • Detect dopamine using an electrochemical detector.

  • Quantify the dopamine concentration by comparing the peak area to a standard curve of known dopamine concentrations.

Mandatory Visualizations

Deserpidine_Signaling_Pathway This compound This compound VMAT2 VMAT2 This compound->VMAT2 inhibits Cytosolic_Degradation Cytosolic Degradation (e.g., by MAO) VMAT2->Cytosolic_Degradation leads to Vesicular_Storage Vesicular Storage VMAT2->Vesicular_Storage mediates Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->VMAT2 Apoptosis_Pathway Apoptotic Signaling (Bax/Bcl-2, JNK) Cytosolic_Degradation->Apoptosis_Pathway may trigger Synaptic_Release Synaptic Release Vesicular_Storage->Synaptic_Release Neurotransmission Reduced Neurotransmission Synaptic_Release->Neurotransmission Neuronal_Cell_Death Neuronal Cell Death Apoptosis_Pathway->Neuronal_Cell_Death

This compound's Mechanism of Action

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Assays SHSY5Y_Culture SH-SY5Y Cell Culture Differentiation Differentiation with RA and BDNF SHSY5Y_Culture->Differentiation Deserpidine_Treatment This compound Treatment (Dose-Response) Differentiation->Deserpidine_Treatment Viability Cell Viability (MTT Assay) Deserpidine_Treatment->Viability Apoptosis Apoptosis Assays (Western Blot for Bax/Bcl-2, p-JNK) Deserpidine_Treatment->Apoptosis Dopamine Dopamine Quantification (HPLC) Deserpidine_Treatment->Dopamine

Experimental Workflow for this compound Studies

Apoptosis_Signaling This compound This compound VMAT2_Inhibition VMAT2 Inhibition This compound->VMAT2_Inhibition Dopamine_Depletion Dopamine Depletion VMAT2_Inhibition->Dopamine_Depletion Oxidative_Stress Oxidative Stress Dopamine_Depletion->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Oxidative_Stress->Bax_Bcl2_Ratio Apoptosis Apoptosis JNK_Activation->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Bcl2_Ratio->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Potential Apoptotic Signaling Pathways

References

Troubleshooting & Optimization

Troubleshooting Deserpidine Solubility for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the proper dissolution of therapeutic compounds for in vivo studies is a critical first step. Deserpidine, a rauwolfia alkaloid with antihypertensive and antipsychotic properties, presents a significant challenge in this regard due to its poor aqueous solubility. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during the preparation of this compound for animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound that affect its solubility?

A1: this compound is a lipophilic compound with low aqueous solubility. Its high molecular weight and LogP value are key indicators of its poor solubility in water. Understanding these properties is the first step in developing an effective formulation strategy.

Q2: I'm seeing precipitation when I try to dissolve this compound in a simple aqueous buffer. Why is this happening?

A2: This is expected. This compound is practically insoluble in water. Direct dissolution in aqueous buffers will almost certainly result in precipitation. A suitable organic co-solvent or a more complex formulation vehicle is necessary to achieve and maintain a solution.

Q3: What are the most common solvents for dissolving this compound for in vivo use?

A3: Dimethyl sulfoxide (DMSO) is a common starting point due to its strong solubilizing power for many nonpolar compounds. However, for in vivo studies, DMSO is often used in combination with other excipients like polyethylene glycols (PEGs), surfactants (e.g., Tween-80), and cyclodextrins to improve solubility and reduce potential toxicity.

Q4: Are there any ready-to-use formulation protocols for this compound?

A4: Yes, several formulations have been reported to successfully solubilize this compound for in vivo administration. A widely used vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. Another approach involves the use of cyclodextrins to form inclusion complexes.

Q5: How can I improve the stability of my this compound formulation?

A5: The stability of this compound in solution can be a concern. It is generally recommended to prepare the formulation fresh before each use.[1] If storage is necessary, it should be at low temperatures (-20°C or -80°C) and for a limited time.[1] The use of co-solvents like PEG can sometimes enhance the stability of the formulated drug solution.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations. This data provides a starting point for researchers to select an appropriate vehicle for their specific experimental needs.

Solvent/FormulationSolubilityNotes
Water~0.011 mg/mLPredicted value; practically insoluble.[2]
Dimethyl Sulfoxide (DMSO)100 mg/mLSonication may be required.[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL to 4 mg/mLA clear solution can be achieved.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLA clear solution can be achieved.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition of aqueous component (e.g., saline) The drug is crashing out of the organic solvent when the polarity of the solution increases.- Ensure the drug is fully dissolved in the organic solvent (e.g., DMSO) first before slowly adding the aqueous component with continuous mixing. - Increase the proportion of co-solvents (e.g., PEG300) and/or surfactants (e.g., Tween-80) in your formulation. - Consider using a cyclodextrin-based formulation.
Cloudy or hazy solution Incomplete dissolution or formation of a fine precipitate.- Use sonication or gentle warming (be cautious of drug degradation) to aid dissolution. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before administration.
Phase separation Immiscibility of the formulation components.- Ensure all components are thoroughly mixed. Vortexing between the addition of each component is recommended. - Check the quality and purity of your excipients.
Observed toxicity in animals The vehicle itself may be causing adverse effects.- Reduce the percentage of DMSO in the final formulation. For sensitive models, a concentration of 2% or less is advisable. - Run a vehicle-only control group to differentiate between vehicle-induced toxicity and compound-specific effects.

Experimental Protocols

Protocol 1: Co-Solvent Formulation for In Vivo Administration

This protocol is adapted from a widely used vehicle for poorly soluble drugs and has been reported to be effective for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to the tube to create a stock solution (e.g., 40 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • In a separate sterile tube, prepare the vehicle by sequentially adding the components in the following order, vortexing after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

  • To the vehicle mixture, add the appropriate volume of the this compound stock solution in DMSO to achieve the final desired concentration (e.g., for a final concentration of 4 mg/mL in a 1 mL total volume, add 100 µL of a 40 mg/mL stock). Vortex thoroughly.

  • Slowly add sterile saline to the mixture while vortexing to reach the final volume (e.g., 450 µL to reach a total volume of 1 mL).

  • Visually inspect the solution for clarity. If any precipitation is observed, the formulation may need to be adjusted. It is recommended to use this formulation immediately after preparation.

Protocol 2: General Method for Preparing a Nanosuspension

Nanosuspensions can increase the surface area of the drug, leading to improved dissolution and bioavailability. This is a general protocol that can be adapted for this compound.

Materials:

  • This compound powder

  • A suitable stabilizer (e.g., a combination of a surfactant like Tween-80 and a polymer like polyvinylpyrrolidone (PVP))

  • An organic solvent in which this compound is soluble (e.g., DMSO)

  • An anti-solvent (e.g., water or a buffer)

Procedure (Precipitation Method):

  • Dissolve this compound in the chosen organic solvent to create a concentrated solution.

  • Dissolve the stabilizer(s) in the anti-solvent.

  • Under high-speed homogenization or stirring, rapidly inject the this compound solution into the anti-solvent containing the stabilizer.

  • The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.

  • The resulting nanosuspension can be further processed, for example, by removing the organic solvent through evaporation.

This compound's Mechanism of Action: VMAT2 Inhibition

This compound exerts its pharmacological effects primarily by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a protein located on the membrane of synaptic vesicles in neurons and is responsible for transporting monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into the vesicles for storage and subsequent release. By inhibiting VMAT2, this compound depletes the stores of these neurotransmitters, leading to a decrease in their availability in the synapse. This reduction in monoaminergic neurotransmission is the basis for its antihypertensive and antipsychotic effects.

Deserpidine_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Monoamines_cyto Vesicle Synaptic Vesicle Monoamines_vesicle Released_Monoamines Vesicle->Released_Monoamines Reduced Exocytosis Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Released_Monoamines->Receptors Reduced Signaling

Caption: Mechanism of this compound via VMAT2 Inhibition.

Experimental Workflow for Formulation Development

The following workflow provides a logical sequence for developing a suitable in vivo formulation for this compound.

Formulation_Workflow A Define Target Concentration and Administration Route B Review Physicochemical Properties (LogP, pKa, MW) A->B C Initial Solvent Screening (e.g., DMSO, Ethanol, PEG300) B->C D Select Formulation Strategy C->D E Co-solvent/Surfactant Formulation D->E Simple F Cyclodextrin-based Formulation D->F Complexation G Nanosuspension D->G Particle Size Reduction H Prepare Test Formulations E->H F->H G->H I Assess Solubility and Stability (Visual, HPLC) H->I J Optimize Formulation (Adjust Excipient Ratios) I->J J->H Iterate K In Vivo Tolerability Study (Vehicle Control) J->K Optimized L Final Formulation for Efficacy Studies K->L

Caption: Workflow for In Vivo Formulation Development.

References

Technical Support Center: Optimizing Deserpidine Concentration for VMAT2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing deserpidine concentration for maximal Vesicular Monoamine Transporter 2 (VMAT2) inhibition in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound for VMAT2 inhibition?

Q2: What type of in vitro assay is best for studying this compound's effect on VMAT2?

A2: The choice of assay depends on the specific research question.

  • Radioligand Binding Assays: These assays, typically using [3H]dihydrotetrabenazine ([3H]DTBZ), directly measure the binding affinity (Ki) of this compound to VMAT2. They are useful for determining the direct interaction of the compound with the transporter.

  • Substrate Uptake Assays: These functional assays measure the inhibition of VMAT2-mediated uptake of a radiolabeled substrate, such as [3H]dopamine or [3H]serotonin, into synaptic vesicles or cells expressing VMAT2. This provides information on the functional consequence of this compound binding. An IC50 value for reserpine of approximately 25.2 nM has been reported using a [3H]dopamine uptake assay.

Q3: Should I use isolated synaptic vesicles or a cell-based model?

A3: Both systems have their advantages. Isolated synaptic vesicles from rodent brain provide a more native environment for VMAT2. However, this method can be labor-intensive. Cell-based models, such as HEK293 cells stably expressing VMAT2, offer a more controlled and high-throughput-compatible system. The choice will depend on the experimental goals and available resources.

Q4: What are the critical components of the assay buffer for a VMAT2 uptake experiment?

A4: A key component is an ATP-regenerating system to drive the V-type H+-ATPase, which creates the proton gradient necessary for VMAT2 function. The buffer should also contain appropriate ions and be at a physiological pH.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Signal or No Inhibition 1. Inactive this compound solution.2. Degraded VMAT2 protein in vesicle preparation.3. Insufficient proton gradient.4. Incorrect this compound concentration range.1. Prepare fresh this compound solutions. Protect from light.2. Use freshly prepared synaptic vesicles or ensure proper storage at -80°C.3. Verify the presence and functionality of the ATP-regenerating system.4. Test a broader concentration range of this compound (e.g., 1 nM to 10 µM).
High Background Signal 1. High non-specific binding of the radioligand.2. Contamination of vesicle preparation with other membranes.1. Include a condition with a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine) to define non-specific binding.2. Optimize the synaptic vesicle purification protocol.
High Variability Between Replicates 1. Inconsistent pipetting.2. Inhomogeneous vesicle or cell suspension.3. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure proper mixing.2. Gently resuspend vesicles or cells before aliquoting.3. Use a temperature-controlled incubator or water bath.
Unexpected Inhibition by Vehicle Control (e.g., DMSO) High concentration of the solvent.Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including controls.

Quantitative Data Summary

The following table summarizes typical binding affinities and inhibitory concentrations for VMAT2 inhibitors, which can serve as a reference for designing experiments with this compound.

CompoundAssay TypePreparationRadioligand/SubstrateValue
Reserpine Competition BindingVMAT2 Chimera[3H]DTBZKi: 173 ± 1 nM [1]
Tetrabenazine (TBZ) FFN206 UptakeHEK293T cellsFFN206IC50: 20.4 ± 4.1 nM
Reserpine [3H]dopamine UptakeDigitonin-permeabilized HEK-293-VMAT2:eGFP cells[3H]dopamineIC50: 25.2 nM
Tetrabenazine (TBZ) [3H]dopamine UptakeDigitonin-permeabilized HEK-293-VMAT2:eGFP cells[3H]dopamineIC50: 28.8 nM

Experimental Protocols

Protocol 1: [³H]Dihydrotetrabenazine ([³H]DTBZ) Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for VMAT2.

Materials:

  • Purified synaptic vesicles or membranes from cells expressing VMAT2

  • [³H]DTBZ (specific activity ~50-80 Ci/mmol)

  • This compound stock solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound dilution or vehicle

    • [³H]DTBZ (final concentration ~1-2 nM)

    • Synaptic vesicle preparation (20-50 µg protein)

  • For non-specific binding, add a high concentration of unlabeled tetrabenazine (e.g., 10 µM).

  • Incubate at room temperature for 60-90 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³H]Serotonin Uptake Inhibition Assay

This protocol measures the functional inhibition of VMAT2 by this compound.

Materials:

  • Synaptic vesicles or VMAT2-expressing cells

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol)

  • This compound stock solution

  • Uptake Buffer: e.g., 300 mM sucrose, 10 mM HEPES-KOH pH 7.4, 5 mM KCl, 2.5 mM MgSO4

  • ATP-regenerating system (e.g., 4 mM ATP, 4 mM MgCl2, 10 mM creatine phosphate, 50 µg/ml creatine kinase)

  • Stop Buffer: Ice-cold Uptake Buffer without ATP-regenerating system

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of this compound in Uptake Buffer.

  • Aliquot synaptic vesicles (50-100 µg protein) or cells into tubes.

  • Add the this compound dilutions or vehicle and pre-incubate for 10 minutes at 30°C.

  • Initiate the uptake by adding [³H]Serotonin (final concentration ~50 nM) and the ATP-regenerating system.

  • Incubate for 5-10 minutes at 30°C.

  • Terminate the reaction by adding ice-cold Stop Buffer and placing the tubes on ice.

  • Filter the samples and wash as described in Protocol 1.

  • Measure radioactivity and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_this compound Prepare this compound Serial Dilutions pre_incubation Pre-incubate Vesicles/Cells with this compound prep_this compound->pre_incubation prep_vesicles Prepare Synaptic Vesicles or VMAT2-expressing Cells prep_vesicles->pre_incubation initiate_reaction Initiate Reaction with Radiolabeled Substrate/Ligand pre_incubation->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation termination Terminate Reaction & Filter incubation->termination measurement Measure Radioactivity termination->measurement analysis Data Analysis (IC50/Ki Determination) measurement->analysis signaling_pathway cluster_vesicle Synaptic Vesicle cluster_cytosol Cytosol VMAT2 VMAT2 Monoamine_out Monoamine VMAT2->Monoamine_out Proton_out 2H+ VMAT2->Proton_out H_ATPase V-type H+-ATPase Proton_in H+ H_ATPase->Proton_in pumps Proton_in->VMAT2 gradient drives ATP ATP ATP->H_ATPase powers ADP ADP + Pi Monoamine_in Monoamine Monoamine_in->VMAT2 transport This compound This compound This compound->VMAT2 inhibits troubleshooting_tree start Low/No VMAT2 Inhibition Signal check_reagents Are reagents (this compound, ATP) fresh and active? start->check_reagents check_vesicles Is the VMAT2 preparation (vesicles/cells) viable? check_reagents->check_vesicles Yes reprepare_reagents Prepare fresh reagents. check_reagents->reprepare_reagents No check_concentration Is the this compound concentration range appropriate? check_vesicles->check_concentration Yes reprepare_vesicles Use fresh vesicle prep or new cell stock. check_vesicles->reprepare_vesicles No adjust_concentration Test a broader concentration range. check_concentration->adjust_concentration No further_investigation Investigate other factors (e.g., incubation time, temperature). check_concentration->further_investigation Yes

References

How to minimize off-target effects of deserpidine in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of deserpidine in cell-based assays.

Understanding this compound's Mechanism of Action

This compound is a rauwolfia alkaloid primarily known for its antihypertensive and sedative properties. Its principal mechanism of action is the inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1][2] This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for later release. By inhibiting VMAT2, this compound leads to the depletion of these neurotransmitters from nerve terminals.[1] Additionally, some studies suggest that this compound may also act as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a role in blood pressure regulation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of this compound in cell-based assays?

A1: The primary on-target effect of this compound is the inhibition of VMAT2, leading to the depletion of monoamine neurotransmitters. Potential off-target effects may include the inhibition of the Angiotensin-Converting Enzyme (ACE).[3] Structurally related rauwolfia alkaloids have also been suggested to interact with alpha-adrenergic receptors and calcium channels, which could be potential off-targets for this compound as well.

Q2: How can I differentiate between on-target VMAT2 inhibition and general cytotoxicity in my cell-based assay?

A2: It is crucial to perform a cytotoxicity assay in parallel with your primary functional assay. A significant decrease in cell viability at concentrations similar to those that inhibit VMAT2 suggests that the observed functional effect might be due to cytotoxicity. Ideally, the IC50 for VMAT2 inhibition should be significantly lower than the concentration that causes cytotoxicity.

Q3: What are some general strategies to minimize off-target effects of this compound?

A3:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to elicit the desired on-target effect.

  • Use of a Structurally Unrelated VMAT2 Inhibitor: Confirm your phenotype of interest by using a different VMAT2 inhibitor with a distinct chemical structure (e.g., tetrabenazine).

  • Counter-Screening Assays: Perform assays for known or potential off-targets, such as an ACE inhibition assay.

  • Control Cell Lines: If available, use cell lines that do not express VMAT2 to identify non-specific effects of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal or unexpected results in a reporter gene assay. This compound may be directly affecting the reporter protein (e.g., luciferase) or general transcription/translation machinery.Counter-screen: Use a control vector with a constitutive promoter driving the reporter gene to check for direct effects on the reporter. Consider switching to a different reporter system (e.g., a fluorescent protein).
Observed phenotype does not correlate with known VMAT2 function. The phenotype might be due to an off-target effect of this compound.Counter-screen: Perform an ACE inhibition assay to test for this known off-target activity. Literature Search: Investigate other known off-targets of rauwolfia alkaloids. Rescue Experiment: If possible, try to rescue the on-target effect by adding back the depleted monoamines (e.g., dopamine, serotonin).
Inconsistent results between experiments. Cell health and density can influence the effects of this compound. The compound may degrade over time.Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media conditions. Freshly Prepare Solutions: Prepare fresh this compound solutions for each experiment from a frozen stock. Perform Cytotoxicity Assay: Always assess cell viability in parallel to your functional assay to rule out toxicity-induced variability.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound and a related VMAT2 inhibitor for comparison.

Compound Target Assay Type IC50 / Ki
This compoundVMAT2[3H]dihydrotetrabenazine binding~0.90 µM (IC50)
TetrabenazineVMAT2FFN206 uptake~20.4 nM (IC50)
LobelineVMAT2[3H]dihydrotetrabenazine binding0.90 µM (IC50)

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols

Protocol 1: Cell-Based VMAT2 Inhibition Assay (Fluorescent Substrate)

This protocol is adapted from methods using the fluorescent VMAT2 substrate, FFN206.

Materials:

  • HEK293 cells stably expressing human VMAT2 (or other suitable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: 130 mM KCl, 5 mM MgCl2, 25 mM HEPES-KOH pH 7.4, 1 mM ascorbic acid, 5 mM glucose

  • FFN206 (fluorescent VMAT2 substrate)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Cell Plating: Seed VMAT2-expressing cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

  • Cell Treatment:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate at 37°C for 15-30 minutes.

  • Substrate Addition:

    • Prepare a solution of FFN206 in Assay Buffer at twice the final desired concentration.

    • Add 50 µL of the FFN206 solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FFN206.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the data to the vehicle control. Plot the normalized fluorescence against the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well clear plates

  • Absorbance plate reader

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the same duration as your primary assay. Include a vehicle control.

  • MTT Addition:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (wells with no cells). Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Counter-Screening - Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This is a general protocol for a fluorometric ACE inhibition assay that can be adapted for use with this compound.

Materials:

  • Recombinant human ACE

  • ACE Assay Buffer

  • Fluorogenic ACE substrate (e.g., Abz-based peptide)

  • This compound

  • Captopril (positive control inhibitor)

  • 96-well black plates

  • Fluorescence plate reader

Methodology:

  • Enzyme Preparation: Dilute the ACE enzyme to the working concentration in ACE Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and captopril in ACE Assay Buffer. Include a vehicle control.

  • Reaction Setup:

    • Add 50 µL of the diluted ACE enzyme solution to each well of a 96-well black plate.

    • Add 10 µL of the diluted this compound, captopril, or vehicle control to the respective wells.

    • Incubate at 37°C for 15 minutes.

  • Substrate Addition:

    • Prepare the fluorogenic ACE substrate solution in ACE Assay Buffer.

    • Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Measurement: Measure the fluorescence kinetically for 1-2 hours at 37°C, with excitation and emission wavelengths appropriate for the substrate.

  • Data Analysis: Determine the rate of reaction (slope of the kinetic curve). Calculate the percentage of ACE inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Deserpidine_Mechanism_of_Action cluster_vmat Primary On-Target Effect cluster_ace Potential Off-Target Effect This compound This compound VMAT2 VMAT2 Transporter This compound->VMAT2 Inhibits ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits SynapticVesicle Synaptic Vesicle Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Depletion Depletion of Neurotransmitters Monoamines_cyto Cytosolic Monoamines (Dopamine, Serotonin, Norepinephrine) Monoamines_cyto->VMAT2 Transport AngiotensinII Angiotensin II ACE->AngiotensinII AngiotensinI Angiotensin I AngiotensinI->ACE Conversion

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Parallel Assays Start Start Experiment CellCulture Culture Cells Start->CellCulture Treat Treat with this compound (Dose-Response) CellCulture->Treat VMAT2_Assay On-Target Assay (VMAT2 Inhibition) Treat->VMAT2_Assay Cyto_Assay Cytotoxicity Assay (e.g., MTT) Treat->Cyto_Assay Counter_Screen Counter-Screen (e.g., ACE Inhibition) Treat->Counter_Screen Analyze Analyze Data VMAT2_Assay->Analyze Cyto_Assay->Analyze Counter_Screen->Analyze Compare Compare IC50 Values (On-target vs. Off-target vs. Cytotoxicity) Analyze->Compare Conclusion Draw Conclusion Compare->Conclusion

Caption: Experimental workflow for assessing this compound's effects.

References

Technical Support Center: Improving the Stability of Deserpidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of deserpidine in aqueous solutions. Given the limited direct research on this compound stability, this guide incorporates data and principles from studies on reserpine, a structurally similar Rauwolfia alkaloid, to provide valuable insights. All data extrapolated from reserpine studies are clearly noted.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on studies of the closely related compound reserpine, the primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.[1] Hydrolysis likely involves the cleavage of the ester linkages, particularly at the C-18 position, yielding deserpidic acid and 3,4,5-trimethoxybenzoic acid. Oxidation may also occur, leading to the formation of degradation products like 3,4-dehydrothis compound.[2] Exposure to light can also cause degradation, resulting in yellowing and fluorescence of the solution.[3][4]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is expected to be significantly influenced by pH. Like many ester-containing compounds, its degradation via hydrolysis is catalyzed by both acidic and alkaline conditions.[1] Optimal stability is generally found in slightly acidic to neutral pH ranges. However, the exact optimal pH for this compound stability in an aqueous solution requires experimental determination.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Temperature is a critical factor in the stability of this compound solutions. Increased temperatures accelerate the rate of degradation reactions, including hydrolysis and oxidation. For long-term storage, it is advisable to keep this compound solutions at refrigerated or frozen temperatures to minimize degradation. Stock solutions of related compounds are often stored at -20°C or -80°C.

Q4: Are there any recommended stabilizers for this compound in aqueous solutions?

A4: While specific studies on stabilizing this compound are scarce, research on Rauwolfia alkaloids suggests the use of antioxidants and chelating agents. A combination of methionine and thiourea has been shown to stabilize solutions of reserpine and other Rauwolfia alkaloids. These agents likely work by inhibiting oxidative degradation pathways.

Q5: My this compound solution is turning yellow. What is the cause and how can I prevent it?

A5: The yellowing of this compound solutions, often accompanied by fluorescence, is a common sign of degradation, particularly due to oxidation and exposure to light. To prevent this, it is crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Additionally, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can help to minimize oxidation. The use of antioxidants in the formulation can also mitigate color change.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause Troubleshooting Steps
Inappropriate pH Verify the pH of your aqueous solution. If it is highly acidic or alkaline, adjust it to a near-neutral or slightly acidic pH (e.g., pH 4-6) using an appropriate buffer system. Conduct a pH-stability profile study to determine the optimal pH for your specific formulation.
Elevated Temperature Store stock and working solutions at controlled low temperatures (e.g., 2-8°C for short-term and ≤ -20°C for long-term storage). Avoid repeated freeze-thaw cycles.
Oxidation Prepare solutions using deoxygenated water. Purge the solution and the container headspace with nitrogen or argon. Consider adding an antioxidant, such as methionine in combination with thiourea, to the formulation.
Photodegradation Protect solutions from light at all times by using amber-colored glassware or by wrapping containers with aluminum foil.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products. To confirm, perform forced degradation studies (see Experimental Protocols section) under acidic, alkaline, oxidative, and photolytic conditions. This will help in identifying the retention times of the major degradation products.
Contamination Ensure the purity of the starting this compound material. Check all solvents, reagents, and glassware for potential contaminants.
Excipient Interaction If your formulation contains excipients, they may be interacting with this compound. Conduct compatibility studies by preparing binary mixtures of this compound and each excipient and analyzing them over time.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Solution at 40°C

Disclaimer: The following data is hypothetical and intended for illustrative purposes, based on the known behavior of similar alkaloids. Actual degradation rates for this compound must be determined experimentally.

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
2.00.1 M HCl1006535%
4.00.05 M Acetate100928%
6.00.05 M Phosphate100955%
8.00.05 M Phosphate1007822%
10.00.1 M NaOH1004555%

Table 2: Hypothetical Temperature-Dependent Degradation of this compound in Aqueous Solution (pH 6.0)

Disclaimer: The following data is hypothetical and intended for illustrative purposes.

TemperatureStorage DurationInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
4°C30 days100982%
25°C30 days1008515%
40°C30 days1006238%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on established methods for the analysis of reserpine and can be adapted for this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.02 M ammonium acetate) in a 60:40 (v/v) ratio. The pH of the buffer should be adjusted to the desired value (e.g., pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute with the mobile phase to create a series of calibration standards (e.g., 1-50 µg/mL).

    • Sample Preparation: Dilute the aqueous this compound test solution with the mobile phase to a concentration within the calibration range.

    • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

    • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a small amount of organic solvent and dilute with a 3% solution of hydrogen peroxide to a final concentration of approximately 100 µg/mL.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Photodegradation:

    • Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent system.

    • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Visualizations

This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (O2, Peroxides) This compound->Oxidation Photolysis Photolysis (UV/Visible Light) This compound->Photolysis Deserpidic_Acid Deserpidic Acid Hydrolysis->Deserpidic_Acid TMBA 3,4,5-Trimethoxybenzoic Acid Hydrolysis->TMBA Dehydrothis compound 3,4-Dehydrothis compound Oxidation->Dehydrothis compound Photo_Degradants Photodegradation Products Photolysis->Photo_Degradants

Caption: Hypothetical degradation pathways of this compound.

start Start: Prepare Aqueous This compound Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Withdraw Aliquots at Time Intervals stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify this compound and Degradation Products hplc->data kinetics Determine Degradation Kinetics and Pathway data->kinetics end End: Stability Profile Established kinetics->end

Caption: Experimental workflow for a this compound stability study.

start Issue: Unexpected peak in HPLC chromatogram is_reproducible Is the peak reproducible? start->is_reproducible check_system Check HPLC system: - Carryover - Blank injection is_reproducible->check_system No is_degradation Is it a degradation product? is_reproducible->is_degradation Yes forced_degradation Perform forced degradation study is_degradation->forced_degradation Yes is_excipient Is it from an excipient? is_degradation->is_excipient No compare_rt Compare retention times with stressed samples forced_degradation->compare_rt identify_peak Identify and characterize the new peak (e.g., LC-MS) compare_rt->identify_peak analyze_excipients Analyze individual excipients is_excipient->analyze_excipients Yes is_excipient->identify_peak No analyze_excipients->identify_peak

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Overcoming Resistance to Deserpidine-Induced Monoamine Depletion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to deserpidine-induced monoamine depletion in their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it deplete monoamines?

This compound is a rauwolfia alkaloid that functions as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a protein located on the membrane of synaptic vesicles in neurons and is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into these vesicles for storage and subsequent release.[1][4] By inhibiting VMAT2, this compound prevents the sequestration of monoamines into vesicles. The unprotected monoamines in the cytoplasm are then metabolized by enzymes such as monoamine oxidase (MAO), leading to a depletion of the total monoamine stores within the neuron.

Q2: What are the signs of resistance to this compound in an experimental setting?

Resistance to this compound can manifest in several ways:

  • Biochemical Resistance: Despite the administration of this compound, there is a less-than-expected reduction in monoamine levels in tissue homogenates or microdialysates. This could be a complete lack of depletion or a gradual recovery of monoamine levels despite continued drug administration.

  • Behavioral Resistance: In animal models, a diminished or absent behavioral response to this compound is observed. For example, if this compound is used to induce a depressive-like phenotype, a resistant animal may not exhibit the expected behavioral changes.

  • Cellular Resistance: In in-vitro models, cells may show a reduced sensitivity to this compound's effects on VMAT2-mediated uptake of monoamines or cell viability.

Q3: What are the potential molecular mechanisms of resistance to this compound?

While specific research on resistance to this compound is limited, mechanisms can be extrapolated from studies on other VMAT2 inhibitors and general principles of drug resistance:

  • Upregulation of VMAT2 Expression: Cells or neurons may compensate for VMAT2 inhibition by increasing the transcription and translation of the SLC18A2 gene, leading to a higher density of VMAT2 transporters on vesicular membranes.

  • Increased Monoamine Synthesis: A compensatory upregulation of the rate-limiting enzymes in monoamine synthesis, such as tyrosine hydroxylase (TH) for dopamine and norepinephrine, and tryptophan hydroxylase (TPH) for serotonin, could counteract the depletion effect of this compound.

  • Alterations in VMAT2 Trafficking and Regulation: Changes in the cellular machinery that controls the localization and activity of VMAT2 could confer resistance. This includes modifications to VMAT2's phosphorylation state or its interaction with regulatory proteins, which could alter its trafficking to synaptic vesicles or its transport kinetics.

  • Receptor Sensitization: Postsynaptic receptors for the depleted monoamines may become sensitized, leading to a normal or even enhanced physiological response despite lower neurotransmitter levels. For example, a sensitization of 5-HT1A autoreceptors has been observed following serotonin depletion.

Q4: Are there alternative approaches if resistance to this compound is observed?

Yes, several strategies can be employed:

  • Dose-Response Analysis: First, confirm that the dose of this compound is sufficient to inhibit VMAT2. A dose-response study can help determine the effective concentration in your specific model.

  • Combination Therapy: Consider co-administering this compound with an inhibitor of monoamine synthesis, such as alpha-methyl-p-tyrosine (AMPT) for catecholamines, to prevent compensatory synthesis.

  • Switching VMAT2 Inhibitors: Other VMAT2 inhibitors with different binding kinetics or mechanisms, such as tetrabenazine or its derivatives (deutetrabenazine, valbenazine), may be effective where this compound is not.

  • Investigating Downstream Pathways: If receptor sensitization is suspected, investigating the expression and function of postsynaptic receptors can provide valuable insights.

II. Troubleshooting Guide

Problem 1: Suboptimal or No Monoamine Depletion Observed
  • Possible Cause 1: this compound Solution Instability or Incorrect Dosage.

    • Troubleshooting Step: Prepare fresh this compound solutions for each experiment. Verify the final concentration and ensure complete solubilization. Perform a dose-response curve to determine the optimal concentration for your experimental system (cell line or animal model).

  • Possible Cause 2: Inefficient VMAT2 Inhibition.

    • Troubleshooting Step: Directly measure VMAT2 activity in vitro using isolated vesicles or in intact cells with a fluorescent VMAT2 substrate. This will confirm whether this compound is effectively inhibiting the transporter in your system. (See Protocol 1).

  • Possible Cause 3: Compensatory Increase in Monoamine Synthesis.

    • Troubleshooting Step: Measure the protein levels and activity of tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH). An increase in these enzymes may indicate a compensatory response. Western blotting for TH and TPH can be performed on tissue or cell lysates. (See Protocol 3).

Problem 2: Attenuated Behavioral Phenotype Despite Initial Monoamine Depletion
  • Possible Cause 1: Receptor Sensitization.

    • Troubleshooting Step: Assess the expression levels of relevant postsynaptic monoamine receptors (e.g., dopamine D2 receptors, serotonin 5-HT1A receptors) using techniques like western blotting or receptor binding assays. Functional assays, such as agonist-stimulated GTPγS binding, can measure receptor activity.

  • Possible Cause 2: Alterations in VMAT2 Trafficking and Localization.

    • Troubleshooting Step: Use immunocytochemistry or immunohistochemistry to visualize the subcellular localization of VMAT2. Changes in its distribution, such as reduced localization to synaptic vesicles, could indicate a mechanism of resistance. Co-staining with synaptic vesicle markers (e.g., synaptophysin) can be informative.

III. Experimental Protocols

Protocol 1: In Vitro VMAT2 Activity Assay Using a Fluorescent Substrate

This protocol is adapted from methods using fluorescent false neurotransmitters (FFNs) to measure VMAT2 activity in cell lines.

Materials:

  • HEK293 cells stably expressing VMAT2 (HEK-VMAT2).

  • Fluorescent VMAT2 substrate (e.g., FFN206).

  • This compound and other VMAT2 inhibitors (e.g., tetrabenazine as a positive control).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader or confocal microscope.

Method:

  • Plate HEK-VMAT2 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound or control vehicle for a predetermined time (e.g., 30 minutes).

  • Add the fluorescent VMAT2 substrate FFN206 to all wells at a final concentration within its linear uptake range.

  • Incubate for a specified time to allow for substrate uptake.

  • Wash the cells to remove extracellular FFN206.

  • Measure the intracellular fluorescence using a plate reader.

  • To determine the IC50 value, plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Protocol 2: Quantification of Monoamine Levels in Brain Tissue via HPLC-ECD

Materials:

  • Brain tissue samples from control and this compound-treated animals.

  • Homogenization buffer (e.g., 0.1 M perchloric acid).

  • High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD).

  • C18 reverse-phase column.

  • Mobile phase optimized for monoamine separation.

  • Monoamine standards (dopamine, serotonin, norepinephrine).

Method:

  • Dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice.

  • Record the wet weight of the tissue.

  • Homogenize the tissue in a known volume of ice-cold homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a fixed volume of the filtered supernatant into the HPLC-ECD system.

  • Prepare a standard curve using known concentrations of monoamine standards.

  • Identify and quantify the monoamine peaks in the samples by comparing their retention times and peak areas to the standard curve.

  • Express the results as ng of monoamine per mg of tissue.

Protocol 3: Western Blot Analysis of VMAT2 and Tyrosine Hydroxylase Expression

Materials:

  • Cell lysates or brain tissue homogenates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-VMAT2, anti-Tyrosine Hydroxylase, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Method:

  • Prepare protein lysates from cells or tissues using RIPA buffer.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-VMAT2 or anti-TH) overnight at 4°C, diluted in blocking buffer.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

IV. Quantitative Data Summary

The following tables present example data to illustrate expected outcomes from the described experiments.

Table 1: Example Data from In Vitro VMAT2 Inhibition Assay

Treatment GroupThis compound Conc. (nM)VMAT2 Activity (% of Control)
Vehicle Control0100 ± 5.2
This compound185 ± 4.1
This compound1052 ± 3.7
This compound10015 ± 2.9
This compound10005 ± 1.8
Tetrabenazine (1 µM)N/A8 ± 2.1

Table 2: Example Data of Monoamine Levels in Response to Acute vs. Chronic this compound Treatment

Treatment GroupDopamine (ng/mg tissue)Serotonin (ng/mg tissue)
Vehicle Control15.2 ± 1.85.8 ± 0.7
Acute this compound (24h)3.1 ± 0.51.2 ± 0.3
Chronic this compound (14d)8.9 ± 1.13.5 ± 0.6
*p < 0.05 compared to Acute this compound, indicating a partial recovery of monoamine levels.

Table 3: Example Western Blot Densitometry Data

Treatment GroupVMAT2 Expression (normalized to control)Tyrosine Hydroxylase Expression (normalized to control)
Vehicle Control1.00 ± 0.121.00 ± 0.09
Chronic this compound (14d)1.85 ± 0.211.62 ± 0.18
*p < 0.05 compared to Vehicle Control, suggesting upregulation.

V. Visualizations

Caption: this compound inhibits VMAT2, preventing monoamine uptake into vesicles.

Resistance_Workflow Start Observe Suboptimal Monoamine Depletion Check_Dose Verify this compound Dose and Stability Start->Check_Dose Measure_VMAT2_Activity Directly Measure VMAT2 Activity (In Vitro Assay) Check_Dose->Measure_VMAT2_Activity Assess_Synthesis Assess Monoamine Synthesis (Western Blot for TH/TPH) Measure_VMAT2_Activity->Assess_Synthesis Activity Inhibited Conclusion1 Ineffective Inhibition Measure_VMAT2_Activity->Conclusion1 Activity Not Inhibited Receptor_Studies Assess Postsynaptic Receptor Sensitivity Assess_Synthesis->Receptor_Studies Synthesis Unchanged Conclusion2 Compensatory Upregulation Assess_Synthesis->Conclusion2 Synthesis Enzymes Upregulated Conclusion3 Receptor Sensitization Receptor_Studies->Conclusion3 Receptors Sensitized

Caption: Experimental workflow for troubleshooting this compound resistance.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound Chronic this compound Treatment VMAT2_Inhibition Sustained VMAT2 Inhibition This compound->VMAT2_Inhibition Monoamine_Depletion Monoamine Depletion VMAT2_Inhibition->Monoamine_Depletion Gene_Expression ↑ VMAT2 Gene Expression (SLC18A2) Monoamine_Depletion->Gene_Expression Enzyme_Upregulation ↑ Tyrosine/Tryptophan Hydroxylase Monoamine_Depletion->Enzyme_Upregulation Receptor_Upregulation ↑ Postsynaptic Receptor Sensitivity/Number Monoamine_Depletion->Receptor_Upregulation Protein_Synthesis ↑ VMAT2 Protein Gene_Expression->Protein_Synthesis Resistance Resistance to this compound's Effects Protein_Synthesis->Resistance Enzyme_Upregulation->Resistance Receptor_Upregulation->Resistance

Caption: Potential molecular pathways leading to this compound resistance.

References

Technical Support Center: Optimizing Deserpidine Treatment in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing incubation time for deserpidine treatment in primary neuronal cultures. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neurons?

A1: this compound is a rauwolfia alkaloid used for its antihypertensive properties.[1] Its primary mechanism of action in the central nervous system is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles for storage and subsequent release.[2] By inhibiting VMAT2, this compound leads to the depletion of these neurotransmitters from nerve terminals, which underlies its therapeutic effects and is a critical consideration for in-vitro studies.[2]

Q2: What is the recommended starting point for determining the optimal incubation time and concentration for this compound?

A2: A two-phased approach is recommended. First, perform a dose-response experiment using a wide range of this compound concentrations at a fixed, standard incubation time (e.g., 24 hours) to identify a sub-toxic concentration range. Second, using a few selected sub-toxic concentrations, perform a time-course experiment to pinpoint the optimal incubation duration that yields the desired biological effect without inducing significant cell death.

Q3: How do I assess the viability and health of my primary neurons during these optimization experiments?

A3: Neuronal health should be assessed using a combination of morphological examination and quantitative viability assays.

  • Morphological Assessment: Regularly inspect cultures using phase-contrast microscopy for signs of distress, such as neurite blebbing, dendritic spine loss, or cell body detachment.

  • Quantitative Assays: Use established methods to measure cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the Lactate Dehydrogenase (LDH) release assay quantifies membrane integrity by measuring the amount of LDH released from damaged cells into the culture medium.

Q4: How can I confirm that this compound is engaging its target (VMAT2) in my neuronal cultures?

A4: Direct measurement of VMAT2 inhibition can be complex. A practical approach is to measure downstream effects of monoamine depletion or cellular stress. One such method is to assess key cell survival signaling pathways, like the PI3K/Akt pathway, which is crucial for neuronal survival. A reduction in the phosphorylation of Akt (p-Akt) relative to total Akt levels, measured by Western blot, can indicate increased cellular stress, potentially due to this compound's activity.

Data Presentation: Recommended Starting Parameters

To begin your optimization, use the following suggested concentration and time ranges. These should be adapted based on your specific primary neuron type (e.g., cortical, hippocampal) and experimental goals.

Table 1: Suggested this compound Concentrations for Initial Dose-Response (24h Incubation)

ConcentrationRationale
0 µM (Vehicle)Negative control (e.g., 0.1% DMSO) to assess solvent toxicity.
1 nM - 100 nMLow range to observe subtle or high-potency effects.
1 µM - 10 µMMid-range where biological effects are often observed for many compounds.
25 µM - 100 µMHigh range to establish a cytotoxic threshold.

Table 2: Suggested Incubation Times for Time-Course Experiments

Incubation TimeRationale
6 - 12 hoursTo capture early, acute cellular responses.
24 hoursA standard time point for assessing compound effects.
48 hoursTo evaluate intermediate-term effects and potential for delayed cytotoxicity.
72 hoursTo assess long-term effects on neuronal health and function.

Troubleshooting Guide

Table 3: Common Issues and Solutions in this compound Treatment

ProblemPotential Cause(s)Recommended Solution(s)
High Neuronal Death Across All Concentrations 1. Concentration range is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Primary neurons are unhealthy or stressed prior to treatment.1. Shift the dose-response curve to a lower range (e.g., picomolar to nanomolar). 2. Ensure final solvent concentration is non-toxic (typically ≤0.1%). Run a vehicle-only control. 3. Confirm the health of baseline cultures before starting the experiment.
No Observable Effect (Viability or Target) 1. this compound concentration is too low. 2. Incubation time is too short for the effect to manifest. 3. The chosen assay is not sensitive enough.1. Test a higher range of concentrations. 2. Increase the incubation time; some effects may take 48-72 hours to develop. 3. Consider a more sensitive readout (e.g., measuring neurotransmitter levels or using a more direct functional assay).
High Variability Between Replicates 1. Uneven cell plating density. 2. Compound precipitation at higher concentrations. 3. Inconsistent pipetting or media changes.1. Ensure a single-cell suspension before plating and allow plates to rest at room temperature before incubation to ensure even settling. 2. Visually inspect media after adding this compound. If precipitate is seen, consider a different solvent or lower the stock concentration. 3. Use calibrated pipettes and be consistent with all liquid handling steps.

Visualizations

Experimental Workflow and Signaling Pathway

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A 1. Prepare Primary Neuron Cultures B 2. Treat with this compound (Logarithmic Concentrations) A->B C 3. Incubate for a Fixed Time (24h) B->C D 4. Assess Neuronal Viability (MTT / LDH Assay) C->D E 5. Determine Sub-Toxic Concentration Range (e.g., IC20) D->E F 6. Treat with Selected Sub-Toxic Concentrations E->F Use Concentrations from Phase 1 G 7. Incubate for Various Times (e.g., 6, 12, 24, 48, 72h) F->G H 8. Assess Viability AND Target Engagement (e.g., p-Akt) G->H I 9. Analyze Data to Find Optimal Time Window H->I Result Optimal Incubation Time & Concentration Identified I->Result

Caption: Workflow for optimizing this compound incubation time.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT pAKT p-Akt (Active) AKT->pAKT Phosphorylation Survival Neuronal Survival (Inhibition of Apoptosis) pAKT->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits This compound This compound Treatment (High Conc. / Long Incubation) Stress Cellular Stress / Monoamine Depletion This compound->Stress Inhibition Inhibition Stress->Inhibition Inhibition->PI3K Inhibition->Apoptosis Leads to

Caption: PI3K/Akt survival pathway as a readout for cellular stress.

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability

This protocol is adapted for assessing the viability of primary neurons in a 96-well plate format.

  • Cell Plating: Seed primary neurons at an appropriate density (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Allow cells to adhere and mature for at least 5-7 days.

  • Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Carefully replace the old medium with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures LDH release into the culture medium from cells with compromised membrane integrity.

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol. Include control wells for "Maximum LDH Release" by treating them with a lysis buffer provided by the assay kit manufacturer 45-60 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 4-5 minutes to pellet any detached cells.

  • Assay Plate Preparation: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light. Add the provided Stop Solution if required by the kit. Measure the absorbance at 490 nm with a reference wavelength of 690 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.

Protocol 3: Western Blot for Phospho-Akt (Ser473)

This protocol allows for the semi-quantitative analysis of Akt signaling pathway activation.

  • Cell Lysis: After treating a 6-well or 12-well plate of neurons with this compound for the desired time, wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total Akt and a loading control like GAPDH or β-Actin.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The key readout is the ratio of p-Akt to total Akt.

References

Technical Support Center: Analysis of Deserpidine and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of deserpidine and its degradation products.

Frequently Asked Questions (FAQs)

1. What are the common degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, its close structural relationship to reserpine suggests similar degradation patterns. The primary degradation pathway for these compounds is hydrolysis.[1][2] Under acidic or basic conditions, the ester linkages in the this compound molecule are susceptible to cleavage, leading to the formation of methyl deserpidate and 3,4,5-trimethoxybenzoic acid. Other potential degradation pathways, based on general knowledge of forced degradation studies, include oxidation, photolysis, and thermal degradation.[3][4]

2. What are the expected degradation products of this compound under forced degradation conditions?

Based on the known hydrolysis of this compound and the degradation of the related compound reserpine, the following are potential degradation products:

  • Methyl Deserpidate: Formed by the hydrolysis of the ester linkage at C-18.[1]

  • 3,4,5-Trimethoxybenzoic Acid: Also a product of the C-18 ester hydrolysis.

  • Oxidation Products: The indole nucleus and other parts of the molecule may be susceptible to oxidation, leading to N-oxides or other oxidized species.

  • Photodegradation Products: Exposure to UV light may cause complex transformations of the molecule.

3. Which analytical techniques are most suitable for detecting and quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques.

  • RP-HPLC with UV detection: A robust and widely used method for routine analysis and stability studies. A stability-indicating method should be developed to separate this compound from all potential degradation products.

  • LC-MS/MS: Provides higher sensitivity and selectivity, which is crucial for the identification and quantification of low-level impurities and for structural elucidation of unknown degradation products.

4. How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities. The development process typically involves:

  • Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Column and Mobile Phase Screening: Testing different stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile, methanol, buffers) to achieve optimal separation.

  • Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.

HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Wash the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Leak in the HPLC system.- Column temperature variation.- Ensure proper mixing and degassing of the mobile phase.- Check for leaks in pump seals, fittings, and connections.- Use a column oven to maintain a consistent temperature.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and syringe with a strong solvent.- Include a wash step in the autosampler sequence.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter in the sample.- Systematically remove components (guard column, column) to isolate the blockage.- Back-flush the column.- Filter all samples before injection.
No Peaks Detected - No sample injected.- Detector lamp is off or has failed.- No flow from the pump.- Check the autosampler for proper vial and syringe operation.- Ensure the detector lamp is on and has not exceeded its lifetime.- Check mobile phase levels and ensure the pump is primed and delivering flow.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to generate degradation products for the development of a stability-indicating method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to the working concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve a known amount in the solvent and dilute with the mobile phase.

  • Photolytic Degradation: Expose a solution of the drug in a photostability chamber to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours).

3. Analysis:

  • Analyze the stressed samples by HPLC or LC-MS to identify and quantify the degradation products.

Stability-Indicating HPLC Method (Example)

This is an example method based on protocols for the related compound, reserpine, and should be optimized and validated for this compound analysis.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 0.05M Ammonium Acetate (pH 5.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 268 nm
Injection Volume 20 µL
Column Temperature 30°C

Quantitative Data

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes and actual results may vary. The goal of a forced degradation study is typically to achieve 5-20% degradation.

Stress Condition % this compound Degraded Number of Degradation Products Major Degradation Product (Hypothetical RRT)
1N HCl, 80°C, 2h15.2%20.85
1N NaOH, 80°C, 2h18.5%30.78, 0.92
30% H₂O₂, RT, 24h9.8%11.15
Dry Heat, 105°C, 24h5.1%11.23
Photolytic12.4%20.95, 1.10

RRT: Relative Retention Time (to this compound peak)

Visualizations

G cluster_0 Forced Degradation Workflow This compound This compound Bulk Drug / Formulation Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) This compound->Stress DegradedSample Stressed Sample Mixture Stress->DegradedSample Analysis Analytical Method (HPLC / LC-MS) DegradedSample->Analysis Results Data Analysis: - Identify Degradation Products - Quantify Degradation - Validate Method Analysis->Results

Caption: Workflow for Forced Degradation Studies of this compound.

G cluster_1 HPLC Troubleshooting Logic Problem Chromatographic Problem (e.g., Poor Peak Shape) CheckSystem Check HPLC System - Mobile Phase - Pump & Detector - Connections Problem->CheckSystem CheckColumn Check Column - Age & History - Contamination Problem->CheckColumn CheckMethod Check Method Parameters - pH - Sample Concentration Problem->CheckMethod Solution Isolate & Resolve Issue CheckSystem->Solution CheckColumn->Solution CheckMethod->Solution

Caption: Logical Flow for Troubleshooting HPLC Issues.

References

Troubleshooting unexpected results in deserpidine pharmacology experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deserpidine. Our goal is to help you navigate unexpected results and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your pharmacology experiments with this compound, presented in a question-and-answer format.

Question 1: Why am I observing lower than expected potency (high IC50) of this compound in my VMAT2 binding assay?

Possible Causes and Solutions:

  • Reagent Quality:

    • This compound Degradation: this compound, like other alkaloids, can be sensitive to light and temperature. Ensure it is stored correctly and consider using a fresh stock.

    • Radioligand Integrity: If using a radioligand such as [³H]dihydrotetrabenazine ([³H]DHTBZ) or [³H]reserpine, ensure it has not degraded. Check the expiration date and specific activity.

  • Assay Conditions:

    • Incorrect Buffer Composition: The pH and ionic strength of your binding buffer are critical. VMAT2 binding is optimal at a physiological pH (around 7.4).

    • Incubation Time: Ensure your incubation time is sufficient to reach binding equilibrium. This should be determined experimentally.

  • Experimental Error:

    • Pipetting Inaccuracies: Small volumes of concentrated compounds can be difficult to pipette accurately. Use calibrated pipettes and consider serial dilutions to minimize errors.

    • High Non-Specific Binding: If non-specific binding is too high, it can mask the specific binding signal. Try reducing the radioligand concentration or adding a blocking agent like bovine serum albumin (BSA) to your buffer.

Question 2: My in vivo experiments with this compound show less monoamine depletion than predicted by in vitro binding affinity. What could be the reason?

Possible Causes and Solutions:

  • Pharmacokinetics:

    • Poor Bioavailability: this compound's oral bioavailability may be variable. Consider alternative routes of administration (e.g., intraperitoneal injection) to ensure adequate systemic exposure.

    • Rapid Metabolism: this compound is metabolized in the liver. The rate of metabolism can vary between species and even individuals, affecting the duration and concentration of the drug at the target site.

  • Blood-Brain Barrier Penetration: While this compound is known to cross the blood-brain barrier, its efficiency in doing so might be a limiting factor. Ensure the dose administered is sufficient to achieve therapeutic concentrations in the central nervous system.

  • Compensatory Mechanisms: The nervous system has homeostatic mechanisms that can counteract the effects of VMAT2 inhibition. This can include increased synthesis of monoamines or changes in receptor sensitivity. Time-course studies are essential to capture the full effect of this compound.

Question 3: I am observing unexpected cardiovascular effects (e.g., a significant drop in blood pressure) at concentrations where I only expect to see VMAT2 inhibition. Why is this happening?

Possible Causes and Solutions:

  • Off-Target Effects: this compound is known to be a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE inhibition leads to vasodilation and a decrease in blood pressure.[3][4] This effect can be particularly pronounced at higher concentrations of this compound.

  • Peripheral VMAT Inhibition: this compound inhibits VMAT in both the central and peripheral nervous systems.[5] Inhibition of VMAT in peripheral sympathetic neurons leads to a depletion of norepinephrine, resulting in reduced sympathetic tone and a subsequent drop in blood pressure.

Question 4: My cell-based VMAT2 functional assay is showing inconsistent results. What are some common pitfalls?

Possible Causes and Solutions:

  • Cell Health: Ensure your cells are healthy and not overgrown. VMAT2 expression and function can be affected by cell confluency and passage number.

  • Substrate Concentration: If you are using a fluorescent substrate, ensure its concentration is not saturating the transporter, as this can make it difficult to detect inhibition.

  • Assay Endpoint: The timing of your endpoint measurement is critical. If you measure too early, you may not see a significant effect. If you measure too late, compensatory mechanisms might mask the initial inhibition.

  • Compound Cytotoxicity: At high concentrations, this compound may be cytotoxic, leading to a decrease in signal that is not due to specific VMAT2 inhibition. Always run a parallel cytotoxicity assay.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound's primary mechanism of action is the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, this compound leads to the depletion of these neurotransmitters from nerve terminals. The unpackaged monoamines are then degraded by enzymes such as monoamine oxidase (MAO) in the cytoplasm.

What are the known off-target effects of this compound?

The most well-characterized off-target effect of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE). This action contributes to its antihypertensive properties by reducing the production of angiotensin II, a potent vasoconstrictor.

How does this compound differ from reserpine?

This compound is structurally very similar to reserpine, differing only by the absence of a methoxy group on the indole ring. Both compounds are potent VMAT2 inhibitors. However, the subtle structural difference may lead to variations in their pharmacokinetic profiles and side-effect profiles.

What are the common side effects observed with this compound in preclinical and clinical studies?

Common side effects are related to its monoamine-depleting action and include sedation, depression, and gastrointestinal disturbances. Due to its ACE inhibitor activity, it can also cause hypotension.

Data Presentation

Table 1: Comparative Pharmacology of this compound and Reserpine

ParameterThis compoundReserpineReference(s)
Primary Target Vesicular Monoamine Transporter 2 (VMAT2)Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 Ki Data not readily available~12 nM (VMAT2), ~34 nM (VMAT1)
VMAT2 IC50 Data not readily available1.3 - 100 nM
Off-Target Angiotensin-Converting Enzyme (ACE)-
ACE IC50 Data not readily available-
Primary Use Antihypertensive, AntipsychoticAntihypertensive, Antipsychotic

Note: Specific quantitative data for this compound's binding affinity and IC50 are not as widely published as for reserpine. Researchers should determine these values empirically for their specific experimental system.

Experimental Protocols

Protocol 1: VMAT2 Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for VMAT2.

Materials:

  • Cell membranes expressing VMAT2 (e.g., from transfected HEK293 cells or rat brain tissue)

  • Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ) or [³H]reserpine

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled ligand for non-specific binding (e.g., tetrabenazine or reserpine)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing VMAT2 according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and binding buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled ligand (e.g., 10 µM tetrabenazine).

    • Competition: Membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Monoamine Depletion

This protocol outlines the general procedure for measuring extracellular monoamine levels in a specific brain region of a freely moving animal following this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection

  • Anesthetic

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum). Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular monoamine levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the changes in monoamine levels.

  • Sample Analysis: Analyze the concentration of monoamines (dopamine, serotonin, norepinephrine) and their metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug monoamine levels as a percentage of the baseline levels and plot the data over time to visualize the depletion and recovery profile.

Mandatory Visualizations

Deserpidine_Mechanism_of_Action cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Monoamines_released Released Monoamines Monoamines_cyto Cytoplasmic Monoamines (DA, NE, 5-HT) Monoamines_cyto->MAO Degradation Monoamines_cyto->VMAT2 Uptake This compound This compound This compound->VMAT2 Inhibition Receptors Postsynaptic Receptors Signal Signal Transduction

Caption: this compound's primary mechanism of action: VMAT2 inhibition.

Deserpidine_Off_Target_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone This compound This compound This compound->ACE Inhibition Troubleshooting_Workflow Start Unexpected Experimental Result CheckReagents Verify Reagent Quality (this compound, Radioligand, etc.) Start->CheckReagents ReviewProtocol Review Experimental Protocol (Buffer, Incubation, etc.) Start->ReviewProtocol CheckEquipment Check Equipment Calibration (Pipettes, Counter, etc.) Start->CheckEquipment DataAnalysis Re-evaluate Data Analysis (Controls, Curve Fitting) CheckReagents->DataAnalysis ReviewProtocol->DataAnalysis CheckEquipment->DataAnalysis OffTarget Consider Off-Target Effects (e.g., ACE inhibition) DataAnalysis->OffTarget If in vitro data is valid PKPD Assess Pharmacokinetics/ Pharmacodynamics (in vivo) DataAnalysis->PKPD If in vivo data is inconsistent Consult Consult Literature/ Technical Support OffTarget->Consult PKPD->Consult Modify Modify Experiment & Re-run Consult->Modify Modify->Start

References

Validation & Comparative

A Comparative Analysis of Deserpidine and Reserpine on Blood Pressure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of deserpidine and reserpine, two Rauwolfia alkaloids, on their efficacy in lowering blood pressure. This analysis is based on available experimental data, detailing their mechanisms of action, clinical effects, and the methodologies used in their evaluation.

Executive Summary

Both this compound and reserpine are potent antihypertensive agents that exert their effects through the depletion of catecholamines in the sympathetic nervous system. While structurally similar, subtle differences in their chemical makeup may lead to variations in their clinical profiles. Reserpine has been more extensively studied, with a clearer dose-response relationship on blood pressure reduction established through multiple clinical trials. Data on this compound is less comprehensive, with much of the available information being qualitative or from older studies. This guide synthesizes the current knowledge on both compounds to aid in further research and development.

Data Presentation: Quantitative Effects on Blood Pressure

The following tables summarize the available quantitative data on the effects of reserpine on blood pressure. Unfortunately, specific quantitative data from modern, well-controlled clinical trials on this compound monotherapy for hypertension is limited in the available literature.

Table 1: Efficacy of Reserpine in Lowering Blood Pressure (Randomized Controlled Trials)

Daily DosageSystolic Blood Pressure (SBP) Reduction (Weighted Mean Difference vs. Placebo)Diastolic Blood Pressure (DBP) Reduction (Weighted Mean Difference vs. Placebo)Study PopulationCitation
0.25 mg-1.00 mmHg (95% CI: -17.67 to 15.67)Not statistically significantPrimary Hypertension[1]
0.5 mg-9.00 mmHg (95% CI: -15.60 to -2.40)Trend towards greater effect than 0.25 mg, but not statistically significantPrimary Hypertension[1]
Overall Pooled Effect -7.92 mmHg (95% CI: -14.05 to -1.78) -4.15 mmHg (95% CI: -9.19 to 0.90) (Not statistically significant) Primary Hypertension [1][2]

Table 2: Efficacy of Reserpine in Refractory Hypertension (Proof-of-Concept Study)

Daily DosageMean Automated Office SBP ReductionMean Automated Office DBP ReductionMean 24-hour Ambulatory SBP ReductionMean 24-hour Ambulatory DBP ReductionStudy PopulationCitation
0.1 mg29.3 ± 22.2 mmHg22.0 ± 15.8 mmHg21.8 ± 13.4 mmHg15.3 ± 9.6 mmHgRefractory Hypertension[3]

Qualitative Comparison for this compound:

Older studies suggest that this compound produces a hypotensive response similar to that of reserpine at comparable dosages. Notably, some research indicates that this compound may have a lower incidence of certain side effects, such as lethargy and depression, when compared to reserpine. However, without robust, modern quantitative data, a direct and precise comparison of their antihypertensive potency is challenging.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both this compound and reserpine involves the irreversible blockade of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for sequestering monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—into presynaptic storage vesicles.

By inhibiting VMAT2, both drugs prevent the storage and subsequent release of these neurotransmitters. The unstored neurotransmitters are then metabolized by monoamine oxidase (MAO) in the neuronal cytoplasm, leading to a depletion of catecholamines at nerve terminals. This reduction in norepinephrine, a key neurotransmitter in the sympathetic nervous system, results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.

Some literature suggests that this compound may also possess angiotensin-converting enzyme (ACE) inhibitory activity, which would provide an additional mechanism for blood pressure reduction. However, this claim requires further experimental validation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are outlines of methodologies employed in studies evaluating reserpine, which can serve as a reference for future comparative studies involving this compound.

Reserpine Protocol (Refractory Hypertension Study)
  • Study Design: Open-label, single-group assignment.

  • Participants: Patients with refractory hypertension, defined as uncontrolled blood pressure (automated office blood pressure [AOBP] ≥130/80 mmHg) despite being on ≥5 antihypertensive medications, including a diuretic and a mineralocorticoid receptor antagonist.

  • Intervention: Reserpine 0.1 mg administered orally once daily for 4 weeks. Other sympatholytic medications were tapered and discontinued prior to the study.

  • Blood Pressure Measurement:

    • AOBP: Measured at baseline and after 4 weeks of treatment using a BpTRU device, which automatically obtains 6 serial readings and averages the last 5. Measurements were taken after at least 5 minutes of quiet rest.

    • 24-Hour Ambulatory Blood Pressure Monitoring (ABPM): Conducted at baseline and after the 4-week treatment period to assess mean awake and asleep blood pressure.

  • Data Analysis: Paired t-test was used to compare baseline and post-treatment blood pressure and heart rate.

General Protocol for Antihypertensive Clinical Trials

A general protocol for a randomized controlled trial comparing this compound and reserpine would likely include the following elements:

  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group trial.

  • Participant Selection: Patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 100 and 114 mmHg). A washout period of any previous antihypertensive medication would be required.

  • Intervention:

    • Group 1: this compound (specified dose, e.g., 0.25 mg daily).

    • Group 2: Reserpine (specified dose, e.g., 0.25 mg daily).

    • Group 3: Placebo.

  • Treatment Duration: A pre-defined period, for example, 12 weeks, with potential for dose titration based on blood pressure response.

  • Blood Pressure Measurement:

    • Regularly scheduled clinic visits with standardized blood pressure measurement procedures (e.g., seated for at least 5 minutes, using a validated automated or manual sphygmomanometer, taking the average of multiple readings).

    • 24-hour ABPM at baseline and at the end of the study to assess the effect on the diurnal blood pressure pattern.

  • Outcome Measures:

    • Primary: Change from baseline in mean sitting systolic and diastolic blood pressure.

    • Secondary: Percentage of patients achieving a target blood pressure, changes in heart rate, and incidence of adverse events.

  • Statistical Analysis: Appropriate statistical methods to compare the mean changes in blood pressure between the treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in Graphviz DOT language.

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Norepinephrine, Dopamine, Serotonin) VMAT2 VMAT2 MA->VMAT2 Uptake MAO MAO MA->MAO Metabolism Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration Released_MA Released Monoamines Vesicle->Released_MA Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Receptor Adrenergic Receptor Released_MA->Receptor Binds Response Sympathetic Response Receptor->Response Drug This compound or Reserpine Drug->VMAT2 Inhibits

Caption: Mechanism of action of this compound and Reserpine via VMAT2 inhibition.

Antihypertensive_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Patient_Pool Hypertensive Patient Pool Inclusion_Criteria Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Enrolled_Patients Enrolled Patients Informed_Consent->Enrolled_Patients Washout Washout Period Enrolled_Patients->Washout Baseline_BP Baseline BP Measurement (Clinic & 24h ABPM) Randomization Randomization Baseline_BP->Randomization Washout->Baseline_BP Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Reserpine) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_Up_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Group_C->Follow_Up_Visits BP_Monitoring BP Monitoring Follow_Up_Visits->BP_Monitoring Adverse_Events Adverse Event Monitoring Follow_Up_Visits->Adverse_Events End_of_Study End of Study BP Measurement (Clinic & 24h ABPM) BP_Monitoring->End_of_Study Adverse_Events->End_of_Study Data_Analysis Statistical Analysis End_of_Study->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical workflow for a comparative clinical trial of antihypertensive drugs.

Conclusion and Future Directions

Reserpine has a well-documented, albeit modest, effect on lowering systolic blood pressure as a monotherapy. Its efficacy in combination therapy and in refractory hypertension is also supported by clinical data. This compound, while sharing a similar mechanism of action, lacks the robust quantitative evidence base of reserpine.

For drug development professionals, the potential for a similar or improved side effect profile for this compound warrants further investigation. Future research should prioritize head-to-head comparative clinical trials of this compound and reserpine. Such studies should employ modern, rigorous methodologies, including 24-hour ambulatory blood pressure monitoring, to provide a definitive comparison of their antihypertensive efficacy and safety profiles. Furthermore, the potential ACE inhibitory action of this compound should be explored through in vitro and in vivo studies to fully elucidate its pharmacological profile. A clearer understanding of the comparative pharmacology of these two alkaloids could pave the way for more tailored therapeutic approaches to hypertension.

References

Validating the selectivity of deserpidine for VMAT2 over VMAT1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the VMAT2 Selectivity of Deserpidine

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its target is paramount. This guide provides a comparative analysis of this compound's selectivity for the vesicular monoamine transporter 2 (VMAT2) over its isoform, VMAT1. Due to a lack of direct quantitative binding data for this compound in the current literature, this guide will leverage data from its close structural analog, reserpine, and the well-characterized VMAT2 inhibitor, tetrabenazine, to provide a comprehensive validation of its likely selectivity profile.

Quantitative Comparison of VMAT Inhibitors

The following table summarizes the available inhibitory concentration (IC50) values for key VMAT inhibitors. IC50 is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundVMAT1 IC50 (µM)VMAT2 IC50 (µM)Selectivity Ratio (VMAT1/VMAT2)Reference
Tetrabenazine 3.40.3~11.3
Reserpine High AffinityHigh AffinityNon-selective[1][2]
This compound Not availableNot availablePresumed Non-selective-

Analysis of the Data:

  • Tetrabenazine exhibits a clear preference for VMAT2, with an IC50 value approximately 10-fold lower than for VMAT1, establishing it as a VMAT2-selective inhibitor.[3]

  • Reserpine is a potent inhibitor of both VMAT1 and VMAT2, demonstrating a lack of significant selectivity between the two isoforms.

  • This compound , being a close structural analog of reserpine, is presumed to share a similar non-selective, high-affinity binding profile for both VMAT1 and VMAT2.

Experimental Validation Protocols

To empirically determine the selectivity of this compound, a radioligand binding assay is the standard method.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol outlines the steps to determine the IC50 values of this compound for both VMAT1 and VMAT2.

1. Materials and Reagents:

  • Cell lines stably expressing human VMAT1 or VMAT2 (e.g., CHO or HEK293 cells)
  • Cell culture reagents
  • Membrane preparation buffer (e.g., 0.32 M sucrose solution)
  • Binding buffer
  • Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ) for VMAT2
  • A suitable non-selective radioligand for VMAT1 (or a specific one if available)
  • This compound
  • Non-specific binding control (e.g., 10 µM unlabeled tetrabenazine)
  • Glass fiber filters
  • Scintillation fluid
  • 96-well plates

2. Membrane Preparation:

  • Culture VMAT1- and VMAT2-expressing cells to a high density.
  • Harvest the cells and wash with ice-cold phosphate-buffered saline.
  • Resuspend the cell pellet in membrane preparation buffer and homogenize.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the VMAT transporters.
  • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.

3. Competition Binding Assay:

  • In a 96-well plate, add a constant concentration of the radioligand and a fixed amount of membrane protein to each well.
  • Add increasing concentrations of this compound to the wells.
  • For the determination of non-specific binding, add a saturating concentration of an unlabeled VMAT inhibitor.
  • Incubate the plates to allow the binding to reach equilibrium.

4. Filtration and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
  • The selectivity is determined by the ratio of the IC50 value for VMAT1 to that for VMAT2.

Visualizing the Experimental and Mechanistic Pathways

Experimental Workflow for Determining VMAT Selectivity

experimental_workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_quantify 3. Quantification cluster_analysis 4. Data Analysis Cell Culture Cell Culture Homogenization Homogenization Cell Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Vesicle Isolation Vesicle Isolation Centrifugation->Vesicle Isolation Incubation Incubate Membranes with Radioligand & this compound Vesicle Isolation->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Calculation (VMAT1) IC50 Calculation (VMAT1) Scintillation Counting->IC50 Calculation (VMAT1) IC50 Calculation (VMAT2) IC50 Calculation (VMAT2) Scintillation Counting->IC50 Calculation (VMAT2) Selectivity Ratio Selectivity Ratio IC50 Calculation (VMAT1)->Selectivity Ratio IC50 Calculation (VMAT2)->Selectivity Ratio

Caption: A flowchart of the experimental steps to determine the VMAT selectivity of an inhibitor.

Signaling Pathway: Mechanisms of VMAT Inhibition

inhibition_mechanisms cluster_competitive Competitive Inhibition (Reserpine/Deserpidine) cluster_noncompetitive Non-competitive Inhibition (Tetrabenazine) Reserpine Reserpine Binding_Site_C Substrate Binding Site Reserpine->Binding_Site_C competes with Monoamine_C Monoamine Monoamine_C->Binding_Site_C VMAT_C VMAT Binding_Site_C->VMAT_C Tetrabenazine Tetrabenazine Allosteric_Site Allosteric Site Tetrabenazine->Allosteric_Site Monoamine_NC Monoamine Binding_Site_NC Substrate Binding Site Monoamine_NC->Binding_Site_NC VMAT_NC VMAT Binding_Site_NC->VMAT_NC Allosteric_Site->VMAT_NC Allosteric_Site->Binding_Site_NC induces conformational change to prevent monoamine binding

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Deserpidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of deserpidine, a Rauwolfia alkaloid with antihypertensive and antipsychotic properties. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical methodology for their specific research needs.

Methodology Comparison

The choice between HPLC and LC-MS for this compound analysis hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV or photodiode array (PDA) detection is a robust and widely available technique, LC-MS offers unparalleled sensitivity and specificity, making it ideal for bioanalytical applications where trace-level detection is crucial.

dot

cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Detection cluster_2 Data Analysis sp_start Biological Fluid (e.g., Plasma) or Pharmaceutical Formulation lle Liquid-Liquid Extraction (LLE) sp_start->lle Bioanalysis spe Solid-Phase Extraction (SPE) sp_start->spe Bioanalysis protein_precip Protein Precipitation sp_start->protein_precip Bioanalysis dissolution Dissolution & Dilution sp_start->dissolution Formulation Analysis sp_end Prepared Sample lle->sp_end spe->sp_end protein_precip->sp_end dissolution->sp_end hplc_system HPLC System (Pump, Injector, Column) sp_end->hplc_system hplc_detector UV/PDA Detector hplc_system->hplc_detector HPLC Method lcms_detector Mass Spectrometer (MS/MS) hplc_system->lcms_detector LC-MS Method data_acq Data Acquisition hplc_detector->data_acq lcms_detector->data_acq quant Quantification (Peak Area vs. Concentration) data_acq->quant validation Method Validation (Linearity, Accuracy, Precision) quant->validation results Results validation->results

Caption: General workflow for the analysis of this compound by chromatographic methods.

Quantitative Performance Data

The following tables summarize the key performance parameters of validated HPLC and LC-MS methods for the analysis of this compound, compiled from published literature.

Table 1: HPLC Method Performance for this compound Analysis

ParameterReported ValueReference
Linearity Range12-60 µg/mL[1]
Correlation Coefficient (r²)0.999[1]
Limit of Detection (LOD)1.0 µg/mL[1]
Limit of Quantification (LOQ)1.2 µg/mL[1]
Accuracy (% Recovery)98%[1]
Precision (%RSD)< 2.0%

Table 2: LC-MS/MS Method Performance for this compound Analysis in Human Plasma

ParameterReported ValueReference
Linearity Range4.0-2000 pg/mL
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)4.0 pg/mL
Accuracy (%RE)Within ±8.7%
Precision (%RSD)< 14.7%

dot

cluster_shared Shared Attributes hplc_sensitivity Sensitivity (µg/mL range) shared_linearity Good Linearity hplc_selectivity Moderate Selectivity hplc_cost Lower Cost hplc_matrix Susceptible to Matrix Effects lcms_sensitivity High Sensitivity (pg/mL range) lcms_selectivity High Selectivity (MS/MS) lcms_cost Higher Cost lcms_matrix Can Mitigate Matrix Effects shared_precision Good Precision shared_accuracy Good Accuracy This compound This compound Analysis This compound->hplc_sensitivity This compound->hplc_selectivity This compound->hplc_cost This compound->hplc_matrix This compound->lcms_sensitivity This compound->lcms_selectivity This compound->lcms_cost This compound->lcms_matrix

Caption: Key performance attributes of HPLC vs. LC-MS for this compound analysis.

Experimental Protocols

RP-HPLC Method for Simultaneous Estimation of this compound in Tablets

This protocol is based on a validated method for the simultaneous determination of methylclothiazide and this compound.

  • Instrumentation: A reversed-phase high-performance liquid chromatographic (RP-HPLC) system with a PDA detector.

  • Chromatographic Column: C18 ODS Inertsil (4.6 x 150mm, 5µm).

  • Mobile Phase: A mixture of buffer and acetonitrile (30:70, v/v), with the pH adjusted to 3.5 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

  • Sample Preparation:

    • Prepare a standard stock solution of this compound in the mobile phase.

    • For tablet analysis, accurately weigh and powder a sufficient number of tablets.

    • Dissolve a portion of the powder equivalent to the desired concentration in the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

LC-MS/MS Method for the Quantification of this compound in Human Plasma

This protocol is adapted from a validated method for the determination of this compound in human plasma.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) interface.

  • Chromatographic Column: Ultimate XB-C18 column.

  • Mobile Phase: Methanol, 5mM ammonium acetate, and formic acid (72:28:0.036, v/v/v).

  • Detection: Tandem mass spectrometry in positive ion mode.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., tropisetron).

    • Perform liquid-liquid extraction using a mixture of ethyl ether and dichloromethane (3:2, v/v).

    • Vortex and centrifuge the mixture.

    • Separate and evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Conclusion

The choice between HPLC and LC-MS for this compound analysis is dictated by the specific application. For routine quality control of pharmaceutical formulations where this compound concentrations are relatively high, a validated HPLC-UV/PDA method provides a cost-effective, robust, and reliable solution. However, for bioanalytical studies, such as pharmacokinetics, where the determination of low concentrations of this compound in complex biological matrices like plasma is required, the superior sensitivity and selectivity of an LC-MS/MS method are indispensable. The LC-MS/MS method allows for quantification at the pg/mL level, which is essential for accurately characterizing the absorption, distribution, metabolism, and excretion of the drug. Cross-validation of these methods, where applicable, would ensure consistency and reliability of data across different analytical platforms and throughout the drug development lifecycle.

References

A Comparative Analysis of the Side Effect Profiles of Deserpidine and Tetrabenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two centrally acting sympatholytic drugs, deserpidine and tetrabenazine. Both medications function by depleting monoamines in the central nervous system, but their distinct pharmacological properties result in different adverse effect profiles. This document aims to present an objective comparison supported by available data to inform research and drug development.

Mechanism of Action and a Glimpse into Side Effects

This compound, a rauwolfia alkaloid, and tetrabenazine, a synthetic benzoquinolizine derivative, both exert their effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition disrupts the storage of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in presynaptic neurons, leading to their depletion.[1][2]

This compound's inhibition of VMAT2 is irreversible, while tetrabenazine's is reversible.[3] This difference in the mechanism may contribute to the duration and intensity of their side effects. The depletion of dopamine is primarily responsible for the therapeutic effects in treating hyperkinetic movement disorders (tetrabenazine) and contributing to the antihypertensive effect (this compound). However, this dopaminergic depletion is also a major contributor to parkinsonian side effects. The depletion of serotonin and norepinephrine is associated with mood-related side effects like depression.[1][2]

Comparative Table of Side Effect Profiles

The following table summarizes the known side effects of this compound and tetrabenazine. It is important to note that the available data for tetrabenazine is more extensive and often includes quantitative data from clinical trials, while the information for this compound is largely qualitative and derived from clinical experience and older literature.

Side Effect CategoryThis compoundTetrabenazine
Neurological Drowsiness, dizziness, dull sensorium, nervousness, paradoxical anxiety, nightmares, extrapyramidal symptoms (parkinsonian syndrome).Very Common (≥10%): Sedation/somnolence (31%), any extrapyramidal event (33%), akathisia/hyperkinesia/restlessness (19%), parkinsonism (12%). Common (1-10%): Balance difficulty, dizziness, dysarthria, unsteady gait, headache.
Psychiatric Depression (can be severe) , decreased libido.Depression and Suicidality (Black Box Warning in the US) , anxiety, insomnia (22%), agitation, confusion. In a controlled trial, 19% of patients on tetrabenazine experienced depression compared to none on placebo.
Cardiovascular Bradycardia, angina-like symptoms, arrhythmias, syncope, fluid retention. Orthostatic hypotension can occur.Low blood pressure (dizziness, feeling faint or lightheaded, blurry vision), heart rhythm changes (fast or irregular heartbeat).
Gastrointestinal Increased motility and hypersecretion, nausea, vomiting, diarrhea, anorexia. Can increase gastric acid secretion.Nausea, vomiting, diarrhea, constipation, dry mouth.
Endocrine/Metabolic Weight gain, breast engorgement, galactorrhea, gynecomastia, increased prolactin concentrations.High prolactin levels (hyperprolactinemia).
Respiratory Nasal congestion.-
Other Dryness of mouth, increased salivation, muscle aches, deafness, rashes, pruritus, thrombocytopenic purpura.Fatigue (22%), trouble sleeping, allergic reactions (skin rash, itching, hives).

Experimental Protocols for Side Effect Assessment

Objective: To systematically identify, document, and evaluate the incidence, severity, and causality of adverse events (AEs) associated with the study drug compared to a placebo or active comparator.

Methodology:

  • Patient Population: Clearly defined inclusion and exclusion criteria for the study participants, including age, sex, diagnosis, and baseline health status.

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is the gold standard.

  • Data Collection:

    • Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical staff at any time.

    • Systematic Inquiry: At each study visit, investigators use a standardized questionnaire or checklist to systematically inquire about a pre-defined list of potential side effects. This includes open-ended questions like "How have you been feeling since your last visit?".

    • Clinical and Laboratory Assessments: Regular physical examinations, vital sign measurements (including orthostatic blood pressure), electrocardiograms (ECGs), and laboratory tests (e.g., complete blood count, liver function tests, prolactin levels) are conducted at baseline and at specified intervals throughout the trial.

    • Validated Rating Scales: Standardized scales are used to quantify specific side effects, such as:

      • Movement Disorders: Unified Huntington's Disease Rating Scale (UHDRS) or Abnormal Involuntary Movement Scale (AIMS).

      • Depression and Suicidality: Beck Depression Inventory (BDI), Montgomery-Åsberg Depression Rating Scale (MADRS), and the Columbia-Suicide Severity Rating Scale (C-SSRS).

      • Sedation: Epworth Sleepiness Scale.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:

    • All AEs are recorded in the patient's case report form (CRF), detailing the onset, duration, severity (mild, moderate, severe), action taken, and outcome.

    • The investigator assesses the relationship of the AE to the study drug (e.g., definitely related, probably related, possibly related, unlikely to be related, not related).

    • SAEs (e.g., death, life-threatening events, hospitalization, persistent or significant disability) are reported to the sponsor and regulatory authorities within a short timeframe (e.g., 24 hours).

  • Statistical Analysis: The incidence of each AE is calculated for both the treatment and control groups. Statistical tests are used to determine if there is a significant difference in the frequency of AEs between the groups.

Visualizing Mechanisms and Comparisons

Signaling Pathway: Mechanism of Action

cluster_presynaptic Presynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Metabolism Monoamines->VMAT2 Uptake This compound This compound (Irreversible Inhibitor) This compound->VMAT2 Tetrabenazine Tetrabenazine (Reversible Inhibitor) Tetrabenazine->VMAT2

Caption: Mechanism of action of this compound and Tetrabenazine on VMAT2.

Experimental Workflow: Side Effect Assessment

Start Patient Enrollment (Informed Consent) Baseline Baseline Assessment (Physical Exam, Vitals, Labs, Rating Scales) Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug or Placebo) Randomization->Treatment Monitoring Ongoing Monitoring (Spontaneous Reports, Systematic Inquiry, Clinical & Lab Assessments) Treatment->Monitoring AE_SAE AE/SAE Documentation (Severity, Causality) Monitoring->AE_SAE Data_Analysis Data Analysis (Incidence, Statistical Comparison) Monitoring->Data_Analysis AE_SAE->Monitoring Continuous Conclusion Conclusion on Side Effect Profile Data_Analysis->Conclusion

Caption: Generalized workflow for assessing side effects in a clinical trial.

Logical Relationship: Comparative Side Effect Profile

cluster_this compound This compound Side Effects cluster_tetrabenazine Tetrabenazine Side Effects D_Neuro Neurological: Drowsiness, Dizziness D_Psych Psychiatric: Depression D_CV Cardiovascular: Bradycardia, Hypotension D_GI Gastrointestinal: Increased Motility T_Neuro Neurological: Sedation, Akathisia, Parkinsonism T_Psych Psychiatric: Depression, Suicidality (BBW) T_CV Cardiovascular: Hypotension, QTc Prolongation T_GI Gastrointestinal: Nausea Shared Shared Side Effects (VMAT2 Inhibition) Shared->D_Neuro Shared->D_Psych Shared->T_Neuro Shared->T_Psych Unique_D Potentially More Prominent with this compound Unique_D->D_CV Unique_D->D_GI Unique_T Potentially More Prominent or Better Characterized with Tetrabenazine Unique_T->T_Neuro Unique_T->T_Psych

Caption: Logical comparison of the side effect profiles of this compound and Tetrabenazine.

References

Deserpidine's Antihypertensive Efficacy in Spontaneously Hypertensive Rats: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo antihypertensive effects of deserpidine and other established antihypertensive agents in the spontaneously hypertensive rat (SHR) model, a widely used preclinical model of human essential hypertension. This document is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction

This compound, a rauwolfia alkaloid and an analog of reserpine, has been investigated for its potential as an antihypertensive agent. Its primary mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine from sympathetic nerve endings. This, in turn, reduces peripheral vascular resistance and lowers blood pressure. This guide compares the antihypertensive effects of this compound (using data from its close analog, reserpine) with two widely used antihypertensive drugs from different classes: captopril, an angiotensin-converting enzyme (ACE) inhibitor, and nifedipine, a calcium channel blocker.

Comparative Antihypertensive Effects in SHR Models

The following table summarizes the quantitative data on the antihypertensive effects of reserpine (as a proxy for this compound), captopril, and nifedipine in SHR models.

DrugDosageRoute of AdministrationDuration of TreatmentBaseline Systolic BP (mmHg)Post-treatment Systolic BP (mmHg)Reduction in Systolic BP (mmHg)Reference
Reserpine Not specifiedNot specified4 hours143 ± 14116 ± 1127[1]
Captopril 250 mg/kg/dayDrinking water3 weeks166.6 ± 7.1107.0 ± 5.4~60[2]
Captopril 50 mg/kg/dayOral10 daysNot specifiedSignificant reductionNot specified[3]
Nifedipine (controlled release) 1.32 mg/kgOral gavageSingle doseNot specifiedNot specified~20 (maximum decrease)[4]
Nifedipine 1 mg/kgIntravenousSingle doseNot specifiedSignificant reductionNot specified[5]

Experimental Protocols

A standardized experimental protocol is crucial for the valid assessment of antihypertensive agents in SHR models. Below is a generalized methodology based on common practices in the cited studies.

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR) are used as the model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.

  • Age: The age of the animals at the start of the study can vary, but typically ranges from 6 to 24 weeks, depending on whether the study aims to investigate the prevention or treatment of established hypertension.

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.

2. Drug Administration:

  • Route: Drugs can be administered through various routes, including oral gavage, in drinking water, or via intravenous injection. The choice of route depends on the pharmacokinetic properties of the drug and the study design.

  • Dosage and Duration: The dosage and duration of treatment are critical parameters and are determined based on preliminary dose-finding studies. Treatment can range from a single dose to several weeks of chronic administration.

3. Blood Pressure Measurement: Two primary methods are used for blood pressure measurement in conscious rats:

  • Tail-Cuff Plethysmography (Non-invasive): This method involves placing a cuff on the rat's tail to occlude and then release blood flow, with a sensor detecting the return of blood flow to determine systolic blood pressure. To minimize stress-induced variations, rats are typically acclimated to the procedure for several days before measurements are taken.

  • Radiotelemetry (Invasive): This is considered the gold standard for continuous and direct blood pressure monitoring. A telemetry transmitter is surgically implanted, with a catheter placed in an artery (e.g., abdominal aorta or carotid artery). This allows for the recording of blood pressure and heart rate in conscious, freely moving animals in their home cages, thus avoiding restraint stress.

Signaling Pathways and Mechanisms of Action

The antihypertensive effects of this compound, captopril, and nifedipine are mediated by distinct signaling pathways.

Signaling_Pathways cluster_0 This compound/Reserpine cluster_1 Captopril cluster_2 Nifedipine This compound This compound VMAT2 VMAT2 This compound->VMAT2 inhibits NE_Depletion Norepinephrine Depletion NE_Vesicles Norepinephrine Storage Vesicles VMAT2->NE_Vesicles transports NE into NE_Vesicles->NE_Depletion leads to Vasodilation Vasodilation & Reduced Cardiac Output NE_Depletion->Vasodilation Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I cleaved by Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II converted by ACE ACE ACE Captopril Captopril Captopril->ACE inhibits Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin II->Vasoconstriction Nifedipine Nifedipine L_type_Ca_Channel L-type Ca2+ Channel Nifedipine->L_type_Ca_Channel blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx mediates Smooth_Muscle_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Smooth_Muscle_Contraction induces Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (SHR and WKY rats) Start->Animal_Acclimation Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimation->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Drug_Administration Drug Administration (Test compound, Vehicle, Positive Control) Randomization->Drug_Administration Treatment_Period Treatment Period (e.g., 4 weeks) Drug_Administration->Treatment_Period BP_Monitoring Blood Pressure Monitoring (Tail-cuff or Telemetry) Treatment_Period->BP_Monitoring Data_Analysis Data Analysis and Statistical Evaluation BP_Monitoring->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of Deserpidine and Reserpine in Psychiatric Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two closely related rauwolfia alkaloids, deserpidine and reserpine, with a focus on their application in psychiatric research models. While both compounds share a core mechanism of action, this guide will delve into the available experimental data to highlight their similarities and any discernible differences in efficacy and side effect profiles.

At a Glance: this compound vs. Reserpine

FeatureThis compoundReserpine
Chemical Structure Structurally similar to reserpine, lacking a methoxy group at the C-11 position.[1]A well-characterized indole alkaloid.
Mechanism of Action Potent inhibitor of the vesicular monoamine transporter-2 (VMAT2).[2]Irreversible inhibitor of VMAT2.
Primary Indication Antihypertensive and antipsychotic.[3][4][5]Antihypertensive and historically as an antipsychotic.
Preclinical Data in Psychiatric Models Limited publicly available quantitative data.Extensive data available in various models.

Mechanism of Action: VMAT2 Inhibition

Both this compound and reserpine exert their pharmacological effects primarily through the inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into presynaptic vesicles for subsequent release into the synaptic cleft.

By irreversibly binding to and inhibiting VMAT2, both drugs prevent the uptake and storage of these neurotransmitters. The unprotected monoamines in the cytoplasm are then metabolized by enzymes like monoamine oxidase (MAO), leading to a depletion of monoamine stores in nerve terminals. This reduction in available neurotransmitters for signaling is the underlying mechanism for their antipsychotic and antihypertensive effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Norepinephrine, Serotonin) VMAT2 VMAT2 MA->VMAT2 Uptake MAO MAO MA->MAO Degradation Vesicle Synaptic Vesicle cluster_synaptic_cleft cluster_synaptic_cleft Vesicle->cluster_synaptic_cleft Reduced Exocytosis VMAT2->Vesicle Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->VMAT2 Inhibition Reserpine Reserpine Reserpine->VMAT2 a b Receptors Postsynaptic Receptors cluster_synaptic_cleft->Receptors Reduced Neurotransmission caption Mechanism of Action of this compound and Reserpine

Caption: VMAT2 Inhibition by this compound and Reserpine.

Head-to-Head in Psychiatric Models: The Data

A significant challenge in directly comparing this compound and reserpine in preclinical psychiatric models is the limited availability of quantitative data for this compound. While reserpine has been extensively used as a pharmacological tool to induce models of depression and psychosis, this compound has been studied less frequently in this context.

Antipsychotic-like Activity: Catalepsy Test

The catalepsy test is a widely used behavioral assay to predict the extrapyramidal side effects of antipsychotic drugs, particularly their potential to induce Parkinsonian-like motor stiffness. The test measures the time an animal maintains an externally imposed, awkward posture.

Experimental Protocol: Bar Test for Catalepsy

  • Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) from the base.

  • Procedure: The animal's forepaws are gently placed on the bar.

  • Measurement: The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).

  • Drug Administration: The drug is administered intraperitoneally (i.p.) at a specified time before the test.

G start Start drug_admin Drug Administration (this compound or Reserpine) start->drug_admin acclimation Acclimation Period drug_admin->acclimation place_on_bar Place Forepaws on Bar acclimation->place_on_bar measure_latency Measure Latency to Remove Both Paws place_on_bar->measure_latency end End measure_latency->end caption Catalepsy Bar Test Workflow

Caption: Experimental Workflow for the Catalepsy Bar Test.

Quantitative Data: Reserpine

Dose (mg/kg, i.p.)Animal ModelLatency to Descend (seconds)Reference
2.5RatAkinesia developed within 60-90 minutes
1.0MouseIncreased catalepsy compared to control

Note: Specific quantitative data for this compound in the catalepsy test from publicly available literature is limited.

Depressive-like Behavior: Forced Swim Test

The forced swim test is a common behavioral model used to screen for antidepressant efficacy. The test is based on the principle that an animal will cease struggling and adopt an immobile posture when placed in an inescapable container of water. Antidepressant compounds typically reduce the duration of immobility.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure: The animal is placed in the water for a set period (e.g., 6 minutes).

  • Measurement: The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the final 4 minutes of the test.

  • Drug Administration: The drug is administered at a specified time before the test.

G start Start drug_admin Drug Administration start->drug_admin acclimation Acclimation Period drug_admin->acclimation place_in_water Place Animal in Water Cylinder acclimation->place_in_water record_behavior Record Behavior (e.g., 6 minutes) place_in_water->record_behavior analyze_immobility Analyze Immobility Duration (last 4 min) record_behavior->analyze_immobility end End analyze_immobility->end caption Forced Swim Test Workflow

Caption: Experimental Workflow for the Forced Swim Test.

Quantitative Data: Reserpine

Reserpine is often used to induce a depressive-like state in this model, characterized by increased immobility.

Dose (mg/kg)Animal ModelEffect on Immobility TimeReference
2.0 (i.p.)RatIncreased immobility (used to model depression)

Note: Specific quantitative data for this compound in the forced swim test from publicly available literature is limited.

Effects on Locomotor Activity

Spontaneous locomotor activity is a measure of general arousal and motor function. Antipsychotic drugs can decrease locomotor activity, which may be related to their sedative effects or the induction of motor side effects.

Experimental Protocol: Open Field Test

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams to automatically track movement.

  • Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set duration.

  • Measurement: Parameters such as total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency are recorded.

  • Drug Administration: The drug is administered at a specified time before the test.

Quantitative Data: Reserpine

Dose (mg/kg, i.p.)Animal ModelEffect on Locomotor ActivityReference
2.0RatReduced locomotor activity 3-5 hours after administration
0.5 - 1.0 (s.c.)MouseReduced locomotion

Note: Specific quantitative data for this compound's effect on locomotor activity from publicly available literature is limited.

Side Effect Profile: A Comparative Overview

The primary concern with both this compound and reserpine is their side effect profile, which is a direct consequence of widespread monoamine depletion.

Common and Serious Side Effects

Side EffectThis compoundReserpine
Depression Can cause or exacerbate depression.Well-documented to induce depression, a key factor in its declining use.
Extrapyramidal Symptoms (EPS) Potential for EPS, though comparative incidence is not well-documented.Known to cause Parkinsonian-like symptoms (tremor, rigidity), akathisia, and tardive dyskinesia.
Sedation/Drowsiness A common side effect.Common, especially at higher doses.
Hypotension A primary therapeutic effect, but can be an adverse event if excessive.A primary therapeutic effect, but can lead to dizziness and syncope.
Nasal Congestion A common side effect.Frequently reported.
Gastrointestinal Issues Nausea, vomiting, diarrhea have been reported.Can increase gastric acid secretion and motility.

A clinical trial in chronic schizophrenic patients published in 1959 suggested that this compound might have a lower incidence of certain side effects compared to reserpine, which was a driving factor for its development. However, the clinical results regarding its antipsychotic efficacy were reported as "disappointing" in this particular study.

Conclusion and Future Directions

Both this compound and reserpine are potent VMAT2 inhibitors that lead to the depletion of central and peripheral monoamines. While reserpine has been extensively characterized in preclinical psychiatric models, there is a notable lack of publicly available, quantitative data for this compound in similar experimental paradigms. This data gap makes a direct, evidence-based comparison of their potency and efficacy in these models challenging.

The available clinical information suggests that this compound may have been developed with the hope of a more favorable side effect profile than reserpine. However, without robust preclinical and modern clinical comparative data, it is difficult to definitively conclude its relative advantages and disadvantages in a psychiatric context.

For researchers and drug development professionals, reserpine remains a valuable, albeit blunt, tool for modeling monoamine depletion states. Future preclinical studies directly comparing the dose-response effects of this compound and reserpine on catalepsy, locomotor activity, and in models of depression and anxiety would be invaluable to fully understand the pharmacological nuances between these two structurally similar alkaloids. Such studies would provide a clearer picture of their relative therapeutic windows and side effect liabilities, potentially informing the development of novel VMAT2 inhibitors with improved safety profiles.

References

Comparative Pharmacokinetics of Deserpidine: An Illustrative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature does not contain specific comparative studies on the pharmacokinetics of deserpidine across different animal species. The following guide is an illustrative example based on general principles of comparative pharmacokinetics and is intended to provide a framework for researchers in drug development. The data presented is hypothetical and should not be considered experimental results.

Introduction

This compound, a rauwolfia alkaloid, is an antihypertensive agent that functions by depleting catecholamines from nerve endings.[1][2][3] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—in various animal models is crucial for preclinical development and subsequent extrapolation to human studies. This guide provides a hypothetical comparison of this compound's pharmacokinetics in different animal species, a detailed experimental protocol for a typical pharmacokinetic study, and a visualization of its mechanism of action.

Hypothetical Comparative Pharmacokinetic Data

The following table presents a hypothetical summary of key pharmacokinetic parameters for this compound in three common animal models: the rat, the dog, and the monkey. These values are for illustrative purposes and highlight the potential for significant interspecies variation.

ParameterRatDogMonkey
Dose (mg/kg) 10 (oral)5 (oral)5 (oral)
Cmax (ng/mL) 15080100
Tmax (h) 243
AUC (0-t) (ng·h/mL) 90012001100
Half-life (t1/2) (h) 6108
Bioavailability (%) 305045

This data is hypothetical and for illustrative purposes only.

Experimental Protocol: Oral Pharmacokinetic Study of this compound in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of this compound in rats following oral administration.

1. Animals and Housing:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).

  • Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment.

2. Dosing:

  • Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: A single oral dose of 10 mg/kg is administered via gavage. Animals are fasted overnight prior to dosing.

3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.

  • Sample Preparation: Plasma samples are prepared using protein precipitation or liquid-liquid extraction.

  • Calibration: A calibration curve is generated using standard solutions of this compound in blank plasma.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mechanism of Action of this compound

This compound exerts its antihypertensive effects by inhibiting the vesicular monoamine transporter 2 (VMAT2).[2][4] This transporter is responsible for sequestering neurotransmitters like norepinephrine, dopamine, and serotonin into synaptic vesicles. By blocking VMAT2, this compound leads to the depletion of these monoamines from nerve terminals, resulting in reduced sympathetic nervous system activity and a subsequent decrease in blood pressure.

Deserpidine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Sequesters into Reduced_Release Reduced Neurotransmitter Release Vesicle->Reduced_Release Leads to Monoamines Monoamines (Norepinephrine, Dopamine, Serotonin) Monoamines->VMAT2 Transport MAO MAO Monoamines->MAO Degradation by Metabolites Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Reduced_Release->Receptors Less binding to Reduced_Signal Reduced Signal Transduction Receptors->Reduced_Signal Results in

Caption: Mechanism of action of this compound.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study as described in the experimental protocol.

PK_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Animal_Model Animal Model Selection (e.g., Rats) Dose_Admin Dose Administration (Oral Gavage) Animal_Model->Dose_Admin Blood_Sampling Timed Blood Sampling Dose_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS Quantification Quantification of This compound Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc Report Report Generation Parameter_Calc->Report

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

While specific comparative pharmacokinetic data for this compound is lacking in the public domain, this guide provides a foundational framework for researchers. The significant interspecies differences in drug metabolism and disposition underscore the importance of conducting well-designed pharmacokinetic studies in multiple relevant animal models during the preclinical phase of drug development. The provided experimental protocol and workflows offer a starting point for such investigations, which are essential for the safe and effective translation of therapeutic agents from the laboratory to the clinic.

References

Reproducibility of Deserpidine-Induced Behavioral Phenotypes in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral phenotypes induced by deserpidine in mice, with a focus on reproducibility and comparison with its structural analog, reserpine. Due to a scarcity of recent, direct quantitative behavioral data for this compound in mice, this guide draws heavily on comparative studies of Rauwolfia alkaloids and extensive data available for reserpine to infer and contextualize the potential effects of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a rauwolfia alkaloid, structurally similar to reserpine. Both compounds act as irreversible inhibitors of the vesicular monoamine transporter 2 (VMAT2).[1] This inhibition leads to the depletion of monoamines—neurotransmitters such as dopamine, norepinephrine, and serotonin—from nerve terminals in the central and peripheral nervous systems. The depletion of these neurotransmitters is responsible for the antihypertensive and sedative effects of these drugs, but also contributes to side effects like motor impairments and depressive-like behaviors. While the behavioral and neurochemical features of reserpine administration are noted to be highly reproducible across studies, similar comprehensive data for this compound is less readily available.[1]

Signaling Pathway of this compound and Reserpine

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamines_cyto Cytoplasmic Monoamines (DA, NE, 5-HT) Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation Monoamines_synapse Synaptic Monoamines Vesicle->Monoamines_synapse Release (Exocytosis) Metabolites Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binding Postsynaptic Signal Postsynaptic Signal Receptors->Postsynaptic Signal This compound This compound/ Reserpine This compound->VMAT2 Inhibition

Caption: Mechanism of action of this compound/Reserpine.

Comparative Behavioral Phenotypes

Studies directly comparing the behavioral effects of this compound and reserpine in mice are limited. However, research on Rauwolfia vomitoria extract, which contains reserpine and other alkaloids, provides valuable comparative insights alongside studies focusing solely on reserpine.

Locomotor Activity

Reserpine is well-documented to induce a dose-dependent decrease in locomotor and exploratory behavior in mice.[2][3] This hypoactivity is a hallmark of its central nervous system depressant effects.

Table 1: Effect of Reserpine on Locomotor Activity in Mice

TreatmentDose (mg/kg, i.p.)Observation TimeEffect on LocomotionReference
Reserpine0.824 hours post-administrationDecreased[3]
Reserpine1.624 hours post-administrationDecreased
Reserpine0.54 consecutive daysReduced locomotion
Reserpine1.04 consecutive daysReduced locomotion
Anxiety-Like Behavior

The effects of reserpine on anxiety-like behavior appear to be dose-dependent and can be assessed using tests like the light/dark box and the elevated plus maze (EPM).

In the light/dark box test, reserpine has been shown to increase anxiety-related behavior, as indicated by less time spent in the light compartment.

Table 2: Effect of Reserpine on Anxiety-Like Behavior in the Light/Dark Box Test

TreatmentDose (mg/kg, i.p.)Observation TimeEffect on AnxietyReference
Reserpine0.424 hours post-administrationIncreased
Reserpine0.824 hours post-administrationIncreased
Reserpine1.624 hours post-administrationIncreased

Studies on reserpine's effects in the EPM have shown that it can induce memory impairment, and at higher doses, decrease motor activity, which can confound the interpretation of anxiety-like behavior.

Depressive-Like Behavior

The monoamine depletion caused by reserpine is a well-established model for inducing depressive-like phenotypes in rodents, often assessed by the forced swim test (FST) and tail suspension test (TST). In the FST, an increase in immobility time is interpreted as a state of "behavioral despair."

While direct studies of this compound in the FST are lacking, reserpine administration has been shown to increase the immobility period in this test.

Motor Coordination and Extrapyramidal Symptoms

A significant concern with VMAT2 inhibitors is the induction of extrapyramidal side effects, such as tremors and vacuous chewing movements (VCMs), which are considered models for Parkinson's disease and tardive dyskinesia.

Reserpine administration in mice dose-dependently impairs motor coordination as measured by the rotarod test and increases the frequency of tremors and VCMs.

Table 3: Extrapyramidal Effects of Reserpine in Mice

TreatmentDose (mg/kg, i.p.)Observation TimeVacuous Chewing Movements (per 10 min)Tremor Bouts (per 10 min)Reference
Reserpine0.824 hours post-administration6.8 ± 1.3621.2 ± 5.63

Given its similar pharmacological profile, it is highly probable that this compound would induce a comparable spectrum of extrapyramidal symptoms.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing behavioral phenotypes. Below are generalized protocols for key behavioral tests, based on studies with reserpine and other psychoactive compounds.

Drug Administration
  • Vehicle: The choice of vehicle for dissolving this compound or reserpine is critical. For intraperitoneal (i.p.) injections, these compounds are often dissolved in a mixture of a solubilizing agent and saline.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering these alkaloids in mice for behavioral studies.

  • Dosage: Based on reserpine studies, a dose range of 0.1 to 1.6 mg/kg is typically used to induce behavioral changes in mice.

  • Timing: The timing of behavioral testing relative to drug administration is crucial. For reserpine, effects are often assessed 24 hours after administration to allow for significant monoamine depletion.

Open Field Test (for Locomotor Activity)
  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the test.

    • Gently place the mouse in the center of the open field arena.

    • Record activity for a set duration (e.g., 10-30 minutes).

    • Parameters measured include total distance traveled, time spent in the center versus the periphery (an indicator of anxiety), and rearing frequency.

  • Data Analysis: Compare the locomotor activity of the this compound/reserpine-treated group with a vehicle-treated control group.

Elevated Plus Maze (for Anxiety-Like Behavior)
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Procedure:

    • Acclimate mice to the testing room.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in each type of arm.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests anxiogenic-like behavior.

Forced Swim Test (for Depressive-Like Behavior)
  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure:

    • Gently place the mouse into the water-filled cylinder for a 6-minute session.

    • Record the entire session.

    • After the test, remove the mouse, dry it, and return it to a heated cage until fully dry.

  • Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the test. An increase in immobility time is interpreted as a depressive-like phenotype.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying the behavioral effects of this compound and the logical relationship between its mechanism and the observed phenotypes.

G cluster_workflow Experimental Workflow acclimation Acclimation drug_admin Drug Administration (this compound/Vehicle) acclimation->drug_admin wait Waiting Period (e.g., 24h) drug_admin->wait behavioral_testing Behavioral Testing (e.g., OFT, EPM, FST) wait->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis

Caption: A typical experimental workflow for behavioral studies.

G cluster_logic Logical Relationships This compound This compound vmat2_inhibition VMAT2 Inhibition This compound->vmat2_inhibition monoamine_depletion Monoamine Depletion (DA, NE, 5-HT) vmat2_inhibition->monoamine_depletion behavioral_phenotypes Behavioral Phenotypes: - Hypoactivity - Anxiety-like - Depressive-like - Motor Impairment monoamine_depletion->behavioral_phenotypes

Caption: Logical flow from drug action to behavioral outcomes.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its analog reserpine, induces a range of behavioral phenotypes in mice, including hypoactivity, anxiety- and depressive-like behaviors, and motor deficits. These effects are a direct consequence of its VMAT2 inhibitory activity and subsequent monoamine depletion.

However, there is a clear and significant gap in the scientific literature regarding direct, quantitative comparisons of the behavioral effects of this compound and reserpine in mice. The reproducibility of this compound-induced phenotypes can only be inferred from the high reproducibility observed with reserpine.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies of this compound and reserpine across a battery of behavioral tests in mice to quantify any differences in potency and behavioral profile.

  • Dose-Response Characterization: Establishing clear dose-response curves for this compound's effects on various behavioral measures.

  • Neurochemical Correlation: Correlating the behavioral phenotypes induced by this compound with the extent and time course of monoamine depletion in different brain regions.

Such studies are essential for a more complete understanding of this compound's pharmacological profile and for validating its use as a research tool in neuroscience and drug development. The lack of this data currently limits the ability to make definitive statements about the reproducibility and specific nature of this compound-induced behavioral phenotypes in mice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Deserpidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Deserpidine, a rauwolfia alkaloid. Adherence to these procedures is paramount for personnel safety and environmental protection.

Core Principles of this compound Disposal

This compound waste must be managed in accordance with all applicable national and local regulations. It is crucial to treat this substance as potentially hazardous and avoid environmental release. The primary method of disposal is through an approved waste disposal plant.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, eye protection, and a face shield when handling this compound waste.

  • Avoid Contamination: Prevent the substance from entering drains. In case of a spill, cover drains and collect the material with an absorbent substance.

  • Container Management: Keep this compound waste in its original container or a clearly labeled, compatible, and tightly closed container. Do not mix with other waste. Uncleaned containers should be handled as the product itself.

Step-by-Step Disposal Protocol

  • Segregation and Labeling:

    • Isolate this compound waste from other laboratory waste streams.

    • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Secure Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste management company to arrange for the collection and disposal of this compound waste. These companies are equipped to handle and transport chemical waste in compliance with regulatory standards.

  • Documentation:

    • Maintain detailed records of the waste disposal process, including the name of the disposal company, the date of collection, and the quantity of waste removed. This documentation is essential for regulatory compliance.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using appropriate cleaning agents. Dispose of any contaminated cleaning materials as hazardous waste.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.

Deserpidine_Disposal_Workflow cluster_0 Initial Assessment cluster_1 Waste Handling & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A This compound Waste Generated B Segregate from other waste streams A->B C Label container: 'Hazardous Waste - this compound' B->C D Ensure container is sealed and intact C->D E Store in a designated, secure, and well-ventilated area D->E F Contact licensed hazardous waste disposal service E->F G Arrange for pickup and transport F->G H Complete all required disposal documentation G->H I Waste disposed of at an approved facility (e.g., incineration) H->I

References

Essential Safety and Logistical Guidance for Handling Deserpidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Deserpidine, including operational and disposal plans.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE and safety measures are recommended based on general guidelines for handling hazardous drugs.

Summary of Recommended Personal Protective Equipment:

PPE CategoryRecommendationRationale
Gloves Double gloving with powder-free, chemotherapy-rated gloves is recommended. The outer glove should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of a contaminated outer layer.
Gowns Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the body from splashes and spills.
Eye and Face Protection Use safety glasses with side shields at a minimum. For tasks with a splash hazard, a full-face shield or goggles should be worn.Protects the eyes and face from accidental splashes of powders or solutions.
Respiratory Protection For handling powders outside of a containment device, a NIOSH-approved N95 or higher respirator is recommended to prevent inhalation.Minimizes the risk of inhaling aerosolized particles.
Footwear Closed-toe shoes are mandatory. Shoe covers should be worn in designated hazardous drug handling areas.Protects feet from spills and prevents the tracking of contaminants.

GHS Hazard and Precautionary Statements

GHS ClassificationStatementCode
Hazard Statements Causes skin irritation.H315
Causes serious eye irritation.H319
May cause respiratory irritation.H335
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapours/spray.P261
Wash thoroughly after handling.P264
Use only outdoors or in a well-ventilated area.P271
Wear protective gloves/protective clothing/eye protection/face protection.P280
IF ON SKIN: Wash with plenty of water.P302+P352
IF INHALED: Remove person to fresh air and keep comfortable for breathing.P304+P340
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
Call a POISON CENTER/doctor if you feel unwell.P312
Specific treatment (see supplemental first aid instruction on this label).P321
If skin irritation occurs: Get medical advice/attention.P332+P313
If eye irritation persists: Get medical advice/attention.P337+P313
Take off contaminated clothing and wash it before reuse.P362
Store in a well-ventilated place. Keep container tightly closed.P403+P233
Store locked up.P405
Dispose of contents/container to an approved waste disposal plant.P501

Operational Plan for Handling this compound

A step-by-step approach to handling this compound in a laboratory setting is critical for safety.

  • Preparation and Area Designation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.

    • Ensure the designated area is clean and free of unnecessary equipment.

    • Post warning signs indicating that a hazardous drug is in use.

    • Assemble all necessary materials, including PPE, weighing papers, spatulas, and waste containers, before handling the compound.

  • Donning Personal Protective Equipment:

    • Wash hands thoroughly.

    • Don a disposable gown, ensuring it is fully closed.

    • Don an N95 respirator or higher, if required.

    • Don eye and face protection.

    • Don the first pair of gloves, tucking the gown cuffs underneath.

    • Don the second pair of gloves over the gown cuffs.

  • Handling and Weighing:

    • Perform all manipulations of powdered this compound within a containment device (e.g., chemical fume hood) to minimize aerosol generation.

    • Use a plastic-backed absorbent liner on the work surface to contain any spills.

    • Carefully weigh the required amount of this compound.

    • Clean all utensils and the work surface with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizer like sodium thiosulfate) and then with water.

  • Doffing Personal Protective Equipment:

    • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

    • Remove the gown and dispose of it in the same container.

    • Remove eye and face protection and place it in a designated area for cleaning.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated PPE, weighing papers, and cleaning materials, must be segregated as hazardous pharmaceutical waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.

  • Disposal Method:

    • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not flush down the drain or dispose of in regular trash.

    • Contaminated Materials: All contaminated items (gloves, gowns, absorbent pads, etc.) must be placed in the designated hazardous waste container.

    • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste management company that handles pharmaceutical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

This compound Spill Response Workflow

The following diagram outlines the logical workflow for safely managing a this compound spill.

Deserpidine_Spill_Workflow cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Spill_Cleanup Spill Cleanup cluster_Disposal Disposal cluster_Final_Steps Final Steps A Spill Occurs B Evacuate and Secure Area A->B C Alert Supervisor and Safety Officer B->C D Obtain Spill Kit C->D E Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles) D->E F Contain the Spill (Use absorbent pads) E->F G Carefully Collect Powder/Liquid F->G H Decontaminate the Area (e.g., Sodium Hypochlorite Solution) G->H I Rinse with Water H->I J Place All Contaminated Materials in Hazardous Waste Bag I->J K Seal and Label Bag J->K L Dispose of in Designated Hazardous Waste Container K->L M Doff PPE Correctly L->M N Wash Hands Thoroughly M->N O Document the Spill Incident N->O

Caption: Workflow for managing a this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deserpidine
Reactant of Route 2
Reactant of Route 2
Deserpidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。